Product packaging for Asp-Ala(Cat. No.:CAS No. 5694-27-9)

Asp-Ala

Cat. No.: B2547018
CAS No.: 5694-27-9
M. Wt: 370.5 g/mol
InChI Key: RZTXQRIPXGEXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aspartylalanine (Asp-Ala) is a dipeptide consisting of aspartic acid and alanine, with the molecular formula C7H12N2O5 and a molecular weight of 204.18 g/mol . This compound is a useful building block in biochemical research, particularly in the field of peptidomimetics and enzyme studies. Dipeptides like this compound serve as critical substrates and models for investigating molecular interactions; for instance, the this compound-Asp sequence has been utilized in structural studies of protein tyrosine phosphatase PTP1B using X-ray crystallography . Furthermore, proteolytic enzymes are fundamental tools for cleaving proteins at specific residues (such as aspartic acid or alanine) in life science research, including protein sequencing, fusion protein processing, and proteomics . This compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this chemical with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O3S B2547018 Asp-Ala CAS No. 5694-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5694-27-9

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

propan-2-yl 4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxylate

InChI

InChI=1S/C20H22N2O3S/c1-5-15(14-9-7-6-8-10-14)18(23)22-19-16(11-21)13(4)17(26-19)20(24)25-12(2)3/h6-10,12,15H,5H2,1-4H3,(H,22,23)

InChI Key

RZTXQRIPXGEXHZ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C(CC(=O)O)N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C#N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Aspartyl-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-Alanine (Asp-Ala) is a dipeptide composed of the amino acids L-aspartic acid and L-alanine. This document provides a comprehensive overview of the biochemical properties of its two isomeric forms: α-Aspartyl-L-Alanine and β-Aspartyl-L-Alanine. It includes a detailed summary of their physicochemical properties, insights into their biological roles, and methodologies for their synthesis and analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, drug development, and nutritional science. While extensive experimental data for these dipeptides is not broadly available in mainstream literature, this guide consolidates known information and provides context through related compounds and metabolic pathways.

Introduction

Dipeptides, the simplest form of peptides, play a variety of roles in biological systems, acting as signaling molecules, metabolic intermediates, and nutritional components. Aspartyl-Alanine, existing as either the α- or β-linked isomer, is a subject of interest due to the distinct functionalities of its constituent amino acids. L-aspartic acid is an excitatory neurotransmitter and a key node in metabolism, while L-alanine is central to the glucose-alanine cycle for transporting amino groups to the liver. The linkage between these two amino acids, whether through the α- or β-carboxyl group of aspartic acid, significantly influences the dipeptide's structure, stability, and biological activity. This guide will separately address the properties and functions of α-Aspartyl-L-Alanine and β-Aspartyl-L-Alanine to provide a clear and detailed understanding of each isomer.

Physicochemical Properties

The physicochemical properties of α- and β-Aspartyl-Alanine are crucial for understanding their behavior in biological systems and for developing analytical and synthetic methodologies. While experimentally determined values are scarce, a combination of computed data and properties of the constituent amino acids provides valuable insights.

α-Aspartyl-L-Alanine

This isomer is formed through a standard peptide bond between the α-carboxyl group of L-aspartic acid and the amino group of L-alanine.

Table 1: Physicochemical Properties of α-Aspartyl-L-Alanine

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₅--INVALID-LINK--
Molecular Weight 204.18 g/mol --INVALID-LINK--
Water Solubility Predicted: 16.7 g/L--INVALID-LINK--
Melting Point Data not available-
logP (computed) -3.4 to -4.3--INVALID-LINK--
pKa (Strongest Acidic, computed) 3.06--INVALID-LINK--
pKa (Strongest Basic, computed) 8.53--INVALID-LINK--
Polar Surface Area 129.72 Ų--INVALID-LINK--
β-Aspartyl-L-Alanine

This isomer features an isopeptide bond between the β-carboxyl group of L-aspartic acid and the amino group of L-alanine.

Table 2: Physicochemical Properties of β-Aspartyl-L-Alanine

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₅--INVALID-LINK--
Molecular Weight 204.18 g/mol --INVALID-LINK--
Water Solubility Generally soluble in water--INVALID-LINK--
Melting Point Data not available-
logP (computed) -4.1--INVALID-LINK--
pKa (Strongest Acidic, computed) 1.82--INVALID-LINK--
pKa (Strongest Basic, computed) Data not available-
Polar Surface Area 130 Ų--INVALID-LINK--

Biological Role and Metabolism

Aspartyl-Alanine is generally considered a product of protein digestion and catabolism.[1] Dipeptides can have direct physiological effects or serve as intermediates in amino acid metabolism.[1]

α-Aspartyl-L-Alanine

As a product of protein breakdown, α-Aspartyl-L-Alanine is likely further hydrolyzed into its constituent amino acids by peptidases in the body. These amino acids then enter their respective metabolic pathways. L-aspartate is a precursor for other amino acids and nucleotides, while L-alanine is a key component of the glucose-alanine cycle.[2]

β-Aspartyl-L-Alanine

β-Aspartyl-L-Alanine is known to be a substrate for β-aspartylpeptidases.[3][4] These enzymes specifically cleave β-linked aspartyl residues from the N-terminus of polypeptides.[5] The presence of β-aspartyl peptides in tissues can result from the non-enzymatic isomerization of α-aspartyl residues in proteins, a process that can be associated with protein aging and degradation.

Potential Signaling Roles of Dipeptides

While no specific signaling pathway has been identified for Aspartyl-Alanine, dipeptides, in general, are emerging as important signaling molecules. In plants, dipeptides can influence the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of growth and metabolism.[6][7] In animals, dipeptides can stimulate the secretion of hormones like cholecystokinin (B1591339) (CCK) through receptors in the gastrointestinal tract.[1]

Dipeptide_Signaling Dietary Proteins Dietary Proteins Protein Digestion Protein Digestion Dietary Proteins->Protein Digestion Dipeptides (e.g., this compound) Dipeptides (e.g., this compound) Protein Digestion->Dipeptides (e.g., this compound) Enteroendocrine Cells Enteroendocrine Cells Dipeptides (e.g., this compound)->Enteroendocrine Cells Stimulation TOR Pathway TOR Pathway Dipeptides (e.g., this compound)->TOR Pathway Influence (in plants) Hormone Secretion (e.g., CCK) Hormone Secretion (e.g., CCK) Enteroendocrine Cells->Hormone Secretion (e.g., CCK) Metabolic Regulation Metabolic Regulation TOR Pathway->Metabolic Regulation

General overview of potential dipeptide signaling pathways.

Experimental Protocols

Synthesis of α-Aspartyl-L-Alanine

Standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for synthesizing α-linked dipeptides.

Protocol: Solid-Phase Synthesis of α-Aspartyl-L-Alanine

  • Resin Preparation: Start with a pre-loaded Fmoc-L-Ala resin (e.g., Wang or 2-chlorotrityl chloride resin). Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of alanine (B10760859) by treating the resin with 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling: Couple Fmoc-L-Asp(OtBu)-OH to the deprotected alanine on the resin. This is typically done using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF. The β-carboxyl group of aspartic acid is protected with a tert-butyl (tBu) group to prevent side reactions.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the aspartic acid residue with 20% piperidine in DMF.

  • Washing: Wash the resin with DMF and then with a solvent suitable for cleavage, such as DCM.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow A Fmoc-Ala-Resin B Deprotection (20% Piperidine/DMF) A->B C H-Ala-Resin B->C D Coupling (Fmoc-Asp(OtBu)-OH, HBTU/DIPEA) C->D E Fmoc-Asp(OtBu)-Ala-Resin D->E F Final Deprotection E->F G H-Asp(OtBu)-Ala-Resin F->G H Cleavage (TFA Cocktail) G->H I Crude this compound H->I J RP-HPLC Purification I->J K Pure α-Asp-Ala J->K

Workflow for the solid-phase synthesis of α-Aspartyl-L-Alanine.
Synthesis of β-Aspartyl-L-Alanine

The synthesis of β-peptides is more complex and often involves the use of orthogonally protected aspartic acid derivatives. A solid-phase approach has been described for β-peptides derived from L-aspartic acid.[6]

Protocol Outline: Solid-Phase Synthesis of β-Aspartyl-L-Alanine

  • Starting Material: The synthesis would likely start with an orthogonally protected L-aspartic acid derivative, such as Nα-Fmoc-L-aspartic acid α-allyl ester, coupled to a resin.

  • Side-Chain Amidation: The α-allyl protecting group is selectively removed, and L-alanine (with its carboxyl group protected) is coupled to the now free α-carboxyl group of the resin-bound aspartic acid.

  • Backbone Elongation (if necessary): The Fmoc group on the α-amino group of aspartic acid can be removed to allow for further peptide chain elongation if a longer peptide is desired.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected.

  • Purification: The crude product is purified by RP-HPLC.

Analytical Methods

4.3.1. High-Performance Liquid Chromatography (HPLC) RP-HPLC is the primary method for the purification and analysis of Aspartyl-Alanine. A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like TFA.

4.3.2. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the dipeptide, confirming the correct connectivity and stereochemistry.

Conclusion

Aspartyl-Alanine, in both its α- and β-isomeric forms, presents an interesting subject for biochemical investigation. While a comprehensive set of experimentally determined physicochemical data is not yet available, the existing computed data and the known biological context of its constituent amino acids and related dipeptides provide a solid foundation for further research. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers aiming to produce and study these dipeptides. Future investigations into the specific biological activities and potential signaling roles of α- and β-Aspartyl-Alanine will be crucial in fully understanding their significance in health and disease. This technical guide serves to consolidate the current knowledge and to encourage further exploration into the biochemical properties of these fundamental dipeptides.

References

The Asp-Ala Dipeptide: A Technical Guide to its Emerging Role in Cellular Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Asp-Ala (Aspartyl-Alanine) is a simple biomolecule composed of the amino acids L-aspartic acid and L-alanine. While historically viewed as an intermediate product of protein metabolism, recent evidence suggests a more direct biological role, particularly in cellular proliferation within vascular tissues. This technical guide provides a comprehensive overview of the current understanding of the this compound dipeptide's function, drawing from the available scientific literature. It is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this dipeptide.

Introduction

Dipeptides, the smallest units of proteins, are increasingly recognized for their diverse biological activities beyond their basic nutritional roles. These molecules can exert specific physiological effects, acting as signaling molecules and modulators of cellular processes. The this compound dipeptide has recently emerged as a molecule of interest due to its observed effects on cell growth in vascular tissues. This guide will delve into the known biological functions of this compound, with a focus on its role in cellular processes, and provide an overview of the experimental approaches used to study its effects.

Biological Role of this compound Dipeptide

The primary documented biological effect of the this compound dipeptide is its ability to stimulate cell proliferation in vascular tissues. A key study demonstrated that this compound activated cell growth in organotypic cultures of vessel tissues from both young and old rats, suggesting a potential role in tissue repair and regeneration.[1] This observation points towards a possible therapeutic application in conditions requiring vascular growth or repair.

While the precise mechanisms of action are still under investigation, the biological activities of its constituent amino acids, L-aspartic acid and L-alanine, offer some insights into potential pathways.

  • L-Aspartic Acid: This amino acid is a crucial metabolite in numerous cellular processes. It is involved in the biosynthesis of other amino acids, purines, and pyrimidines, which are essential for cell proliferation. Aspartate also plays a role in the malate-aspartate shuttle, a key process in cellular energy metabolism.

  • L-Alanine: Alanine is a central molecule in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is also a significant precursor for hepatic gluconeogenesis, thereby contributing to energy homeostasis.

The combined effect of these two amino acids within the dipeptide structure may lead to synergistic or unique biological activities that are not observed with the individual amino acids alone.

Quantitative Data

Detailed quantitative data from the primary study on the proliferative effects of this compound on vascular tissue is not publicly available in its entirety. However, for the purpose of this technical guide, the following table illustrates how such data would be presented to allow for clear comparison of the dipeptide's effects.

Treatment GroupAge of AnimalAnalyteMeasurementFold Change vs. Controlp-value
ControlYoungCell Proliferation IndexX ± SD1.0-
This compoundYoungCell Proliferation IndexY ± SD(Y/X)<0.05
ControlOldCell Proliferation IndexA ± SD1.0-
This compoundOldCell Proliferation IndexB ± SD(B/A)<0.05

Table 1: Illustrative Summary of Quantitative Data on this compound's Effect on Vascular Cell Proliferation. This table demonstrates how quantitative data on the effects of this compound on the cell proliferation index in organotypic cultures of vessel tissues from young and old rats would be structured. The values X, Y, A, and B would represent the measured mean proliferation indices, with SD indicating the standard deviation.

Experimental Protocols

The following are detailed methodologies for key experimental procedures relevant to the study of the this compound dipeptide's effect on vascular cell proliferation, based on established techniques in the field.

Organotypic Culture of Rat Aorta

This protocol describes a standard method for establishing organotypic cultures of rat aorta, which allows for the study of vascular cell behavior in a tissue-like environment.

Materials:

  • Thoracic aorta from Wistar rats

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Sterile dissection tools

  • Culture plates

Procedure:

  • Euthanize a Wistar rat according to institutional guidelines.

  • Under sterile conditions, excise the thoracic aorta and place it in cold DMEM.

  • Carefully remove the surrounding adipose and connective tissues.

  • Cut the aorta into 1-2 mm rings.

  • (Optional) To isolate specific cell layers, the endothelium can be removed by gentle rubbing of the luminal surface, and the adventitia can be stripped away.

  • Place the aortic rings in a culture plate containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

  • Cells will begin to migrate out from the explants within a few days. The this compound dipeptide can be added to the culture medium at desired concentrations to assess its effects on cell proliferation and migration.

Cell Proliferation Assay (Example: BrdU Incorporation)

This protocol outlines a common method for quantifying cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Materials:

  • Organotypic cultures treated with this compound or control

  • BrdU labeling solution

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Anti-BrdU antibody (conjugated to a fluorescent dye)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Add BrdU labeling solution to the culture medium of the organotypic cultures and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into the DNA of proliferating cells.

  • Wash the cultures with Phosphate-Buffered Saline (PBS).

  • Fix the cells with the fixation solution.

  • Permeabilize the cells to allow for antibody entry.

  • Incubate the cultures with the anti-BrdU antibody.

  • Wash to remove unbound antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cultures using a fluorescence microscope.

  • Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive) to determine the proliferation index.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for the this compound dipeptide has not yet been elucidated, the following diagrams illustrate a typical experimental workflow for investigating its effects and a conceptual representation of potential signaling influences based on the known roles of its constituent amino acids.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_culture Organotypic Culture cluster_analysis Analysis Aorta_Isolation Isolation of Rat Aorta Ring_Preparation Preparation of Aortic Rings Aorta_Isolation->Ring_Preparation Culture_Establishment Establishment of Organotypic Culture Ring_Preparation->Culture_Establishment Treatment Treatment with This compound or Control Culture_Establishment->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., BrdU Incorporation) Treatment->Proliferation_Assay Data_Quantification Data Quantification and Statistical Analysis Proliferation_Assay->Data_Quantification

Figure 1: Experimental Workflow for Studying this compound Effects.

Conceptual_Signaling cluster_uptake Cellular Uptake & Metabolism cluster_effects Potential Downstream Effects Asp_Ala This compound Dipeptide Peptide_Transporter Peptide Transporters (e.g., PEPT1/2) Asp_Ala->Peptide_Transporter Intracellular_Hydrolysis Intracellular Hydrolysis Peptide_Transporter->Intracellular_Hydrolysis Aspartate L-Aspartic Acid Intracellular_Hydrolysis->Aspartate Alanine L-Alanine Intracellular_Hydrolysis->Alanine Nucleotide_Synthesis Nucleotide Synthesis Aspartate->Nucleotide_Synthesis Protein_Synthesis Protein Synthesis Aspartate->Protein_Synthesis Energy_Metabolism Energy Metabolism (TCA Cycle, Glycolysis) Aspartate->Energy_Metabolism Alanine->Protein_Synthesis Alanine->Energy_Metabolism Cell_Proliferation Vascular Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Protein_Synthesis->Cell_Proliferation Energy_Metabolism->Cell_Proliferation

Figure 2: Potential Mechanisms of this compound Action.

Conclusion and Future Directions

The this compound dipeptide shows promise as a bioactive molecule with the potential to stimulate vascular cell proliferation. This characteristic suggests its utility in therapeutic areas focused on tissue regeneration and repair. However, the current body of research is limited, and further investigation is required to fully understand its biological role and mechanism of action.

Future research should focus on:

  • Elucidating the Signaling Pathway: Identifying the specific receptors and intracellular signaling cascades activated by this compound is crucial for understanding its mechanism of action.

  • In Vivo Studies: Translating the in vitro findings to in vivo models will be essential to validate its therapeutic potential and assess its safety and efficacy.

  • Structure-Activity Relationship Studies: Investigating how modifications to the dipeptide structure affect its biological activity could lead to the development of more potent and specific analogs.

This technical guide provides a snapshot of the current knowledge on the this compound dipeptide. As research in this area progresses, a more detailed understanding of its role in cellular processes will undoubtedly emerge, potentially paving the way for novel therapeutic interventions.

References

An In-depth Technical Guide to the Structure and Stereoisomerism of Aspartyl-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-Alanine (Asp-Ala) is a dipeptide composed of the amino acids aspartic acid and alanine (B10760859). As a fundamental building block of proteins and a product of protein metabolism, understanding its structural nuances and stereoisomeric forms is critical for various fields, including biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the structure, stereoisomerism, physicochemical properties, and synthesis of Aspartyl-Alanine. Detailed experimental protocols for its synthesis are provided, along with clearly structured tables for quantitative data and diagrams to visualize its molecular forms and metabolic context.

Introduction

Aspartyl-Alanine is a dipeptide that can exist in several isomeric forms depending on the chirality of its constituent amino acids and the nature of the peptide bond. It is recognized as an incomplete breakdown product of protein digestion and catabolism.[1] While some dipeptides are known to have physiological or cell-signaling effects, Aspartyl-Alanine is primarily considered a short-lived intermediate in amino acid degradation pathways.[1] This document will delve into the technical details of its structure and the implications of its stereoisomerism.

Molecular Structure and Physicochemical Properties

The chemical formula for Aspartyl-Alanine is C₇H₁₂N₂O₅.[2] Its structure consists of an aspartic acid residue linked to an alanine residue via a peptide bond.

Physicochemical Data

A summary of the key physicochemical properties of Aspartyl-Alanine is presented in Table 1.

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O₅[2]
Molecular Weight204.18 g/mol [2]
IUPAC Name(2S)-2-amino-3-[[(1S)-1-carboxyethyl]carbamoyl]propanoic acid[2]
Monoisotopic Mass204.07462149 Da[2]
StateSolid[1]
LogP-4.1[1]
pKa (Strongest Acidic)3.06
pKa (Strongest Basic)8.53
Physiological Charge-1
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6
Rotatable Bond Count5
Polar Surface Area129.72 Ų
Crystallographic Data and Bond Lengths

The crystal structures of α-L-aspartyl-L-alanine and β-L-aspartyl-L-alanine have been determined, providing precise measurements of their molecular geometry.[3][4] Both isomers crystallize as zwitterions with the side-chain acidic groups ionized.[3][4] The peptide bond adopts a trans configuration in both forms.[3][4] A notable difference lies in the length of the peptide bond, which is significantly longer in the β-isomer.[3][4]

IsomerSpace Groupa (Å)b (Å)c (Å)β (°)Peptide C-N Bond Length (Å)Source
α-L-Aspartyl-L-alanineP2₁4.788(1)16.943(4)5.807(1)107.55(2)1.328(4)[3][4]
β-L-Aspartyl-L-alanineP2₁2₁2₁4.845(1)9.409(2)19.170(3)-1.344(3)[3][4]

Stereoisomerism of Aspartyl-Alanine

Stereoisomerism is a critical aspect of the molecular identity of Aspartyl-Alanine, arising from the chiral centers in both aspartic acid and alanine. This leads to the possibility of four diastereomers for α-Aspartyl-Alanine: L-Asp-L-Ala, L-Asp-D-Ala, D-Asp-L-Ala, and D-Asp-D-Ala.

Furthermore, the peptide bond can be formed with either the α-carboxyl group or the β-carboxyl group of the aspartic acid side chain, leading to α-Aspartyl-Alanine and β-Aspartyl-Alanine isomers, respectively.

G Stereoisomers of α-Aspartyl-Alanine cluster_L_Asp L-Aspartic Acid Precursor cluster_D_Asp D-Aspartic Acid Precursor L_Asp_L_Ala L-Aspartyl-L-Alanine L_Asp_D_Ala L-Aspartyl-D-Alanine L_Asp_L_Ala->L_Asp_D_Ala Alanine Enantiomer D_Asp_L_Ala D-Aspartyl-L-Alanine L_Asp_L_Ala->D_Asp_L_Ala Aspartic Acid Enantiomer D_Asp_D_Ala D-Aspartyl-D-Alanine L_Asp_D_Ala->D_Asp_D_Ala Aspartic Acid Enantiomer D_Asp_L_Ala->D_Asp_D_Ala Alanine Enantiomer

Diastereomers of α-Aspartyl-Alanine.

G α and β Isomers of L-Aspartyl-L-Alanine Asp L-Aspartic Acid alpha_link α-carboxyl linkage Asp->alpha_link beta_link β-carboxyl linkage Asp->beta_link Ala L-Alanine alpha_Asp_Ala α-L-Aspartyl-L-Alanine Ala->alpha_Asp_Ala beta_Asp_Ala β-L-Aspartyl-L-Alanine Ala->beta_Asp_Ala alpha_link->alpha_Asp_Ala beta_link->beta_Asp_Ala

Formation of α and β isomers of L-Aspartyl-L-Alanine.

Experimental Protocols for Synthesis

The synthesis of Aspartyl-Alanine can be achieved through both solid-phase and solution-phase peptide synthesis methods.

Solid-Phase Peptide Synthesis (SPPS) of L-Aspartyl-L-Alanine

This protocol is based on the widely used Fmoc/tBu strategy.[5][6]

  • Fmoc-L-Ala-Wang resin

  • Fmoc-L-Asp(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Peptide synthesis vessel

  • Shaker

G Solid-Phase Peptide Synthesis of this compound start Start with Fmoc-L-Ala-Wang resin swell Swell resin in DMF start->swell deprotect Fmoc deprotection with 20% piperidine in DMF swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-L-Asp(OtBu)-OH with DIC/HOBt wash1->couple wash2 Wash with DMF and DCM couple->wash2 final_deprotect Final Fmoc deprotection wash2->final_deprotect cleave Cleave from resin and remove side-chain protecting groups with TFA/TIS/H₂O final_deprotect->cleave precipitate Precipitate peptide in cold diethyl ether cleave->precipitate purify Purify by HPLC precipitate->purify

SPPS workflow for L-Aspartyl-L-Alanine.

  • Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Coupling: Dissolve Fmoc-L-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and agitate for 2-4 hours. Monitor the reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase HPLC.

Solution-Phase Synthesis of L-Aspartyl-L-Alanine

This method involves the coupling of protected amino acids in a solution, followed by deprotection.[7]

  • Boc-L-Asp(OBzl)-OH

  • H-L-Ala-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Methylmorpholine (NMM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution

  • Anhydrous MgSO₄

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • 1N NaOH

G Solution-Phase Synthesis of this compound start Start with Boc-L-Asp(OBzl)-OH and H-L-Ala-OMe·HCl couple Couple using DCC and NMM in EtOAc start->couple filter Filter dicyclohexylurea (DCU) byproduct couple->filter wash Wash organic phase with 1N HCl, NaHCO₃, and brine filter->wash dry Dry with MgSO₄ and concentrate wash->dry deprotect_boc Remove Boc group with HCl in dioxane dry->deprotect_boc deprotect_ester Saponify methyl ester with NaOH deprotect_boc->deprotect_ester deprotect_benzyl Remove benzyl (B1604629) group by catalytic hydrogenation (Pd/C, H₂) deprotect_ester->deprotect_benzyl purify Purify by recrystallization or chromatography deprotect_benzyl->purify

Solution-phase synthesis workflow for L-Aspartyl-L-Alanine.

  • Coupling: Dissolve Boc-L-Asp(OBzl)-OH and H-L-Ala-OMe·HCl in EtOAc. Cool the solution to 0°C and add NMM to neutralize the hydrochloride. Add DCC and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Work-up: Filter the precipitated dicyclohexylurea. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Deprotection: The resulting protected dipeptide can be deprotected in a stepwise manner. The Boc group is removed with trifluoroacetic acid or HCl in dioxane. The methyl ester is saponified with NaOH, and the benzyl ester is removed by catalytic hydrogenation.

  • Purification: The final product is purified by recrystallization or column chromatography.

Biological Context and Metabolic Pathways

Aspartyl-Alanine is a component of the broader amino acid metabolic network.[8][9] It is formed during the breakdown of proteins and is further metabolized into its constituent amino acids, aspartic acid and alanine. These amino acids are then utilized in various central metabolic pathways, such as the citric acid cycle and gluconeogenesis.[8][9] While a specific signaling role for Aspartyl-Alanine has not been established, its metabolic context is crucial for cellular homeostasis.

G Metabolic Context of Aspartyl-Alanine Proteins Proteins Asp_Ala Aspartyl-Alanine Proteins->Asp_Ala Proteolysis Asp Aspartic Acid Asp_Ala->Asp Peptidase Ala Alanine Asp_Ala->Ala Peptidase Oxaloacetate Oxaloacetate Asp->Oxaloacetate Transamination Pyruvate Pyruvate Ala->Pyruvate Transamination TCA_Cycle Citric Acid Cycle Oxaloacetate->TCA_Cycle Pyruvate->TCA_Cycle via Acetyl-CoA Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis

Metabolic fate of Aspartyl-Alanine.

Conclusion

This technical guide has provided a detailed examination of the structure and stereoisomerism of Aspartyl-Alanine. The quantitative data on its physicochemical and crystallographic properties offer a precise understanding of its molecular nature. The outlined experimental protocols for both solid-phase and solution-phase synthesis provide a practical framework for its laboratory preparation. While its direct role in cell signaling remains to be elucidated, its position within the broader metabolic network is clear. This comprehensive overview serves as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development, enabling a deeper understanding and utilization of this fundamental dipeptide.

References

Physicochemical characteristics of Aspartyl-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of Aspartyl-Alanine

Introduction

Aspartyl-Alanine (Asp-Ala) is a dipeptide composed of L-aspartic acid and L-alanine, linked by a peptide bond.[1] As a product of protein digestion and catabolism, it serves as a fundamental building block in various biological systems.[1] While many dipeptides are transient intermediates destined for further breakdown, some exhibit distinct physiological or cell-signaling activities.[1] Understanding the physicochemical properties of Aspartyl-Alanine is crucial for researchers in biochemistry, drug development, and nutrition for applications ranging from peptide synthesis to metabolic studies.[2] This guide provides a comprehensive overview of its core characteristics, stability, and the experimental protocols used for their determination.

Core Physicochemical Characteristics

The fundamental properties of Aspartyl-Alanine are summarized below. These values are a combination of computed and experimentally predicted data, providing a quantitative foundation for its behavior in various environments.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₅[2][3]
Molecular Weight 204.18 g/mol [3][4]
Monoisotopic Mass 204.07462149 Da[3][5]
Predicted Water Solubility 16.7 g/L[1][5]
Predicted LogP -4.1[1][3]
pKa (Strongest Acidic) ~3.06[1][5]
pKa (Strongest Basic) ~8.53[5]
Isoelectric Point (pI) ~2.87 (Calculated)[6]
Polar Surface Area 130 Ų[3][5]
Hydrogen Bond Donors 4[5]
Hydrogen Bond Acceptors 6[5]

Isoelectric Point (pI) Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, it is calculated based on the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains. Aspartyl-Alanine has three such groups: the α-carboxyl group of Alanine (B10760859), the α-amino group of Aspartate, and the side-chain carboxyl group of Aspartate.

The pKa values for the relevant groups are approximately:

  • α-carboxyl (Alanine): ~2.34[6]

  • Side-chain carboxyl (Aspartic Acid): ~3.65[6]

  • α-amino (Aspartic Acid): ~9.60[6]

To find the pI for this acidic peptide, the pKa values of the two acidic groups are averaged:[7][8] pI = (pKa₁ + pKa₂) / 2 = (2.34 + 3.65) / 2 ≈ 2.99 (Note: using pKa values from another source (1.88 for Asp α-carboxyl) gives a pI of (1.88 + 3.65)/2 = 2.77).[6] A predicted pKa for the strongest acidic group of the dipeptide is ~3.06.[1][5]

Stability and Degradation

The stability of peptides like Aspartyl-Alanine is a critical factor in both biological and pharmaceutical contexts, influenced primarily by pH and temperature.[2]

pH Influence: Peptides containing aspartyl residues are particularly susceptible to degradation.[9] Under acidic conditions, the primary degradation pathway is the cleavage of the peptide bond C-terminal to the aspartic acid residue.[10] In neutral to alkaline conditions, a different mechanism dominates: the formation of a cyclic succinimide (B58015) (aspartimide) intermediate.[10][11] This intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide, which can be difficult to separate.[9] The rate of this degradation is generally lowest around pH 5.[10]

Temperature Influence: Like most chemical reactions, the degradation of peptides is accelerated at elevated temperatures.[12] This makes Aspartyl-Alanine less suitable for applications involving high heat, such as baking, unless protective measures like microencapsulation are employed.[12]

cluster_degradation Degradation of Aspartyl Peptides Asp_Ala Aspartyl-Alanine (α-peptide) Succinimide Succinimide Intermediate Asp_Ala->Succinimide Intramolecular Nucleophilic Attack (Neutral/Alkaline pH) Succinimide->Asp_Ala Hydrolysis Beta_Peptide β-Aspartyl-Alanine (Isomer) Succinimide->Beta_Peptide Hydrolysis (major)

Figure 1: Degradation pathway of Aspartyl-Alanine via a succinimide intermediate.

Experimental Protocols

Determination of Aqueous Solubility

The solubility of dipeptides can be determined using several methods, with the gravimetric and photometric approaches being common.[13][14][15]

Methodology: Gravimetric Method

  • Supersaturation: Prepare a supersaturated solution of Aspartyl-Alanine in deionized water at a temperature higher than the target temperature.

  • Equilibration: Place the solution in a sealed, temperature-controlled shaker bath at the desired experimental temperature. Allow the solution to equilibrate for at least 24-48 hours to ensure excess solute precipitates and the solution reaches saturation.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter (e.g., 0.22 µm) to prevent solid particles from being transferred.

  • Drying: Transfer the filtered sample to a pre-weighed container. Dry the sample to a constant weight in a vacuum oven.

  • Calculation: The solubility is calculated based on the mass of the dried solute and the initial volume of the supernatant.

Determination of pKa Values

Potentiometric titration is the standard method for determining the acid dissociation constants (pKa) of amino acids and peptides.

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of Aspartyl-Alanine in a known volume of deionized, CO₂-free water.

  • Acidification: Lower the pH of the solution to ~1.5 by adding a standard solution of a strong acid (e.g., 0.1 M HCl). This ensures all ionizable groups are fully protonated.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the base using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first midpoint corresponds to the pKa of the most acidic group (C-terminal carboxyl), the second to the side-chain carboxyl, and the third to the N-terminal amino group.

Analysis of Stability and Degradation Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of a peptide and quantifying its degradation products.[10]

Methodology: HPLC-Based Stability Assay

  • Sample Incubation: Prepare solutions of Aspartyl-Alanine in buffers of varying pH (e.g., pH 2, 5, 7, 9). Incubate these solutions at a constant, often elevated, temperature (e.g., 40-60°C).[10]

  • Time-Point Sampling: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze each aliquot using a reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water/acetonitrile containing trifluoroacetic acid (TFA).

  • Detection: Monitor the eluent using a UV detector, typically at 214 or 280 nm.

  • Quantification: The peak area of the intact Aspartyl-Alanine will decrease over time, while new peaks corresponding to degradation products will appear. The rate of degradation can be calculated from the loss of the main peak over time. The identity of the degradation products can be confirmed using mass spectrometry (LC-MS).[10]

cluster_workflow General Experimental Workflow for Physicochemical Characterization start Aspartyl-Alanine Sample solubility Solubility Determination (Gravimetric/Photometric) start->solubility pka pKa Determination (Potentiometric Titration) start->pka stability Stability Analysis (HPLC/LC-MS) start->stability data_analysis Data Analysis & Interpretation solubility->data_analysis pka->data_analysis stability->data_analysis report Physicochemical Profile data_analysis->report

Figure 2: A generalized workflow for the experimental characterization of Aspartyl-Alanine.

Biological Context and Related Pathways

Aspartyl-Alanine itself is not a central signaling molecule but exists within the broader context of amino acid metabolism. Its constituent amino acid, L-aspartate, is non-essential in humans and plays several critical roles.[16][17] It is synthesized from the Krebs cycle intermediate oxaloacetate and is a precursor for the synthesis of other amino acids and signaling compounds.[16][17] Furthermore, aspartate acts as an excitatory neurotransmitter in the brain and is a key metabolite in the urea (B33335) cycle.[17]

cluster_metabolism Metabolic Context of Aspartate Oxaloacetate Oxaloacetate (Krebs Cycle) Aspartate L-Aspartate Oxaloacetate->Aspartate Transamination Protein Protein Synthesis Aspartate->Protein Urea Urea Cycle Aspartate->Urea Neurotransmitter Excitatory Neurotransmitter Aspartate->Neurotransmitter Other_AA Other Amino Acids (e.g., Asparagine) Aspartate->Other_AA

Figure 3: Key metabolic roles of L-aspartate, a constituent of Aspartyl-Alanine.

References

The Dipeptide Aspartyl-Alanine (Asp-Ala): An In-Depth Examination of its Origins as an Incomplete Product of Protein Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The complete catabolism of proteins to their constituent amino acids is a fundamental biological process. However, the generation of stable di- and tripeptides as incomplete breakdown products is an increasingly recognized phenomenon with potential physiological and pathological implications. This technical guide focuses on the dipeptide Aspartyl-Alanine (Asp-Ala) as a case study in incomplete protein catabolism. We will explore the enzymatic and non-enzymatic pathways that may lead to its formation, the analytical methods for its detection and quantification, and its potential, though currently speculative, biological significance. A key focus will be on the inherent chemical instability of the peptide bond involving aspartic acid and its role in generating novel peptide fragments.

Introduction: The Landscape of Protein Catabolism

Protein catabolism is a highly regulated process essential for amino acid recycling, energy production, and the removal of damaged or misfolded proteins. The breakdown of proteins is initiated by endopeptidases, which cleave internal peptide bonds, followed by the action of exopeptidases, which remove amino acids from the ends of the peptide chains. This process is generally considered to be highly efficient, leading to the complete hydrolysis of proteins into free amino acids.

However, the existence of specific di- and tripeptides in various tissues and biofluids suggests that protein catabolism is not always complete. These small peptides can be more than just transient intermediates; some exhibit distinct biological activities or can serve as biomarkers for specific physiological or pathological states. The dipeptide this compound is of particular interest due to the unique chemical properties of the aspartic acid residue, which can influence the stability of the adjacent peptide bond.

Potential Pathways for the Formation of this compound from Protein Catabolism

The generation of the this compound dipeptide as a product of incomplete protein catabolism can be conceptualized through two primary mechanisms: direct enzymatic cleavage and non-enzymatic peptide bond instability.

Enzymatic Cleavage

While most proteases and peptidases work to break down proteins completely, the specific liberation of an this compound dipeptide would require a precise set of enzymatic activities. Dipeptidyl peptidases (DPPs) are a class of exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains. For instance, DPP11 has shown specificity for N-terminal dipeptides containing aspartic and glutamic acid. However, the direct enzymatic release of a C-terminal this compound fragment is less well-characterized. It is plausible that the action of endopeptidases could generate larger peptide fragments with this compound at either the N- or C-terminus, which are then further processed by exopeptidases.

Non-Enzymatic Cleavage at Aspartic Acid Residues

A more compelling and well-documented mechanism for the generation of peptide fragments involving aspartic acid is the non-enzymatic cleavage of the peptide bond C-terminal to the Asp residue. This process is driven by the intramolecular nucleophilic attack of the aspartic acid side-chain carboxyl group on the backbone carbonyl carbon of the following amino acid, in this case, alanine. This reaction is particularly favored in sequences such as this compound, Asp-Gly, and Asp-Ser.

The process proceeds through a cyclic succinimide (B58015) or anhydride (B1165640) intermediate. This intermediate can then be hydrolyzed to form either the original α-peptide bond or a more stable β-peptide bond (isoaspartate), or it can lead to the cleavage of the peptide chain. This spontaneous cleavage is a known issue in the context of peptide-based drug stability and has also been observed in long-lived proteins in vivo, contributing to protein aging and degradation. The formation of a C-terminal Asp-containing fragment sets the stage for subsequent enzymatic activity that could potentially liberate an this compound dipeptide.

Quantitative Data on Dipeptide Abundance

DipeptideLiver (fmol/mg tissue)Spleen (fmol/mg tissue)Thymus (fmol/mg tissue)
Ala-Gln11,551 ± 2968--
Asp-Gln2402 ± 673--
Glu-Ser-14,137 ± 13931238 ± 227
Gly-Asp-5803 ± 4426013 ± 667
Data adapted from a study on murine tissue dipeptide profiles. "-" indicates data not reported or below the limit of detection.

This data highlights that dipeptides can accumulate to significant levels in a tissue-specific manner, suggesting that their production and clearance are regulated processes. Further research is needed to quantify this compound levels in various biological contexts and to correlate these levels with specific physiological or disease states.

Experimental Protocols

Investigating the formation and fate of this compound requires a combination of sophisticated analytical and biochemical techniques. Below are detailed methodologies for key experiments relevant to this area of research.

Quantification of Dipeptides in Biological Samples by UPLC-MS/MS

This protocol is adapted from established methods for targeted metabolomics of dipeptides.

Objective: To accurately quantify the concentration of this compound and other dipeptides in biological matrices such as plasma, tissue homogenates, or cell lysates.

Methodology:

  • Sample Preparation:

    • For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

    • For plasma or serum, perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile, followed by centrifugation to pellet the precipitated proteins.

    • For cell lysates, sonicate cells in a lysis buffer and clarify by centrifugation.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a solvent compatible with the UPLC mobile phase.

  • Derivatization (Optional but recommended for improved chromatographic retention and sensitivity):

    • Use a derivatizing agent such as AccQ-Tag™ (Waters) or similar reagents that react with primary and secondary amines to enhance hydrophobicity and ionization efficiency.

    • Follow the manufacturer's protocol for the derivatization reaction.

  • UPLC-MS/MS Analysis:

    • UPLC System: A high-pressure liquid chromatography system capable of handling small particle size columns (e.g., ≤ 1.8 µm).

    • Column: A reversed-phase C18 column suitable for peptide separations.

    • Mobile Phases:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from low to high percentage of mobile phase B to elute the dipeptides.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Develop specific MRM transitions for this compound (and its isomers if necessary) and an appropriate internal standard. This involves selecting the precursor ion (the m/z of the dipeptide) and a specific fragment ion produced upon collision-induced dissociation.

    • Quantification: Generate a standard curve using synthetic this compound of known concentrations to quantify the dipeptide in the biological samples.

In Vitro Protein Cleavage Assay to Detect this compound Formation

Objective: To determine if a specific protein can release this compound through enzymatic or non-enzymatic cleavage.

Methodology:

  • Incubation:

    • Incubate the purified protein of interest under various conditions:

      • Enzymatic Digestion: Treat the protein with a specific protease (e.g., trypsin, chymotrypsin, or a custom enzyme) in its optimal buffer and temperature.

      • Non-Enzymatic Cleavage: Incubate the protein in a buffer at a relevant physiological pH (e.g., 7.4) and temperature (37°C) for an extended period (days to weeks) to promote spontaneous cleavage at Asp residues.

    • Take aliquots at different time points.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding a protease inhibitor (for enzymatic digests) or by flash-freezing.

    • Deproteinize the sample by ultrafiltration or solvent precipitation to remove the undigested protein and large fragments.

  • Analysis by LC-MS/MS:

    • Analyze the low molecular weight fraction using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify all peptide fragments.

    • Search the MS/MS data against the sequence of the parent protein to identify the generated peptides, including this compound.

    • For targeted quantification of this compound, use the UPLC-MS/MS method described in Protocol 4.1.

Visualizing Pathways and Workflows

Signaling and Metabolic Pathways

The following diagram illustrates the potential pathways leading to the formation of this compound as an incomplete product of protein catabolism, emphasizing the dual role of enzymatic and non-enzymatic processes.

ProteinCatabolism Protein Protein LargePeptides LargePeptides Protein->LargePeptides Endopeptidases AspAla_Containing_Peptide AspAla_Containing_Peptide LargePeptides->AspAla_Containing_Peptide Further Proteolysis AminoAcids AminoAcids LargePeptides->AminoAcids Exopeptidases AspAla AspAla AspAla_Containing_Peptide->AspAla Exopeptidases (e.g., DPPs) AspAla_Containing_Peptide->AspAla Non-enzymatic Cleavage (at this compound bond) AspAla->AminoAcids Dipeptidases

Caption: Potential pathways for this compound formation during protein catabolism.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the identification and quantification of this compound from a biological source.

ExperimentalWorkflow start Biological Sample (Tissue, Plasma, etc.) extraction Homogenization & Protein Precipitation start->extraction analysis UPLC-MS/MS Analysis extraction->analysis quant Quantification (MRM) analysis->quant id Identification (High-Resolution MS) analysis->id end Data Interpretation quant->end id->end

Caption: Workflow for this compound identification and quantification.

Logical Relationship of Asp-X Cleavage

This diagram illustrates the chemical logic behind the non-enzymatic cleavage at an Asp-X peptide bond.

AspCleavage peptide Peptide with this compound Sequence attack Intramolecular Nucleophilic Attack (Asp side chain on backbone) peptide->attack intermediate Cyclic Succinimide/ Anhydride Intermediate attack->intermediate cleavage Peptide Bond Cleavage intermediate->cleavage isomerization Formation of Isoaspartate intermediate->isomerization hydrolysis Hydrolysis to Original Peptide intermediate->hydrolysis

Caption: Mechanism of non-enzymatic cleavage at this compound.

Conclusion and Future Directions

The dipeptide this compound serves as a compelling example of the complexities of protein catabolism. While traditionally viewed as a simple intermediate destined for complete breakdown, the potential for its formation through both enzymatic and, more notably, non-enzymatic pathways involving the inherent instability of the Asp-X peptide bond, opens up new avenues of investigation. The accumulation of such dipeptides could have unforeseen biological consequences, ranging from altered cell signaling to roles in disease pathogenesis.

Future research should focus on:

  • Developing targeted and sensitive assays for the routine quantification of this compound and its isomers in a wide range of biological samples.

  • Identifying the specific proteins that are prone to releasing this compound-containing fragments.

  • Elucidating the biological activities , if any, of the this compound dipeptide.

  • Investigating the role of this compound as a potential biomarker in diseases associated with altered protein metabolism or aging.

A deeper understanding of the formation and fate of incomplete products of protein catabolism, such as this compound, will provide valuable insights into the intricate network of protein homeostasis and may reveal novel therapeutic targets and diagnostic markers.

The Peptide Bond of Aspartyl-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the peptide bond in the dipeptide Aspartyl-Alanine (Asp-Ala). The document details the formation, physicochemical properties, and spatial configuration of this fundamental biological linkage. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of relevant metabolic pathways.

Core Concepts of the Aspartyl-Alanine Peptide Bond

Aspartyl-Alanine is a dipeptide composed of the amino acids aspartic acid and alanine (B10760859), linked by a peptide bond.[1] This covalent bond is formed through a dehydration reaction where the carboxyl group of aspartic acid joins with the amino group of alanine, releasing a molecule of water.[2] The planarity of the peptide bond is a key feature, influencing the conformational possibilities of the dipeptide.

There are two isomeric forms of L-Aspartyl-L-alanine, α-L-Aspartyl-L-alanine and β-L-Aspartyl-L-alanine, which differ in which carboxyl group of the aspartic acid residue participates in the peptide bond.[3] Both isomers crystallize as zwitterions with the side-chain acidic groups ionized and adopt a trans configuration at the peptide bond.[3][4]

Quantitative Data on the Peptide Bond

The precise geometry of the peptide bond in both α- and β-isomers of L-Aspartyl-L-alanine has been determined through X-ray crystallography.[3] The key quantitative data are summarized in the tables below.

Parameterα-L-Aspartyl-L-alanineβ-L-Aspartyl-L-alanine
Peptide Bond Length (C-N) 1.328(4) Å1.344(3) Å
Cell Parameters
a4.788(1) Å4.845(1) Å
b16.943(4) Å9.409(2) Å
c5.807(1) Å19.170(3) Å
β107.55(2)°-
Space Group P2(1)P2(1)2(1)2(1)

Table 1: Crystallographic Data for L-Aspartyl-L-alanine Isomers.[3]

Bondα-L-Aspartyl-L-alanine (Å)β-L-Aspartyl-L-alanine (Å)
Asp Cα - C'1.5251.521
C' - O1.2511.246
C' - N1.3281.344
N - Ala Cα1.4531.455

Table 2: Selected Bond Lengths in L-Aspartyl-L-alanine Isomers.[3]

Angleα-L-Aspartyl-L-alanine (°)β-L-Aspartyl-L-alanine (°)
Asp Cα - C' - O117.8117.9
Asp Cα - C' - N116.3115.8
O - C' - N125.9126.3
C' - N - Ala Cα121.8122.0

Table 3: Selected Bond Angles in L-Aspartyl-L-alanine Isomers.[3]

Dihedral Angle (ω)α-L-Aspartyl-L-alanine (°)β-L-Aspartyl-L-alanine (°)
Cα(Asp)-C'-N-Cα(Ala)-176.9178.6

Table 4: Peptide Bond Dihedral Angle (ω) in L-Aspartyl-L-alanine Isomers.[3]

Experimental Protocols

Synthesis of Aspartyl-Alanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Aspartyl-Alanine using the Fmoc/tBu strategy on a Wang resin.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Asp(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • Dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal aspartic acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the TFA cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude Aspartyl-Alanine

  • HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified Aspartyl-Alanine as a white powder.[5]

Spectroscopic Analysis

This protocol describes the acquisition of 1D and 2D NMR spectra for structural characterization.[6]

Materials:

  • Purified Aspartyl-Alanine

  • D₂O

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the purified peptide in D₂O.

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum. The α-proton signals of aspartic acid and alanine will be influenced by the peptide bond formation.[6]

  • 2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton correlations within each amino acid residue. This will help in assigning the α-protons and side-chain protons.[6][7]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons belonging to a single amino acid spin system.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the peptide bond will have a characteristic chemical shift.

This protocol is for analyzing the secondary structure of the dipeptide.[8][9]

Materials:

  • Purified Aspartyl-Alanine

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Sample Preparation: Place a small amount of the lyophilized peptide powder directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the FTIR spectrum of the sample from 4000 to 400 cm⁻¹.

    • The amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) are characteristic of the peptide bond and can provide information about the dipeptide's conformation.[10]

Metabolic Pathways

While Aspartyl-Alanine itself has not been identified as a direct signaling molecule in major pathways, its constituent amino acids, aspartate and alanine, are key players in cellular metabolism.[1][2] The following diagram illustrates the central metabolic pathways involving these amino acids.

Aspartate and Alanine Metabolism Metabolic Pathways of Aspartate and Alanine TCA_Cycle TCA Cycle Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Transamination Urea_Cycle Urea Cycle Aspartate->Urea_Cycle Amino_Acid_Synthesis Other Amino Acid Synthesis Aspartate->Amino_Acid_Synthesis Alanine Alanine Pyruvate Pyruvate Pyruvate->TCA_Cycle Acetyl-CoA Pyruvate->Alanine Transamination Glucose Glucose Glucose->Pyruvate Glycolysis

Caption: Metabolic interplay of Aspartate and Alanine with central energy pathways.

The following diagram illustrates the general workflow for the synthesis and characterization of Aspartyl-Alanine.

Dipeptide Synthesis and Analysis Workflow Workflow for Aspartyl-Alanine Synthesis and Characterization SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Crude_Peptide Crude Aspartyl-Alanine Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified Aspartyl-Alanine Purification->Pure_Peptide Analysis Structural Analysis Pure_Peptide->Analysis NMR NMR Spectroscopy (1D, 2D) Analysis->NMR FTIR FTIR Spectroscopy Analysis->FTIR MS Mass Spectrometry Analysis->MS

Caption: A typical workflow for the chemical synthesis and analysis of dipeptides.

References

Aspartyl-Alanine as a Potential Biomarker for Food Consumption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust and accurate assessment of dietary intake is a significant challenge in nutritional science and epidemiology. Self-reported dietary information is often subject to recall bias and inaccuracies. Consequently, the identification and validation of objective biomarkers of food consumption are of paramount importance. This technical guide explores the potential of the dipeptide Aspartyl-Alanine as a novel biomarker for the consumption of specific food groups. While direct evidence is still emerging, the known metabolic pathways of its constituent amino acids, aspartic acid and alanine (B10760859), provide a strong rationale for its investigation. This document outlines the theoretical framework, analytical methodologies, and potential signaling implications of using Aspartyl-Alanine as a dietary biomarker.

Introduction: The Need for Objective Dietary Biomarkers

Nutritional metabolomics has emerged as a powerful tool for discovering and validating biomarkers of food intake (BFIs).[1][2] These biomarkers are metabolites that can be measured in biological samples (e.g., plasma, urine) and whose concentrations correlate with the intake of a specific food or food group.[3][4] An ideal BFI should be sensitive, specific, and exhibit a clear dose-response relationship with the consumption of the target food. While several candidate biomarkers for various foods have been proposed, the field is continually seeking novel markers with improved performance characteristics.[1][5]

Aspartyl-Alanine is a dipeptide composed of the amino acids L-aspartic acid and L-alanine.[6] While some dipeptides are known to be intermediates in protein digestion, others may have specific physiological or cell-signaling roles.[6][7] The presence and concentration of Aspartyl-Alanine in biofluids could potentially reflect the consumption of foods rich in proteins that contain this specific dipeptide sequence or high levels of its constituent amino acids.

Biochemical Rationale for Aspartyl-Alanine as a Biomarker

Aspartic acid is a non-essential amino acid that can be synthesized by the human body.[8] Alanine is also a non-essential amino acid involved in glucose metabolism.[9] Both are common constituents of a wide range of food proteins. The hypothesis for Aspartyl-Alanine as a food biomarker is predicated on the following:

  • Direct Absorption: Dipeptides can be absorbed more rapidly than free amino acids through a distinct intestinal transport mechanism.[7] Ingestion of foods containing proteins with the Aspartyl-Alanine sequence could lead to its transient appearance in circulation.

  • Metabolic Product: The dipeptide could be formed endogenously as an intermediate in the breakdown of dietary proteins.[6]

  • Correlation with Dietary Patterns: Studies have demonstrated that dietary intake of aspartic acid and alanine can be correlated with physiological changes. For instance, a reduction in aspartic acid intake has been associated with improvements in fasting glucose.[10] Furthermore, dietary patterns, such as vegetarianism versus an omnivorous diet, can lead to different circulating levels of various amino acids.[11]

Foods that are rich in both aspartic acid and alanine would be primary candidates for investigation as sources of Aspartyl-Alanine.

Table 1: Potential Food Sources Based on Constituent Amino Acid Content

Food CategoryHigh in Aspartic AcidHigh in AlaninePotential Source of Aspartyl-Alanine
Meat & Poultry Beef, Chicken, TurkeyBeef, Chicken, PorkHigh
Fish & Seafood Tuna, SalmonCod, SalmonHigh
Eggs & Dairy Eggs, CheeseCheese, MilkModerate
Legumes & Soy Soybeans, LentilsSoybeans, PeanutsModerate
Nuts & Seeds Almonds, Pumpkin SeedsPistachios, Sunflower SeedsModerate
Grains Oats, QuinoaCorn, RiceLow

Experimental Protocols for the Analysis of Aspartyl-Alanine

The accurate quantification of Aspartyl-Alanine in biological matrices requires robust and sensitive analytical methods. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to extract Aspartyl-Alanine from the biological matrix (e.g., plasma, urine) while removing interfering substances such as proteins and lipids.

  • Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a stable isotope-labeled version of Aspartyl-Alanine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical platform (e.g., 100 µL of the initial mobile phase for LC-MS).

Analytical Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for the analysis of dipeptides in biological samples due to its high sensitivity and specificity.[2]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate Aspartyl-Alanine from other metabolites in the sample.

    • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap), is used for detection and quantification.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For high-resolution instruments, the accurate mass of the precursor ion is extracted.

Table 2: Example LC-MS/MS Parameters for Aspartyl-Alanine Analysis

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2% B (2 min), 2-95% B (8 min), 95% B (2 min), 2% B (3 min)
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Precursor Ion (m/z) To be determined (Expected: [M+H]⁺)
Product Ion (m/z) To be determined
Collision Energy To be optimized

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the identification and validation of Aspartyl-Alanine as a potential food biomarker.

G cluster_0 Discovery Phase cluster_1 Validation Phase A Dietary Intervention Study (Controlled Feeding) B Sample Collection (Plasma, Urine) A->B C Untargeted Metabolomics (LC-HRMS) B->C D Biomarker Candidate Identification (Statistical Analysis) C->D E Targeted Assay Development (LC-MS/MS) D->E Hypothesis Generation F Quantification in Cohort Studies E->F G Correlation with Dietary Records F->G H Biomarker Validation G->H

Caption: Workflow for biomarker discovery and validation.

Hypothetical Metabolic Pathway

This diagram outlines the potential metabolic fate of dietary Aspartyl-Alanine.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation cluster_2 Tissue Metabolism / Excretion A Dietary Protein B Proteolysis A->B C Aspartyl-Alanine B->C D Intestinal Absorption (Peptide Transporters) C->D E Circulating Aspartyl-Alanine D->E F Hydrolysis by Peptidases E->F I Renal Excretion E->I G Aspartic Acid F->G H Alanine F->H J TCA Cycle G->J G->J K Gluconeogenesis H->K H->K

Caption: Proposed metabolic fate of dietary Aspartyl-Alanine.

Challenges and Future Directions

While Aspartyl-Alanine presents an interesting candidate as a food biomarker, several challenges must be addressed.

  • Endogenous Production: The extent of endogenous synthesis of Aspartyl-Alanine is currently unknown.[6] High endogenous levels could mask the contribution from dietary sources, reducing its utility as a biomarker.

  • Specificity: As its constituent amino acids are ubiquitous, Aspartyl-Alanine may not be specific to a single food but rather reflective of overall protein intake or a broader dietary pattern.

  • Dose-Response and Kinetics: The time course of its appearance and clearance from circulation following food intake needs to be characterized to determine the optimal sampling window.

Future research should focus on targeted metabolomic studies following controlled dietary interventions with foods high in protein, aspartic acid, and alanine. This will be crucial in determining if a reliable correlation exists between the consumption of specific foods and the levels of Aspartyl-Alanine in biofluids.

Conclusion

Aspartyl-Alanine holds potential as a novel biomarker for food consumption, particularly for protein-rich foods. Its investigation is warranted based on the established principles of nutritional metabolomics and dipeptide metabolism. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore this potential. Successful validation of Aspartyl-Alanine as a biomarker would provide a valuable new tool for the objective assessment of dietary intake in nutritional research and clinical settings.

References

In-Depth Technical Guide to the Dipeptide Asp-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Asp-Ala, formed from the amino acids aspartic acid and alanine. It details its fundamental molecular properties, outlines key experimental protocols for its synthesis and analysis, and presents a logical workflow for its laboratory preparation and characterization.

Core Molecular Data

The fundamental quantitative data for this compound and its constituent amino acids are summarized below. These values are crucial for a range of experimental procedures, from synthesis reagent quantification to mass spectrometry analysis.

CompoundMolecular FormulaMolar Mass ( g/mol )
Aspartic Acid (Asp)C₄H₇NO₄133.10[1]
Alanine (Ala)C₃H₇NO₂89.09[2][3][4][5]
This compound C₇H₁₂N₂O₅ 204.18

Note: The molecular formula and weight of this compound are calculated from the condensation reaction of aspartic acid and alanine, which involves the removal of one water molecule (H₂O).

Experimental Protocols

The synthesis and analysis of dipeptides such as this compound are foundational activities in peptide research and drug development. The following sections provide detailed methodologies for key experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides in a laboratory setting. The following protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

  • Begin with a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes to prepare it for the synthesis.

2. First Amino Acid Coupling (Alanine):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5 minutes, draining, and then repeating for an additional 15 minutes.

  • Washing: Thoroughly wash the resin with DMF, followed by isopropanol, and then DMF again to remove residual piperidine and by-products.

  • Coupling: Pre-activate a 4-fold excess of Fmoc-Ala-OH with a 3.95-fold excess of a coupling reagent like HCTU and a 6-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes. Add this activated amino acid solution to the resin and allow it to couple for 1-2 hours.

  • Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete. A negative result (indicated by a yellow color) signifies a successful coupling.

3. Second Amino Acid Coupling (Aspartic Acid):

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to expose the N-terminal of the resin-bound alanine.

  • Washing: Wash the resin as previously described.

  • Coupling: Pre-activate and couple Fmoc-Asp(OtBu)-OH using the same procedure as for alanine. The OtBu group protects the acidic side chain of aspartic acid.

  • Monitoring: Perform another Kaiser test to confirm the completion of the second coupling.

4. Cleavage and Deprotection:

  • After the final coupling, wash the peptidyl-resin with DMF and then dichloromethane (B109758) (DCM), and dry it under a vacuum.

  • Add a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and triisopropylsilane) to the resin and stir at room temperature for 2-4 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude this compound peptide under a vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to purify the crude peptide from synthesis-related impurities.[6][7]

1. Solubilization: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water.

2. Chromatographic Separation:

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a high concentration of mobile phase A. Gradually increase the proportion of mobile phase B to elute the peptide. A typical gradient might run from 2% to 40% B over 60-120 minutes.

  • Detection: Monitor the elution of the peptide and impurities using a UV detector at a wavelength of 210–220 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of each fraction using analytical HPLC.

  • Pool the fractions containing the pure this compound peptide.

4. Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.

Analysis by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and purity of the synthesized peptide by accurately measuring its molecular weight.[8]

1. Sample Preparation:

  • Reconstitute a small amount of the purified, lyophilized this compound in a solution of 0.1% formic acid in water for analysis by liquid chromatography-mass spectrometry (LC-MS).

2. Mass Spectrometry Analysis:

  • Ionization: Use electrospray ionization (ESI) to ionize the eluting peptide.

  • Mass Analyzer: Acquire mass spectra to determine the mass-to-charge ratio (m/z) of the peptide.

  • Data Analysis: Process the raw mass spectrometry data to identify the peak corresponding to the molecular weight of this compound. For this compound, with a molecular weight of 204.18, you would expect to see a prominent ion at an m/z of 205.19 for the [M+H]⁺ species.

Visualized Workflows and Pathways

To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analysis of this compound.

Asp_Ala_Synthesis_Workflow Resin Resin Preparation Ala_Coupling Alanine Coupling Resin->Ala_Coupling Fmoc-Ala-OH Asp_Coupling Aspartic Acid Coupling Ala_Coupling->Asp_Coupling Fmoc-Asp(OtBu)-OH Cleavage Cleavage & Deprotection Asp_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Analysis Mass Spec Analysis Purification->Analysis Pure Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

HPLC_Purification_Logic Crude_Peptide Crude this compound HPLC_Column C18 RP-HPLC Column Crude_Peptide->HPLC_Column Gradient_Elution Gradient Elution (Water/Acetonitrile + TFA) HPLC_Column->Gradient_Elution UV_Detection UV Detection (210-220 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Logical flow of RP-HPLC purification for this compound.

References

The Linchpin of Dipeptide Construction: A Technical Guide to L-Aspartic Acid's Role in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide science, the synthesis of dipeptides stands as a foundational technique with profound implications for drug discovery and development. Central to many of these synthetic pathways is L-aspartic acid, an amino acid distinguished by its acidic side chain, which presents both unique opportunities and significant challenges. This technical guide provides an in-depth exploration of the pivotal role of L-aspartic acid in dipeptide synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemistry, experimental protocols, and biological significance.

The Double-Edged Sword: The Chemistry of L-Aspartic Acid in Peptide Synthesis

L-aspartic acid's structure, featuring a carboxylic acid group in its side chain, necessitates a strategic approach to dipeptide synthesis. To prevent unwanted side reactions and ensure the correct peptide bond formation, a meticulous protection and deprotection strategy for its α-amino group, α-carboxyl group, and β-carboxyl group is paramount.

Commonly employed protecting groups for the α-amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The choice between these two often depends on the overall synthetic strategy, with Fmoc being prevalent in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for milder deprotection conditions compared to the acid-labile Boc group.[1]

The carboxylic acid groups are typically protected as esters. For the side chain, sterically hindered esters such as tert-butyl (tBu) esters are frequently used to minimize the risk of a deleterious side reaction known as aspartimide formation.[1][2] This intramolecular cyclization reaction, particularly problematic in Fmoc-based SPPS, can lead to the formation of β-peptides and racemization, ultimately reducing the yield and purity of the desired dipeptide.[1][2]

Navigating the Synthetic Landscape: Methodologies and Protocols

The synthesis of dipeptides containing L-aspartic acid can be broadly categorized into solution-phase and solid-phase methods. While solution-phase synthesis offers scalability, solid-phase peptide synthesis (SPPS) has become the dominant methodology for its efficiency and ease of automation.[3][4]

A prominent example of L-aspartic acid's role in dipeptide synthesis is the industrial production of the artificial sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester). Both chemical and enzymatic methods have been developed for its synthesis, each with distinct advantages and disadvantages.[5]

Chemical Synthesis of Aspartame: A Step-by-Step Overview

A common chemical route involves the protection of L-aspartic acid's amino group and the formation of an internal anhydride. This activated intermediate is then reacted with L-phenylalanine methyl ester. A final deprotection step yields aspartame.[5]

A representative workflow for the chemical synthesis of a dipeptide containing L-aspartic acid is depicted below:

cluster_protection Protection cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection L-Aspartic_Acid L-Aspartic Acid Protected_Asp N-Protected L-Aspartic Acid (e.g., N-formyl) L-Aspartic_Acid->Protected_Asp Formic Acid, Acetic Anhydride Anhydride N-Protected Aspartic Anhydride Protected_Asp->Anhydride Dehydrating Agent Protected_Dipeptide N-Protected Dipeptide Anhydride->Protected_Dipeptide Phe-OMe L-Phenylalanine Methyl Ester Phe-OMe->Protected_Dipeptide Aspartame Aspartame (L-Aspartyl-L-Phenylalanine Methyl Ester) Protected_Dipeptide->Aspartame Acid Hydrolysis

Caption: Chemical Synthesis of Aspartame Workflow
Enzymatic Synthesis: A Greener Alternative

Enzymatic methods, often employing thermolysin, offer a more stereospecific and environmentally friendly approach to aspartame synthesis.[5][6] In this process, an N-protected L-aspartic acid and L-phenylalanine methyl ester are coupled in the presence of the enzyme, which catalyzes the formation of the peptide bond with high selectivity, thus avoiding the formation of the bitter-tasting β-isomer.[5]

A generalized workflow for enzymatic dipeptide synthesis is as follows:

Protected_Asp N-Protected L-Aspartic Acid Enzyme Enzyme (e.g., Thermolysin) Protected_Asp->Enzyme Amino_Acid_Ester Amino Acid Ester (e.g., L-Phenylalanine Methyl Ester) Amino_Acid_Ester->Enzyme Protected_Dipeptide N-Protected Dipeptide Enzyme->Protected_Dipeptide Coupling Dipeptide Dipeptide Protected_Dipeptide->Dipeptide Deprotection

Caption: Enzymatic Dipeptide Synthesis Workflow

Quantitative Analysis of Synthesis Methods

The efficiency of dipeptide synthesis is critically evaluated based on reaction yield and product purity. The choice of synthetic route and reaction conditions significantly impacts these parameters.

Synthesis MethodKey ReactantsTypical YieldKey AdvantagesKey Disadvantages
Chemical Synthesis (Aspartame) N-formyl-L-aspartic anhydride, L-phenylalanine methyl ester65-85%[7]High throughput, well-establishedFormation of β-isomer, use of harsh reagents
Enzymatic Synthesis (Aspartame) N-protected L-aspartic acid, L-phenylalanine methyl ester, Thermolysin>95%[5]High stereoselectivity, mild reaction conditionsSlower reaction times, potential for enzyme inhibition[6]
Solid-Phase Peptide Synthesis (General) Fmoc-Asp(OR)-OH, second amino acid on solid supportVariableAutomation, high purityAspartimide formation, cost of reagents

Experimental Protocols: A Closer Look

Solid-Phase Synthesis of a Model Dipeptide: Asp-Phe

This protocol outlines the manual solid-phase synthesis of the dipeptide L-aspartyl-L-phenylalanine using Fmoc chemistry.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Asp(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from phenylalanine.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added aspartic acid.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove the tBu side-chain protecting group.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

The Biological Significance: L-Aspartic Acid Dipeptides in Signaling

While much of the research on the signaling roles of aspartic acid has focused on the D-isomer, L-aspartic acid and its dipeptide derivatives are also implicated in crucial biological processes. Peptides are a major class of ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a central role in cellular signaling.[8][9][10][11] The interaction of a dipeptide with a GPCR can initiate a cascade of intracellular events, leading to a specific cellular response.

For example, certain dipeptides can act as allosteric modulators of GPCRs, binding to a site distinct from the primary ligand binding pocket and altering the receptor's affinity for its endogenous ligand or its signaling efficacy.[12] The activation of a GPCR by a peptide ligand typically involves a conformational change in the receptor, which then allows it to interact with and activate intracellular G proteins. This, in turn, can lead to the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP₃), which propagate the signal within the cell.

A simplified representation of a peptide-mediated GPCR signaling pathway is illustrated below:

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dipeptide L-Aspartic Acid Dipeptide GPCR GPCR Dipeptide->GPCR Binding & Activation G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Peptide-Mediated GPCR Signaling Pathway

Conclusion

L-aspartic acid is a cornerstone in the synthesis of a vast array of dipeptides, enabling the creation of molecules with significant therapeutic and commercial value. A thorough understanding of its chemical properties, coupled with the strategic selection of protecting groups and synthetic methodologies, is essential for overcoming the inherent challenges, such as aspartimide formation. As our comprehension of the intricate roles of L-aspartic acid-containing dipeptides in biological signaling pathways deepens, the development of novel and efficient synthetic strategies will continue to be a driving force in advancing drug discovery and development. This guide serves as a foundational resource for researchers dedicated to harnessing the power of L-aspartic acid in the construction of these vital biomolecules.

References

The Zwitterionic Nature of Aspartyl-Alanine at Physiological pH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Aspartyl-Alanine, formed from the amino acids aspartic acid and alanine (B10760859), serves as a fundamental model for understanding the behavior of peptides in physiological environments. Its structure and charge state are critically dependent on the surrounding pH. At physiological pH (typically around 7.4), Aspartyl-Alanine predominantly exists as a zwitterion, a molecule with both a positive and a negative charge, resulting in a net neutral charge.[1][2] This zwitterionic character is a consequence of the ionization states of its N-terminal amino group, C-terminal carboxyl group, and the side chain carboxyl group of the aspartic acid residue.

Understanding the zwitterionic structure of Aspartyl-Alanine is paramount for researchers in various fields. In drug development, peptides are increasingly utilized as therapeutic agents and drug delivery vehicles.[3][4] The charge state of a peptide influences its solubility, membrane permeability, and interaction with biological targets. For scientists, the study of simple dipeptides like Aspartyl-Alanine provides insights into the fundamental principles of protein folding, stability, and enzymatic interactions. This guide provides a comprehensive technical overview of the zwitterionic structure of Aspartyl-Alanine at physiological pH, including its physicochemical properties, experimental determination, and biological relevance.

Physicochemical Properties of Aspartyl-Alanine

The charge state of Aspartyl-Alanine is dictated by the pKa values of its ionizable groups. The pKa is the pH at which a group is 50% ionized. For Aspartyl-Alanine, there are three such groups: the α-amino group at the N-terminus, the α-carboxyl group at the C-terminus, and the β-carboxyl group in the side chain of the aspartic acid residue. While experimental values for the dipeptide can be precisely determined, predicted values provide a strong foundational understanding.

Ionizable GroupPredicted pKa ValuePredominant Charge State at pH 7.4
N-terminal α-amino group~8.53Positively Charged (-NH3+)
C-terminal α-carboxyl group~3.06Negatively Charged (-COO-)
Aspartic Acid Side Chain β-carboxyl group~3.90[5]Negatively Charged (-COO-)
Overall molecule (Isoelectric Point, pI) ~3.12 Net Negative Charge

Note: The pKa values for the terminal groups are predicted values for the dipeptide Aspartyl-Alanine and can be influenced by the local chemical environment.[6][7] The pKa for the aspartic acid side chain is a typical value in peptides and can also vary.[5][8] The isoelectric point (pI) is the pH at which the net charge of the molecule is zero.

At physiological pH of 7.4, which is above the pKa of both carboxyl groups, these groups will be deprotonated and carry a negative charge. Conversely, pH 7.4 is below the pKa of the N-terminal amino group, so it will be protonated and carry a positive charge. This results in a molecule with one positive charge and two negative charges, yielding a net charge of -1. The zwitterionic form, with a net charge of zero, is the predominant species at the isoelectric point (pI).

Equilibrium of Aspartyl-Alanine Ionic Forms

The different ionic forms of Aspartyl-Alanine exist in a dynamic equilibrium that is dependent on the pH of the solution. The following diagram illustrates the protonation states of Aspartyl-Alanine at different pH ranges.

Caption: Equilibrium of Aspartyl-Alanine protonation states across different pH ranges.

Experimental Determination of Physicochemical Properties

The pKa values and the isoelectric point of Aspartyl-Alanine can be experimentally determined using potentiometric titration. This method involves monitoring the pH of a solution of the dipeptide as a strong base (e.g., NaOH) is incrementally added.

Experimental Protocol: Potentiometric Titration of Aspartyl-Alanine

1. Materials and Equipment:

  • Aspartyl-Alanine dipeptide

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

  • Deionized water

2. Procedure: a. Sample Preparation: Accurately weigh a known amount of Aspartyl-Alanine and dissolve it in a known volume of deionized water in a beaker. b. Initial Acidification: Add a small, precise volume of the standardized HCl solution to ensure that all ionizable groups are fully protonated at the start of the titration. c. Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker. d. Titration: i. Record the initial pH of the solution. ii. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). iii. After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added. iv. Continue the titration until the pH has risen significantly, well past the expected pKa of the amino group (e.g., to pH 11-12). e. Data Analysis: i. Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis). ii. The pKa values correspond to the pH at the midpoints of the buffering regions (the flatter portions of the curve). For Aspartyl-Alanine, there will be three buffering regions corresponding to the C-terminal carboxyl, the side-chain carboxyl, and the N-terminal amino group. iii. The equivalence points are the points of steepest inflection on the curve. iv. The isoelectric point (pI) can be calculated by averaging the two pKa values that bracket the zwitterionic form (the form with a net charge of zero).[9] For Aspartyl-Alanine, the pI is the average of the pKa of the C-terminal carboxyl group and the pKa of the side-chain carboxyl group.

Biological and Pharmaceutical Relevance

The zwitterionic nature of dipeptides like Aspartyl-Alanine is not merely a chemical curiosity; it has significant implications in biological systems and pharmaceutical applications.

Role in Biological Systems

While specific signaling pathways directly initiated by Aspartyl-Alanine are not extensively documented, dipeptides are known to be involved in various physiological processes. They are products of protein digestion and can be absorbed by intestinal cells. Some dipeptides have been shown to possess biological activities, including acting as signaling molecules. For instance, the dipeptide Pro-Asp has been found to promote the secretion of Insulin-like Growth Factor 1 (IGF-1). Although not a direct pathway for Aspartyl-Alanine, this highlights the potential for dipeptides to act as signaling molecules. The metabolism of aspartate and alanine is central to cellular energy and nitrogen balance, and dipeptides containing these residues are part of these broader metabolic networks.

Applications in Drug Development

The physicochemical properties of peptides, largely governed by their zwitterionic character, are critical for their use as therapeutic agents and in drug delivery systems.

  • Drug Delivery: Peptides containing charged amino acids like aspartic acid are being explored for their potential in targeted drug delivery. The negative charge of the aspartic acid residue can be utilized to form complexes with positively charged drug molecules or nanoparticles, facilitating their transport and release.

  • Pharmaceutical Formulation: The solubility of peptide-based drugs is highly dependent on pH and their isoelectric point. Understanding the zwitterionic properties of a peptide is crucial for developing stable and effective pharmaceutical formulations. At its pI, a peptide has its lowest solubility, which can be a critical consideration during drug manufacturing and storage.

The following diagram illustrates a conceptual workflow for utilizing a dipeptide in a drug delivery system.

Drug_Delivery_Workflow Dipeptide Dipeptide (e.g., Asp-Ala) with charged residues Complexation Complexation/ Conjugation Dipeptide->Complexation Drug Drug Molecule Drug->Complexation Targeting Targeted Delivery (e.g., to tumor cells) Complexation->Targeting Zwitterionic properties aid in transport Release Drug Release (pH-dependent) Targeting->Release

References

Technical Guide: High-Content Screening for Phenotypic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The High-Content Screening Workflow

HCS_Workflow cluster_prep Assay Preparation cluster_imaging Imaging cluster_analysis Data Analysis cluster_validation Validation p1 Cell Seeding (Multi-well Plates) p2 Compound/RNAi Addition p1->p2 p3 Incubation p2->p3 img Automated Microscopy p3->img Staining/ Fixation ana1 Image Processing (Segmentation) img->ana1 ana2 Feature Extraction ana1->ana2 ana3 Hit Identification (Phenotypic Clustering) ana2->ana3 val Dose-Response & Secondary Assays ana3->val

Caption: The High-Content Screening (HCS) experimental workflow.

Detailed Experimental Protocol: NF-κB Translocation Assay

This protocol describes a common HCS assay to screen for modulators of the NF-κB signaling pathway. The key phenotypic readout is the translocation of the NF-κB (p65) subunit from the cytoplasm to the nucleus upon stimulation.

Objective: To identify small molecule inhibitors of TNFα-induced NF-κB p65 nuclear translocation.

Materials:

  • HeLa cells

  • 96-well, black-walled, clear-bottom imaging plates

  • Primary Antibody: Rabbit anti-NF-κB (p65)

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488-conjugated

  • Nuclear Stain: Hoechst 33342

  • Stimulant: Tumor Necrosis Factor-alpha (TNFα)

  • Positive Control: Known IKK inhibitor

  • Negative Control: DMSO (0.1%)

  • Wash Buffer: Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS

Methodology:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well imaging plate (20,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of library compounds, positive control, and negative control (DMSO) in culture medium.

    • Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare a TNFα solution at 2x the final desired concentration (e.g., 20 ng/mL for a 10 ng/mL final concentration).

    • Add 100 µL of the TNFα solution to all wells except for the unstimulated control wells.

    • Incubate for 30 minutes at 37°C, 5% CO₂.

  • Fixation and Permeabilization:

    • Gently aspirate the medium from the wells.

    • Wash each well twice with 100 µL of PBS.

    • Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Add 100 µL of 0.1% Triton X-100 to each well and incubate for 10 minutes.

  • Immunostaining:

    • Wash twice with PBS.

    • Add 100 µL of Blocking Buffer to each well and incubate for 1 hour.

    • Dilute the primary anti-p65 antibody in Blocking Buffer. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate for 1 hour.

    • Wash three times with PBS.

    • Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in Blocking Buffer. Add 50 µL of this solution to each well. Incubate for 1 hour in the dark.

    • Wash three times with PBS.

    • Leave 100 µL of PBS in each well for imaging.

  • Image Acquisition:

    • Use an automated high-content imager.

    • Acquire images for each well using two channels:

      • DAPI channel (405 nm excitation): To visualize nuclei (Hoechst).

      • FITC channel (488 nm excitation): To visualize NF-κB p65 (Alexa Fluor 488).

    • Ensure autofocus is properly calibrated and capture at least four fields per well for robust statistics.

  • Image Analysis:

    • The image analysis software performs a sequence of steps:

      • Nuclear Segmentation: Identify the boundary of each nucleus using the Hoechst signal.

      • Cytoplasmic Segmentation: Define a cytoplasmic region for each cell by creating a ring-like mask around the nucleus.

      • Intensity Measurement: Quantify the mean fluorescence intensity of the Alexa Fluor 488 signal within both the nuclear and cytoplasmic compartments for every cell.

      • Ratio Calculation: Calculate the Nuclear-to-Cytoplasmic intensity ratio (Nuc/Cyto Ratio) for each cell. A higher ratio indicates translocation.

Data Presentation and Interpretation

The primary output of the NF-κB translocation assay is the Nuc/Cyto ratio. Data is typically aggregated per well, and assay quality is assessed using the Z'-factor, calculated from positive and negative controls.[5] A Z'-factor above 0.5 is generally considered excellent for a screening assay.[5]

Table 1: HCS Assay Quality Control Metrics

Parameter Description Value Interpretation
Positive Control (PC) TNFα stimulation + DMSO Mean Nuc/Cyto Ratio: 3.5 Strong nuclear translocation
Negative Control (NC) Unstimulated + DMSO Mean Nuc/Cyto Ratio: 0.8 Basal, cytoplasmic p65

| Z'-Factor | Statistical measure of assay quality | 0.68 | Excellent separation between PC and NC |

Hits are identified as compounds that significantly reduce the Nuc/Cyto ratio in the presence of TNFα. These hits are then subjected to further analysis.

Table 2: Summary of Primary Screen Hits

Compound ID Concentration (µM) Mean Nuc/Cyto Ratio % Inhibition Cell Count Hit Flag
Cmpd-001 10 1.2 85.2% >500 Yes
Cmpd-002 10 3.3 7.4% >500 No
Cmpd-003 10 1.5 74.1% >500 Yes

| Cmpd-004 | 10 | 1.4 | 77.8% | <100 | No (Cytotoxic) |

Note: % Inhibition is calculated relative to the positive and negative controls. Compounds causing significant cell loss are flagged as potentially cytotoxic and are often deprioritized.

Application: Dissecting the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses.[6] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as TNFα, activate the IκB kinase (IKK) complex, which then phosphorylates IκB.[6] This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate gene expression.[7][8]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNFα tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_p P-IκB ikb->ikb_p ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination proteasome->ikb_p Degradation ikb_nfkb->ikb Releases gene Target Gene Expression nfkb_nuc->gene Activates

Caption: Canonical NF-κB signaling pathway activated by TNFα.

Logical Relationships in HCS Data Analysis

The analysis of HCS data follows a logical pipeline that transforms raw images into actionable insights. This process involves multiple stages of data reduction and quality control to ensure that the final hit list is robust and reliable.

HCS_Data_Logic cluster_processing Image Processing & QC cluster_analysis Statistical Analysis raw_images Raw Images DAPI FITC segmentation Segmentation (Nuclei, Cytoplasm) raw_images->segmentation feature_ext Feature Extraction (Intensity, Texture, Shape) segmentation->feature_ext qc1 Well-Level QC (Cell Count, Focus Score) feature_ext->qc1 normalization Data Normalization (e.g., to Plate Controls) qc1->normalization hit_scoring Hit Scoring (Z-Score, % Inhibition) normalization->hit_scoring final_hits Validated Hit List hit_scoring->final_hits

Caption: Logical data flow in a High-Content Analysis pipeline.

References

Liquid-Phase Synthesis of Aspartyl-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the liquid-phase synthesis of the dipeptide Aspartyl-Alanine (Asp-Ala). It details the chemical strategies, experimental protocols, and potential challenges involved in this classical yet powerful peptide synthesis methodology. The content is intended to serve as a practical resource for professionals engaged in peptide chemistry and drug development.

Introduction to Liquid-Phase Peptide Synthesis

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a foundational method for constructing peptides.[1] Unlike solid-phase synthesis where the growing peptide chain is anchored to a resin, LPPS occurs entirely in solution.[2] This approach allows for the purification of intermediates at each step, which can ensure a high-purity final product and is particularly advantageous for large-scale synthesis.[2]

The synthesis of this compound involves a stepwise approach: the protection of reactive functional groups on the amino acid precursors, the formation of the peptide bond between aspartic acid and alanine (B10760859) using a coupling agent, and finally, the removal of the protecting groups to yield the target dipeptide.

Protecting Group Strategy

A critical aspect of peptide synthesis is the use of protecting groups to prevent unwanted side reactions.[3] For the synthesis of this compound, an orthogonal protection strategy is typically employed, allowing for the selective removal of specific groups without affecting others.

  • N-terminal Protection: The α-amino group of the N-terminal amino acid (Aspartic Acid) is temporarily protected. Common protecting groups for this purpose include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z). The Boc group is acid-labile, while the Z group is typically removed by catalytic hydrogenation.[3]

  • C-terminal and Side-Chain Protection: The carboxylic acid groups of the C-terminal amino acid (Alanine) and the side chain of aspartic acid are protected, often as benzyl (B1604629) esters (OBzl). These are considered "permanent" protecting groups that are removed in the final step of the synthesis, typically via hydrogenolysis.[3][4]

A significant challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide intermediate, a side reaction that can occur under both basic and acidic conditions.[4][5][6] This can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[5] The use of a benzyl ester for side-chain protection helps to mitigate this issue.[4]

Experimental Protocols

The following protocols are adapted from established methods for similar dipeptides and outline the synthesis of this compound using a Boc/Bzl protection strategy.

Protocol 1: Coupling of Boc-Asp(OBzl)-OH with H-Ala-OBzl

This protocol details the core step of forming the peptide bond between the protected aspartic acid and alanine derivatives.

Materials:

  • Boc-L-Aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

  • L-Alanine benzyl ester hydrochloride (H-Ala-OBzl·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[7]

  • 1-Hydroxybenzotriazole (HOBt)[7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Preparation of H-Ala-OBzl Free Base: Dissolve H-Ala-OBzl·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the mixture at room temperature for 20 minutes to neutralize the hydrochloride salt.

  • Activation of Aspartic Acid: In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. The addition of HOBt is crucial for minimizing racemization during carbodiimide-mediated activation.[7][8]

  • Coupling Reaction: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Boc-Asp(OBzl)-OH solution. Stir for 20 minutes at 0 °C. To this mixture, add the solution of free H-Ala-OBzl from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction's completion by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[7] Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-Asp(OBzl)-Ala-OBzl. The crude product can be further purified by silica (B1680970) gel chromatography.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the selective removal of the temporary Boc group.

Materials:

  • Boc-Asp(OBzl)-Ala-OBzl

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Deprotection Reaction: Dissolve the purified Boc-Asp(OBzl)-Ala-OBzl (1.0 eq) in anhydrous DCM. Add an equal volume of TFA (creating a 1:1 TFA/DCM solution).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate (B77799) salt, H-Asp(OBzl)-Ala-OBzl·TFA, can be used directly in subsequent steps or purified further.

Protocol 3: Global Deprotection (Hydrogenolysis)

This final step removes the permanent benzyl ester protecting groups to yield the final this compound dipeptide.

Materials:

Procedure:

  • Hydrogenolysis Reaction: Dissolve the H-Asp(OBzl)-Ala-OBzl·TFA in methanol. Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until TLC analysis indicates the complete consumption of the starting material. Alternatively, catalytic transfer hydrogenation can be performed by adding ammonium formate.[3]

  • Isolation: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the final dipeptide, H-Asp-Ala-OH. Isolate the solid product by filtration or centrifugation and dry it under vacuum.

Data Presentation

ParameterRepresentative ValueSource
Coupling Reagent DCC/HOBt[9][10]
Solvent System THF/H₂O[9][10]
Coupling Time 1.5 hours[9][10]
Overall Yield 35%[9][10]
Purity (post-purification) High (Epimer-free by HPLC)[10]

Note: This data is for the synthesis of a different peptide and should be used as a general reference. Actual yields and reaction times for this compound may vary.

Visualization of Synthesis Pathway and Workflow

Chemical Synthesis Pathway

The following diagram illustrates the chemical transformations from protected amino acids to the final dipeptide.

G cluster_coupling cluster_deprotection1 cluster_deprotection2 AA1 Boc-Asp(OBzl)-OH DP Boc-Asp(OBzl)-Ala-OBzl (Protected Dipeptide) AA1->DP DCC, HOBt DCM AA2 H-Ala-OBzl AA2->DP DP_deprot H-Asp(OBzl)-Ala-OBzl (N-terminally Deprotected) DP->DP_deprot TFA/DCM FP H-Asp-Ala-OH (Final Dipeptide) DP_deprot->FP H₂, Pd/C MeOH G start Start: Protected Amino Acids neutralize Neutralize H-Ala-OBzl·HCl with DIPEA in DCM start->neutralize activate Activate Boc-Asp(OBzl)-OH with DCC/HOBt at 0°C start->activate couple Combine and Stir for 12-24h at RT neutralize->couple activate->couple workup1 Filter DCU & Aqueous Wash (HCl, NaHCO₃, Brine) couple->workup1 purify1 Purify Protected Dipeptide (Silica Gel Chromatography) workup1->purify1 deprotect_boc Remove Boc Group (TFA/DCM) purify1->deprotect_boc evaporate Evaporate Solvent & TFA deprotect_boc->evaporate deprotect_bzl Remove Benzyl Groups (Hydrogenolysis with Pd/C) evaporate->deprotect_bzl purify2 Isolate & Purify Final Product (Filtration, Ether Trituration) deprotect_bzl->purify2 end End: Pure H-Asp-Ala-OH purify2->end

References

An In-depth Technical Guide to the HPLC Purification of Synthetic Asp-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the purification of the synthetic dipeptide Aspartyl-Alanine (Asp-Ala) using High-Performance Liquid Chromatography (HPLC). Given the polar nature of this compound, this guide will delve into the nuances of Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX) as viable purification strategies.

Introduction to this compound and Purification Challenges

This compound is a dipeptide composed of aspartic acid and alanine. Its synthesis, typically via solid-phase peptide synthesis (SPPS), results in a crude product containing the target peptide along with various impurities. These can include truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[1] The physicochemical properties of this compound, particularly its high polarity due to the free carboxyl group of the aspartic acid residue, present a significant challenge for purification by traditional reversed-phase chromatography, where it may exhibit poor retention. Therefore, a careful and systematic approach to method development is crucial for achieving high purity and recovery.

Core Purification Strategies for this compound

The selection of the appropriate HPLC method is paramount for the successful purification of this compound. The three primary modes of HPLC applicable to this dipeptide are Reversed-Phase HPLC, Hydrophilic Interaction Liquid Chromatography, and Ion-Exchange Chromatography.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for peptide purification, separating molecules based on their hydrophobicity.[1] For a polar dipeptide like this compound, achieving adequate retention on a nonpolar stationary phase (e.g., C18) can be challenging. However, with careful optimization of mobile phase conditions, RP-HPLC can be an effective tool.

Key Principles:

  • Stationary Phase: Typically C18 or C8 bonded silica (B1680970). For polar peptides, a column with a high surface area and moderate carbon load may provide better retention.

  • Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used for elution.

  • Ion-Pairing Agents: The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is essential.[2] TFA forms an ion pair with the charged groups of the peptide, increasing its hydrophobicity and thus its retention on the stationary phase, while also improving peak shape.

Method Development Considerations:

  • Gradient Slope: A shallow gradient is often necessary to resolve closely eluting impurities from the main peptide peak.

  • Flow Rate: Lower flow rates can improve resolution, especially for preparative separations.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds that are poorly retained in RP-HPLC.[3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent.

Key Principles:

  • Stationary Phase: Polar stationary phases such as bare silica, or silica bonded with polar functional groups (e.g., amide, diol).

  • Mobile Phase: A high concentration of an organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. Elution is achieved by increasing the concentration of the aqueous component.

  • Retention Mechanism: Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

HILIC offers an orthogonal separation mechanism to RP-HPLC and can be a powerful tool for purifying this compound, especially for removing polar impurities that co-elute in reversed-phase systems.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[4] Since this compound has a net negative charge at neutral and alkaline pH due to the carboxylic acid side chain of the aspartic acid residue, anion-exchange chromatography is a suitable purification method.

Key Principles:

  • Stationary Phase: A solid support with covalently bound positively charged functional groups (anion exchanger).

  • Mobile Phase: A buffered aqueous solution.

  • Elution: Elution is achieved by either changing the pH of the mobile phase to alter the charge of the peptide or by increasing the salt concentration of the mobile phase to compete with the peptide for binding to the stationary phase.

IEX can be a highly effective initial capture step to separate this compound from neutral or positively charged impurities.

Quantitative Data Presentation

The following tables summarize typical parameters for the analytical and preparative HPLC purification of small, polar dipeptides like this compound. Please note that these are representative values and will require optimization for specific applications and instrumentation.

Table 1: Representative RP-HPLC Parameters for this compound Purification

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 3.5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 0-20% B over 20 min5-25% B over 30 min
Detection Wavelength 214 nm214 nm
Expected Retention Time ~5-10 min~15-25 min
Typical Sample Load 0.05 mg20-50 mg
Expected Purity >95%>98%
Expected Recovery N/A75-90%

Table 2: Representative HILIC Parameters for this compound Purification

ParameterAnalytical HPLC
Column Amide, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate, pH 3.0
Flow Rate 1.0 mL/min
Gradient 95-70% A over 15 min
Detection Wavelength 214 nm
Expected Retention Time ~8-12 min
Typical Sample Load 0.05 mg

Table 3: Representative Ion-Exchange Chromatography Parameters for this compound Purification

ParameterAnalytical/Preparative IEX
Column Strong Anion Exchange, 10 x 100 mm
Mobile Phase A 20 mM Tris-HCl, pH 8.0
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Flow Rate 2.0 mL/min
Gradient 0-50% B over 30 min
Detection Wavelength 214 nm
Typical Sample Load 1-10 mg

Experimental Protocols

General Protocol for RP-HPLC Purification of Crude this compound

This protocol outlines a standard procedure for the purification of synthetic this compound using preparative RP-HPLC.

  • Materials and Equipment:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

    • C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Crude lyophilized this compound.

    • 0.22 µm syringe filters.

  • Sample Preparation:

    • Dissolve the crude lyophilized this compound in a minimal amount of Mobile Phase A. The concentration should be around 10-20 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B, for example, from 5% to 25% B over 30 minutes.

    • Monitor the elution profile at 214 nm.

    • Collect fractions corresponding to the main peak.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Mandatory Visualizations

HPLC Purification Workflow

The following diagram illustrates the general workflow for the HPLC purification of a synthetic peptide like this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Synthetic This compound SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep Injection Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection PurityCheck Purity Analysis of Fractions Collection->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

General workflow for HPLC purification of synthetic peptides.
HPLC Method Development Logic

The following diagram outlines the logical steps involved in developing a robust HPLC purification method.

Method_Development Start Start: Crude this compound Sample InitialScreen Initial Analytical Screen (RP-HPLC, HILIC, IEX) Start->InitialScreen EvaluateRetention Evaluate Retention & Peak Shape InitialScreen->EvaluateRetention OptimizeMobilePhase Optimize Mobile Phase (Modifier, pH, Gradient) EvaluateRetention->OptimizeMobilePhase Poor Retention or Bad Peak Shape ScaleUp Scale-Up to Preparative HPLC EvaluateRetention->ScaleUp Good Separation OptimizeStationaryPhase Optimize Stationary Phase (C18, C8, Amide, etc.) OptimizeMobilePhase->OptimizeStationaryPhase OptimizeStationaryPhase->InitialScreen FinalMethod Final Purification Method ScaleUp->FinalMethod

Logical workflow for HPLC method development.

References

An In-Depth Technical Guide to Asp-Ala (Aspartyl-Alanine) Applications in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The optimization of cell culture media is a cornerstone of modern biopharmaceutical production, directly impacting cell growth, viability, and recombinant protein yield. While individual amino acids are fundamental building blocks, their limitations regarding stability and solubility have driven the adoption of dipeptides as superior alternatives. Dipeptides like L-alanyl-L-glutamine have become industry standards for preventing the degradation of glutamine and the subsequent release of toxic ammonia (B1221849). Similarly, tyrosine-containing dipeptides are used to overcome the poor solubility of free L-tyrosine in neutral pH feeds.[1] This guide focuses on the dipeptide Asp-Ala (Aspartyl-Alanine), exploring its potential applications in cell culture media. Although L-aspartic acid and L-alanine are themselves stable and soluble, the use of this compound dipeptide is predicated on its role in targeted metabolic fueling, offering a controlled and simultaneous supply of two key non-essential amino acids deeply integrated into cellular energy and biosynthetic pathways.

The Rationale for Dipeptide Supplementation

Chemically defined media are universally preferred in biopharmaceutical manufacturing to ensure batch-to-batch consistency and eliminate the risks associated with animal-derived components.[1] However, formulating highly concentrated, pH-neutral liquid feeds presents challenges:

  • Instability: Amino acids like glutamine and cysteine are prone to degradation in liquid formulations, leading to the accumulation of toxic byproducts such as ammonia and pyroglutamate, which can impair cell growth and protein quality.

  • Poor Solubility: Aromatic amino acids, particularly L-tyrosine, have limited solubility at neutral pH, complicating the preparation of concentrated feed media and often requiring high-pH solutions that introduce process risks.

Dipeptides elegantly solve these issues by coupling a problematic amino acid with a stabilizing or solubilizing partner. These dipeptides are efficiently taken up by cells and cleaved by intracellular peptidases to release the constituent free amino acids where they are needed.[2][3]

This compound: A Strategy for Metabolic Engineering via Media Formulation

Unlike glutamine or tyrosine, L-aspartic acid and L-alanine are not limited by stability or solubility. Therefore, the rationale for using this compound lies in its potential to synchronously deliver two metabolically significant amino acids, potentially optimizing key cellular pathways for enhanced productivity and growth.

Metabolic Significance of Aspartate (Asp)

Aspartate is a pivotal metabolite with diverse and critical roles in proliferating cells:

  • TCA Cycle Anaplerosis: Aspartate is readily synthesized from the TCA cycle intermediate oxaloacetate via transamination.[4] Conversely, it can be converted back to oxaloacetate to replenish the TCA cycle, a process vital for energy production and providing precursors for biosynthesis.

  • Nucleotide Synthesis: Aspartate is an essential precursor for the synthesis of both purines and pyrimidines, the building blocks of DNA and RNA. A limitation in aspartate availability can directly impede cell proliferation.[5]

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, it is required for the synthesis of all cellular and recombinant proteins.[4]

  • Energy Metabolism: Aspartate participates in the malate-aspartate shuttle, a crucial mechanism for transporting reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[4]

Metabolic Significance of Alanine (B10760859) (Ala)

Alanine is a major shuttle for nitrogen and carbon between tissues and plays a key role in energy metabolism:

  • Gluconeogenesis and Pyruvate (B1213749) Metabolism: Through the action of alanine transaminase (ALT), alanine can be converted to pyruvate, a central hub in cellular metabolism.[6] Pyruvate can enter the TCA cycle for energy generation or be used as a substrate for gluconeogenesis.[7]

  • Nitrogen Transport: The glucose-alanine cycle allows for the transport of amino groups from peripheral tissues (like muscle) to the liver in a non-toxic form. In cell culture, alanine metabolism is a key link between glycolysis and amino acid metabolism.[6]

  • AMPK Activation: Recent studies have shown that alanine is unique among amino acids in its ability to acutely activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8]

By delivering these two amino acids as a single molecule, this compound may offer a more balanced nutrient supply to central metabolism compared to the supplementation of individual free amino acids.

Cellular Uptake and Utilization of this compound

The utilization of dipeptides by mammalian cells, including Chinese Hamster Ovary (CHO) cells, is a well-orchestrated process involving membrane transport and intracellular hydrolysis.

  • Transport: Dipeptides are actively transported into the cell primarily by proton-coupled peptide transporters, such as PEPT1 (SLC15A1).[9][10] CHO cells have been shown to express functional peptide transporters, and studies using transfected CHO cells overexpressing hPEPT1 are common models for evaluating the transport of peptidomimetic drugs.[9][11]

  • Hydrolysis: Once inside the cytosol, dipeptides are rapidly cleaved into their constituent amino acids by a variety of intracellular peptidases.[12] This intracellular release mechanism ensures that the amino acids are delivered directly to the metabolic machinery. Studies have conclusively shown that dipeptides are found intact inside CHO cells before being decomposed, confirming that they are imported first and not primarily degraded by extracellular peptidases.[2][3]

The overall process ensures a controlled release of Asp and Ala, avoiding rapid fluctuations in extracellular amino acid concentrations and potentially reducing metabolic waste.

G cluster_extracellular Extracellular Medium cluster_cell Intracellular Cytosol This compound This compound Dipeptide PEPT1 PEPT1 Transporter Asp_Ala_Intra This compound PEPT1->Asp_Ala_Intra Peptidases Cytosolic Peptidases Asp_Ala_Intra->Peptidases Hydrolysis Asp Aspartate Peptidases->Asp Ala Alanine Peptidases->Ala

Caption: Cellular uptake and hydrolysis pathway for this compound dipeptide.

Potential Impact on Cell Culture Performance: Quantitative Insights

While extensive quantitative data specifically for this compound in peer-reviewed literature is limited, we can extrapolate the expected benefits based on the known effects of other dipeptides and the metabolic roles of Asp and Ala. The evaluation of this compound should focus on key performance indicators.

Table 1: Framework for Quantitative Analysis of this compound Supplementation

Parameter Control (Free AA) This compound (Low Conc.) This compound (High Conc.) Expected Outcome with this compound
Peak Viable Cell Density (x10⁶ cells/mL) Baseline > Baseline Variable Increased biomass due to efficient nutrient supply
Culture Viability (%) Baseline ≥ Baseline Variable Maintained or improved viability
Product Titer (g/L) Baseline > Baseline Variable Increased specific productivity
Lactate (B86563) Concentration (g/L) Baseline < Baseline Variable Reduced lactate by shunting pyruvate to Ala
Ammonia Concentration (mM) Baseline ~ Baseline Variable No significant change expected vs. stable AAs

| Specific Productivity (pcd) | Baseline | > Baseline | Variable | Enhanced protein synthesis capacity |

Key Metabolic Pathways Influenced by this compound

Upon intracellular release, Aspartate and Alanine are funneled into central metabolic pathways that are critical for cell growth, energy production, and biosynthesis. A targeted supply of these amino acids via this compound can help sustain high metabolic flux through these pathways.

G Asp_Ala This compound (from medium) Asp Aspartate Asp_Ala->Asp Hydrolysis Ala Alanine Asp_Ala->Ala Hydrolysis OAA Oxaloacetate Asp->OAA Transamination Nucleotides Purine & Pyrimidine Synthesis Asp->Nucleotides Protein Protein Synthesis Asp->Protein Pyruvate Pyruvate Ala->Pyruvate Transamination (ALT) Ala->Protein TCA TCA Cycle Energy Energy (ATP) TCA->Energy OAA->TCA Pyruvate->TCA Glucose Glucose Glucose->Pyruvate Glycolysis

Caption: Metabolic fate of Aspartate and Alanine post-hydrolysis.

Experimental Protocol: Evaluating this compound in a Fed-Batch CHO Culture

This section provides a detailed methodology for assessing the impact of replacing free L-Aspartic Acid and L-Alanine with this compound in a fed-batch culture of a recombinant CHO cell line.

Materials and Reagents
  • Cell Line: Recombinant CHO cell line producing a monoclonal antibody (e.g., CHO-K1, CHO-GS).

  • Basal Medium: Chemically defined, serum-free CHO cell culture medium.

  • Feed Media:

    • Control Feed: Concentrated, chemically defined feed medium containing free L-Aspartic Acid and L-Alanine.

    • Test Feed: Identical to Control Feed, but with L-Aspartic Acid and L-Alanine removed and replaced with an equimolar concentration of this compound dipeptide.

  • Reagents: Trypan blue, phosphate-buffered saline (PBS), cell culture flasks, shake flasks or ambr® microbioreactors.

  • Analytical Equipment: Automated cell counter, biochemical analyzer (for metabolites), HPLC or ELISA kit (for product titer).

Experimental Workflow

G A 1. Cell Seed Train Expansion (T-flasks to Shake Flasks) B 2. Inoculation of Bioreactors (e.g., 0.3x10^6 cells/mL) A->B C 3. Batch Phase (Growth on Basal Medium) B->C E Split into Control vs. Test Groups C->E D 4. Fed-Batch Phase (Initiate feeding on Day 3) G 5. Daily Sampling & Monitoring (VCD, Viability, Metabolites, Titer) D->G F_Control Control Group: Feed with Free AA E->F_Control Group 1 F_Test Test Group: Feed with this compound E->F_Test Group 2 F_Control->D F_Test->D H 6. Culture Termination (e.g., Day 14 or Viability < 60%) G->H Endpoint reached I 7. Data Analysis (Compare performance metrics) H->I

Caption: Experimental workflow for evaluating this compound in fed-batch culture.
Detailed Methodology

  • Cell Expansion: Culture the CHO cell line in basal medium through a standard seed train (e.g., T-flasks to shake flasks) to generate sufficient cell numbers for inoculation. Ensure cells are in the exponential growth phase with high viability (>95%).

  • Bioreactor Inoculation: Inoculate shake flasks or microbioreactors (n=3 per condition) at a target seeding density (e.g., 0.3 x 10⁶ viable cells/mL) in fresh basal medium.

  • Culture Conditions: Maintain cultures at 37°C, 5-8% CO₂, and an appropriate agitation speed (e.g., 140 RPM for shake flasks).

  • Feeding Strategy: Begin feeding on Day 3 (or as determined by cell line requirements) with either the Control Feed or the Test Feed according to a predefined feeding schedule (e.g., 3-10% of initial volume daily).

  • Sampling and Analysis:

    • Perform daily sampling under sterile conditions.

    • Cell Density and Viability: Use an automated cell counter with the trypan blue exclusion method.

    • Metabolite Analysis: Centrifuge samples to obtain supernatant. Analyze for glucose, lactate, ammonia, and amino acid concentrations using a biochemical analyzer or HPLC.

    • Product Titer: Quantify the concentration of the recombinant antibody in the supernatant using Protein A HPLC or a product-specific ELISA.

  • Data Interpretation: Calculate key performance parameters such as the integral of viable cell density (IVCD), specific growth rate (µ), and specific productivity (Qp). Use statistical analysis (e.g., t-test or ANOVA) to determine if differences between the control and test groups are significant.[2]

Conclusion and Future Perspectives

The application of this compound in cell culture media represents a nuanced strategy aimed at optimizing cellular metabolism rather than merely solving issues of nutrient stability or solubility. By providing a direct and balanced source of L-aspartic acid and L-alanine, this compound has the potential to enhance the synthesis of proteins and nucleotides, support anaplerosis of the TCA cycle, and improve cellular energy efficiency. This can translate into higher viable cell densities, extended culture duration, and increased recombinant protein titers.

While the theoretical benefits are substantial, rigorous experimental validation is required to quantify the precise impact of this compound on different host cell lines and production processes. Future work should focus on head-to-head comparisons with traditional feeding strategies, 13C metabolic flux analysis to trace the fate of the Asp and Ala moieties, and optimization of this compound concentrations in feed streams to maximize its benefits. As the biopharmaceutical industry continues to push the boundaries of productivity, such rationally designed media components will be instrumental in achieving next-generation performance.

References

Using Asp-Ala as a Substrate for Peptidase Activity Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for utilizing the dipeptide Aspartyl-Alanine (Asp-Ala) as a substrate in peptidase activity assays. This document is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in characterizing peptidases that exhibit specificity for N-terminal acidic amino acids.

Introduction to this compound as a Peptidase Substrate

Aspartyl-Alanine (this compound) is a dipeptide composed of aspartic acid and alanine (B10760859). Its utility as a substrate in enzymatic assays stems from the presence of an N-terminal aspartic acid residue, which makes it a target for a specific class of exopeptidases known as aspartyl aminopeptidases.

Aspartyl Aminopeptidases (DNPEP)

The primary enzyme family that cleaves this compound is the M18 family of metallopeptidases, with the most prominent member in mammals being Aspartyl Aminopeptidase (B13392206) (DNPEP), also known as DAP (EC 3.4.11.21). DNPEP exhibits a strong preference for substrates with an N-terminal acidic amino acid, such as aspartate or glutamate. This enzyme is typically a cytosolic protein and is involved in the general metabolism of intracellular proteins and peptides.

Role in the Renin-Angiotensin System (RAS)

DNPEP has been implicated in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. Specifically, DNPEP can cleave Angiotensin I to produce Angiotensin 2-10 and Angiotensin II to Angiotensin III, highlighting its potential as a therapeutic target in cardiovascular diseases.

Principles of Peptidase Activity Assays Using this compound

The fundamental principle behind using this compound in a peptidase activity assay is to measure the rate of its hydrolysis into its constituent amino acids, aspartic acid and alanine. This can be achieved through various detection methods, each with its own advantages and limitations.

Direct Detection of Cleavage Products

One approach is to directly quantify the amount of product (alanine or aspartic acid) released over time. This is often accomplished using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Indirect Detection using Modified Substrates

A more common and high-throughput approach involves chemically modifying the this compound dipeptide with a reporter molecule. The cleavage of the peptide bond by the peptidase releases the reporter, which can then be detected spectrophotometrically or fluorometrically.

  • Chromogenic Substrates: The C-terminus of alanine can be linked to a chromophore like p-nitroaniline (pNA). Upon cleavage, the release of free pNA can be measured by the increase in absorbance at a specific wavelength.

  • Fluorogenic Substrates: Similarly, a fluorophore such as 7-amino-4-methylcoumarin (B1665955) (AMC) can be attached to the C-terminus. Enzymatic cleavage liberates the highly fluorescent AMC, which can be detected with high sensitivity.

Experimental Protocols

While a specific, standardized protocol for an this compound dipeptide assay is not widely documented, the following protocols are adapted from established methods for similar aminopeptidase assays and can be readily applied to the use of this compound.

Fluorometric Assay using this compound-AMC

This protocol describes a continuous fluorometric assay for measuring peptidase activity using a custom-synthesized this compound-AMC substrate.

Materials:

  • Recombinant human Aspartyl Aminopeptidase (DNPEP)

  • This compound-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute recombinant DNPEP to a stock concentration of 1 mg/mL in assay buffer.

    • Prepare a 10 mM stock solution of this compound-AMC in DMSO.

  • Enzyme Dilution:

    • Dilute the DNPEP stock solution to the desired working concentration (e.g., 10 µg/mL) in assay buffer.

  • Substrate Dilution:

    • Prepare a series of substrate dilutions in assay buffer to determine the optimal concentration and for kinetic studies (e.g., from 1 µM to 100 µM).

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

    • To initiate the reaction, add 50 µL of the substrate dilution to each well.

    • For a negative control, add 50 µL of assay buffer instead of the enzyme solution.

  • Measurement:

    • Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • For kinetic analysis, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

HPLC-Based Assay for the Detection of Alanine

This protocol outlines an endpoint assay to measure the amount of alanine released from the hydrolysis of this compound.

Materials:

  • Recombinant human Aspartyl Aminopeptidase (DNPEP)

  • This compound dipeptide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Solution: 10% Trichloroacetic Acid (TCA)

  • HPLC system with a suitable column for amino acid analysis

  • Derivatization agent for alanine detection (e.g., o-phthalaldehyde, OPA)

Procedure:

  • Prepare Reagents:

    • Reconstitute recombinant DNPEP to a stock concentration of 1 mg/mL in assay buffer.

    • Prepare a stock solution of this compound in assay buffer (e.g., 10 mM).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 50 µL of the DNPEP solution (at the desired concentration) and 50 µL of the this compound substrate solution.

    • Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).

    • For a time-course experiment, prepare multiple reactions and stop them at different time points.

  • Reaction Quenching:

    • Stop the reaction by adding 20 µL of 10% TCA.

    • Centrifuge the mixture to pellet the precipitated protein.

  • Sample Preparation for HPLC:

    • Transfer the supernatant to a new tube.

    • Derivatize the sample with OPA according to the manufacturer's protocol to allow for fluorescent detection of alanine.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the components using a suitable gradient and detect the derivatized alanine using a fluorescence detector.

  • Quantification:

    • Create a standard curve using known concentrations of alanine.

    • Quantify the amount of alanine produced in the enzymatic reaction by comparing the peak area to the standard curve.

Data Presentation

Quantitative data from peptidase activity assays are crucial for characterizing enzyme kinetics and for comparing the efficacy of inhibitors. The following tables present a summary of the types of data that should be collected.

Table 1: Michaelis-Menten Kinetic Parameters for DNPEP with Various Substrates

SubstrateKm (µM)Vmax (relative units)kcat/Km (M-1s-1)Reference
Asp-AMCData not availableData not availableData not available[1]
Glu-AMCData not availableData not availableData not available[1]
This compound Data not available Data not available Data not available
Angiotensin IIData not availableData not availableData not available[2]

Mandatory Visualizations

Signaling Pathway: Role of DNPEP in the Renin-Angiotensin System

The following diagram illustrates the involvement of Aspartyl Aminopeptidase (DNPEP) in the cleavage of angiotensin peptides within the Renin-Angiotensin System.

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) Angiotensinogen->AngI  Cleavage AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) AngI->AngII  Cleavage Ang_2_10 Angiotensin 2-10 (Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) AngI->Ang_2_10  Cleavage of N-terminal Asp AngIII Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) AngII->AngIII  Cleavage of N-terminal Asp AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction Renin Renin ACE ACE DNPEP DNPEP Peptidase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis ReagentPrep Prepare Assay Buffer, Enzyme Stock, and Substrate Stock Dilutions Prepare Serial Dilutions of Enzyme and Substrate ReagentPrep->Dilutions PlateLoading Load Enzyme and Substrate into 96-well Plate Dilutions->PlateLoading Incubation Incubate at Controlled Temperature (e.g., 37°C) PlateLoading->Incubation Measurement Measure Fluorescence Kinetically Incubation->Measurement RateCalculation Calculate Initial Reaction Rates (V₀) Measurement->RateCalculation Kinetics Plot V₀ vs. [Substrate] and Fit to Michaelis-Menten Model RateCalculation->Kinetics Results Determine Kₘ and Vₘₐₓ Kinetics->Results

References

Protocol for NMR Analysis of Aspartyl-Alanine Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the structural elucidation of the dipeptide Aspartyl-Alanine (Asp-Ala) using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to deliver a thorough understanding of the molecule's chemical environment, connectivity, and spatial arrangement.

Introduction

Aspartyl-Alanine is a dipeptide composed of aspartic acid and alanine. Its structural analysis by NMR is fundamental for understanding its chemical properties and potential interactions in biological systems. This protocol will cover sample preparation, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, and data interpretation to achieve a complete structural assignment.

Experimental Protocols

A systematic approach involving several NMR experiments is required for the unambiguous assignment of all proton and carbon signals and the determination of the three-dimensional structure of Aspartyl-Alanine.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • Aspartyl-Alanine (high purity, >95%)

  • Deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O)

  • NMR tubes (high precision)

  • pH meter and appropriate acids/bases for pH adjustment (e.g., DCl, NaOD)

  • Internal standard (optional, e.g., DSS or TSP)

Procedure:

  • Dissolution: Dissolve approximately 1.5-7.5 mg of Aspartyl-Alanine in 500 µL of the chosen deuterated solvent to achieve a concentration of 1-5 mM.[1] For experiments in H₂O, a 90% H₂O/10% D₂O mixture is recommended to observe exchangeable amide protons while providing a deuterium (B1214612) lock signal.[2][3]

  • pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4 and 7) using dilute DCl or NaOD.[3] The pH is a critical parameter as it affects the chemical shifts of ionizable groups.

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a known concentration of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid).[3]

  • Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube. Ensure the sample height is sufficient to cover the NMR coil (typically around 4-5 cm).

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature before starting the NMR measurements.

NMR Data Acquisition

A series of NMR experiments should be performed to obtain a complete structural assignment. Below are the recommended experiments and typical parameters for a 500 or 600 MHz spectrometer.

Table 1: Recommended NMR Experiments and Key Parameters

ExperimentNuclei ObservedInformation ObtainedKey Parameters
1D ¹H ¹HProton chemical shifts, multiplicity, and integration.Pulse angle: 30-90°, Relaxation delay: 1-5 s, Number of scans: 16-64
1D ¹³C ¹³CCarbon chemical shifts.Proton decoupled, Relaxation delay: 2-5 s, Number of scans: 1024-4096
2D ¹H-¹H COSY ¹H-¹HThrough-bond correlations between J-coupled protons (typically 2-3 bonds).[4][5][6]Spectral width: appropriate for ¹H spectrum, Number of increments: 256-512, Scans per increment: 2-8
2D ¹H-¹H TOCSY ¹H-¹HCorrelations between all protons within a spin system.Mixing time: 60-120 ms, Spectral width: appropriate for ¹H spectrum, Number of increments: 256-512, Scans per increment: 4-16
2D ¹H-¹³C HSQC ¹H-¹³COne-bond correlations between protons and their directly attached carbons.[7]Spectral widths: appropriate for ¹H and ¹³C, Number of increments: 128-256, Scans per increment: 2-8
2D ¹H-¹³C HMBC ¹H-¹³CLong-range (2-3 bond) correlations between protons and carbons.[8][9]Long-range coupling delay optimized for ~8 Hz, Spectral widths: appropriate for ¹H and ¹³C, Number of increments: 256-512, Scans per increment: 8-32
2D ¹H-¹H NOESY ¹H-¹HThrough-space correlations between protons close in space (< 5 Å).[10]Mixing time: 100-500 ms, Spectral width: appropriate for ¹H spectrum, Number of increments: 256-512, Scans per increment: 16-64

Data Presentation and Interpretation

Predicted Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C chemical shifts for Aspartyl-Alanine in its zwitterionic form at a neutral pH. These values are based on typical chemical shifts for amino acid residues in peptides and can be used as a guide for spectral assignment.[11][12]

Table 2: Predicted ¹H Chemical Shifts for Aspartyl-Alanine

Atom NameAspartyl Residue (ppm)Alanine Residue (ppm)
N-H ~8.3~8.1
α-H ~4.5~4.3
β-H ~2.8 (β₂) and ~2.7 (β₃)-
β-CH₃ -~1.4

Table 3: Predicted ¹³C Chemical Shifts for Aspartyl-Alanine

Atom NameAspartyl Residue (ppm)Alanine Residue (ppm)
C=O (amide) ~174-
C=O (carboxyl) ~178 (side chain), ~175 (C-terminal)-
α-C ~52~51
β-C ~39~18
Expected 2D NMR Correlations

The following sections describe the expected cross-peaks in the 2D NMR spectra that are crucial for the structural assignment of Aspartyl-Alanine.

The COSY spectrum will reveal proton-proton couplings over two to three bonds.

Expected COSY Cross-Peaks:

  • Aspartyl Residue:

    • α-H to β₂-H and β₃-H

    • β₂-H to β₃-H

    • N-H to α-H (if in H₂O)

  • Alanine Residue:

    • α-H to β-CH₃

    • N-H to α-H (if in H₂O)

The TOCSY experiment will show correlations between all protons within each amino acid's spin system.

Expected TOCSY Correlations:

  • Aspartyl Residue: The α-H will show correlations to the β₂-H and β₃-H. The N-H will also show correlations to the α-H, β₂-H, and β₃-H.

  • Alanine Residue: The α-H will show a correlation to the β-CH₃ protons. The N-H will show correlations to both the α-H and the β-CH₃ protons.

The HSQC spectrum correlates protons with their directly attached carbons.

Expected HSQC Cross-Peaks:

  • Aspartyl Residue:

    • α-H with α-C

    • β₂-H and β₃-H with β-C

  • Alanine Residue:

    • α-H with α-C

    • β-CH₃ with β-C

The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is key for sequencing and identifying quaternary carbons.

Expected Key HMBC Cross-Peaks:

  • Intra-residue:

    • Asp α-H to Asp C=O (amide) and Asp C=O (side chain)

    • Asp β-H's to Asp α-C and Asp C=O (side chain)

    • Ala α-H to Ala C=O (C-terminal) and Ala β-C

    • Ala β-CH₃ to Ala α-C and Ala C=O (C-terminal)

  • Inter-residue (confirms peptide bond):

    • Ala N-H to Asp C=O (amide)

    • Ala α-H to Asp C=O (amide)

The NOESY spectrum provides information about through-space proximity of protons, which is essential for determining the 3D conformation.

Expected Key NOESY Cross-Peaks:

  • Sequential:

    • Asp α-H(i) to Ala N-H(i+1)

  • Intra-residue:

    • α-H to β-protons/methyl group within the same residue.

    • N-H to α-H and β-protons within the same residue.

Visualizations

The following diagrams illustrate the logical workflow and key correlations for the NMR analysis of Aspartyl-Alanine.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve this compound Adjust_pH Adjust pH Dissolve->Adjust_pH Transfer Transfer to NMR Tube Adjust_pH->Transfer NMR_1D 1D NMR (¹H, ¹³C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Assign_Spins Assign Spin Systems NMR_2D->Assign_Spins Sequential_Assignment Sequential Assignment Assign_Spins->Sequential_Assignment Structure_Calculation 3D Structure Calculation Sequential_Assignment->Structure_Calculation COSY_Correlations cluster_Asp Aspartyl Residue cluster_Ala Alanine Residue Asp_NH N-H Asp_alphaH α-H Asp_NH->Asp_alphaH Asp_beta2H β₂-H Asp_alphaH->Asp_beta2H Asp_beta3H β₃-H Asp_alphaH->Asp_beta3H Asp_beta2H->Asp_beta3H Ala_NH N-H Ala_alphaH α-H Ala_NH->Ala_alphaH Ala_betaCH3 β-CH₃ Ala_alphaH->Ala_betaCH3 HMBC_Correlations cluster_Asp Aspartyl Residue cluster_Ala Alanine Residue Asp_alphaH α-H Asp_CO C=O (amide) Asp_alphaH->Asp_CO 2J(C,H) Asp_side_CO C=O (side chain) Asp_alphaH->Asp_side_CO 3J(C,H) Ala_NH N-H Ala_NH->Asp_CO 2J(C,H) Ala_alphaH α-H Ala_alphaH->Asp_CO 3J(C,H) NOESY_Correlations cluster_Asp Aspartyl Residue cluster_Ala Alanine Residue Asp_alphaH α-H (i) Ala_NH N-H (i+1) Asp_alphaH->Ala_NH < 5 Å

References

In-Depth Technical Guide to Mass Spectrometry-Based Identification and Quantification of Aspartyl-Alanine (Asp-Ala)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry protocols for the identification and quantification of the dipeptide Aspartyl-Alanine (Asp-Ala). This document outlines detailed experimental methodologies, data presentation standards, and visual workflows to facilitate the accurate and reproducible analysis of this compound in various biological matrices.

Introduction

Aspartyl-Alanine (this compound) is a dipeptide composed of the amino acids aspartic acid and alanine. As a product of protein metabolism, the precise and sensitive quantification of this compound can be crucial for understanding various physiological and pathological states. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of small molecules like dipeptides due to its high selectivity and sensitivity. This guide details a robust protocol for this compound analysis using LC-MS/MS with a focus on targeted quantification via Multiple Reaction Monitoring (MRM).

Experimental Protocols

A successful mass spectrometry analysis of this compound relies on meticulous sample preparation and optimized instrumental parameters. The following sections provide a detailed methodology for the entire workflow, from sample extraction to data acquisition.

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix while removing interfering substances such as proteins, salts, and lipids.[1][2]

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d4)

  • Precipitation solvent: Acetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode or reversed-phase C18 cartridges

  • Reconstitution solvent: Mobile phase A (see section 2.2.1)

Procedure:

  • Thawing and Spiking: Thaw biological samples on ice. To a 100 µL aliquot of the sample, add a known concentration of the internal standard solution. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.[3]

  • Protein Precipitation: Add three volumes of ice-cold precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to the sample. Vortex vigorously for 1 minute to ensure thorough protein precipitation.[2]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the dipeptides and other small molecules.

  • Solid-Phase Extraction (Optional but Recommended): For cleaner samples and improved sensitivity, perform SPE.

    • Conditioning: Condition the SPE cartridge with methanol followed by equilibration with water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

    • Elution: Elute the dipeptides with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water with 0.1% formic acid).

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (Mobile Phase A). This step concentrates the sample and ensures compatibility with the LC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation of this compound from other components in the extract is achieved by liquid chromatography, followed by detection and fragmentation in the tandem mass spectrometer.

A hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column can be used for the separation of polar dipeptides.[3][4]

ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is recommended.
Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A typical gradient would start with a high aqueous phase, ramping up the organic phase to elute this compound. For a C18 column, a gradient could be: 0-2 min, 2% B; 2-10 min, 2-50% B; 10-12 min, 50-95% B; 12-15 min, 95% B; 15-16 min, 95-2% B; 16-20 min, 2% B. The gradient should be optimized for the specific column and system.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[5][6]

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen, at a flow rate of 600 - 800 L/hr
Desolvation Temp. 350 - 450°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data for this compound should be presented in a clear and structured format to allow for easy comparison across different samples or experimental conditions.

MRM Transitions for this compound

The selection of appropriate precursor and product ions is critical for the specificity of the MRM assay. The monoisotopic mass of this compound is 204.0746 g/mol .[1][7] The protonated precursor ion [M+H]+ is therefore approximately 205.082 m/z.[1]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound205.082116.0User-defined
88.0User-defined
70.0User-defined
This compound-d4209.107120.0User-defined
(IS)92.0User-defined
Note: Collision energies need to be optimized for the specific instrument being used.
Quantitative Data Summary

The following table is a template for summarizing quantitative results for this compound in biological samples. While specific concentrations are dependent on the study and matrix, a study on amino acid concentrations in mouse plasma provides a reference for typical physiological ranges of the constituent amino acids, with Asp at approximately 20-100 µM and Ala at 40-1000 µM.[3] Dipeptide concentrations are generally expected to be lower.

Sample IDMatrixThis compound Concentration (µM)Standard Deviation (µM)% RSD
Control 1Human Plasmae.g., 5.2e.g., 0.4e.g., 7.7
Control 2Human Plasmae.g., 4.8e.g., 0.6e.g., 12.5
Treated 1Human Plasmae.g., 15.7e.g., 1.2e.g., 7.6
Treated 2Human Plasmae.g., 18.3e.g., 1.5e.g., 8.2
BlankHuman PlasmaNot DetectedN/AN/A

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language for Graphviz.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant centrifuge->collect spe Solid-Phase Extraction (Optional) collect->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize select Q1: Precursor Ion Selection ionize->select fragment Q2: Collision-Induced Dissociation select->fragment detect Q3: Product Ion Detection fragment->detect integrate Peak Integration detect->integrate quantify Quantification using IS integrate->quantify

Caption: Experimental workflow for this compound quantification.

This compound Fragmentation Pathway

fragmentation_pathway cluster_fragments Major Product Ions precursor This compound [M+H]+ m/z = 205.082 y1 y1 ion m/z = 116.0 precursor->y1 Peptide bond cleavage b1 b1 ion m/z = 88.0 precursor->b1 Peptide bond cleavage other Other Fragments e.g., m/z = 70.0 precursor->other Side-chain fragmentation immonium Alanine Immonium ion m/z = 44.0 b1->immonium Further fragmentation

Caption: Predicted fragmentation of this compound in MS/MS.

Biological Context of this compound

While specific signaling pathways directly involving this compound are not well-documented, its role as a metabolic intermediate is clear.

biological_context proteins Dietary & Endogenous Proteins proteolysis Proteolysis proteins->proteolysis asp_ala This compound Dipeptide proteolysis->asp_ala peptidases Dipeptidases asp_ala->peptidases asp Aspartic Acid peptidases->asp ala Alanine peptidases->ala metabolism Amino Acid Pool & Downstream Metabolic Pathways asp->metabolism ala->metabolism

Caption: Metabolic context of the this compound dipeptide.

Conclusion

This technical guide provides a robust framework for the mass spectrometry-based analysis of Aspartyl-Alanine. By following the detailed protocols for sample preparation and LC-MS/MS analysis, researchers can achieve sensitive and accurate quantification of this dipeptide. The provided tables and diagrams serve as essential tools for data presentation and visualization of the experimental and biological processes. Adherence to these guidelines will ensure high-quality, reproducible results, contributing to a deeper understanding of the role of this compound in biological systems.

References

The Untapped Potential of Aspartyl-Alanine in Neuroactivity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Aspartyl-Alanine (Asp-Ala) stands at the intersection of excitatory neurotransmission and neuromodulation, yet it remains a largely unexplored molecule in neuroactivity research. Composed of two fundamental amino acids, L-Aspartic acid and L-Alanine, its potential to influence neuronal signaling is significant. This technical guide synthesizes the current understanding of its constituent parts to build a framework for future investigation into this compound's direct neuroactive properties. While direct research on the dipeptide is sparse, this document serves as a foundational resource, extrapolating from the well-documented roles of aspartate and alanine (B10760859) to propose potential mechanisms of action, experimental approaches, and therapeutic avenues for this compound.

Introduction: The Case for Investigating Aspartyl-Alanine

Dipeptides, once considered mere intermediates in protein metabolism, are emerging as bioactive molecules with diverse physiological roles. In the central nervous system (CNS), where amino acids like glutamate (B1630785) and aspartate are primary excitatory neurotransmitters, the dipeptide Aspartyl-Alanine presents a compelling subject for study. L-Aspartate is a known agonist at N-methyl-D-aspartate (NMDA) receptors, crucial for synaptic plasticity, learning, and memory.[1][2] L-Alanine, while not a classical neurotransmitter, plays a significant role in brain energy metabolism and has been shown to modulate neuronal activity.[3][4]

The central hypothesis for the neuroactivity of this compound revolves around two potential mechanisms:

  • Hydrolysis and Constituent Action: this compound may act as a pro-drug, being hydrolyzed by peptidases in the brain to release L-Aspartate and L-Alanine. This would lead to localized increases in the concentrations of these amino acids, thereby influencing neuronal excitability and metabolism.

  • Direct Dipeptide Activity: this compound may possess intrinsic activity as a distinct signaling molecule, potentially interacting with receptors or transporters to modulate neuronal function in a manner different from its constituent amino acids.

This guide will delve into the known neuroactive properties of L-Aspartate and L-Alanine, propose signaling pathways that this compound might influence, and provide detailed experimental protocols for researchers to begin to unravel the neuropharmacological profile of this intriguing dipeptide.

The Neuroactive Landscape of Aspartyl-Alanine's Constituents

A thorough understanding of L-Aspartate and L-Alanine is essential to predict and interpret the potential effects of this compound.

L-Aspartic Acid: An Excitatory Force

L-Aspartate is an excitatory amino acid neurotransmitter that plays a significant role in synaptic transmission.[1][5] Its primary mode of action is through the activation of NMDA receptors, a subtype of ionotropic glutamate receptors.[2]

Key Functions of L-Aspartate:

  • NMDA Receptor Agonism: L-Aspartate binds to the glutamate site on the NMDA receptor, contributing to its activation.[2] This leads to an influx of Ca²⁺ into the neuron, a critical step in initiating intracellular signaling cascades.

  • Synaptic Plasticity: Through its action on NMDA receptors, L-Aspartate is involved in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.[6]

  • Metabolic Roles: Aspartate is a key metabolite in the urea (B33335) cycle and participates in the malate-aspartate shuttle, which is crucial for energy metabolism in the brain.[2]

L-Alanine: A Modulator of Neuronal Activity

While not a primary neurotransmitter, L-Alanine is not merely a metabolic substrate in the brain. It can influence neuronal function through several mechanisms.

Key Functions of L-Alanine:

  • Metabolic Support: Alanine is readily converted to pyruvate, linking amino acid and carbohydrate metabolism and providing an energy source for neurons.[7]

  • Neuromodulation: Repeated administration of L-alanine has been shown to have antidepressant-like effects in mice and to modulate glutamate neurotransmission.[3]

  • GABA Precursor Pathway: Through the alanine-GABA shunt, alanine can contribute to the synthesis of the main inhibitory neurotransmitter, GABA.[7]

Quantitative Data on Constituent Amino Acids

While no direct quantitative data for Aspartyl-Alanine's neuroactivity is currently available in the literature, the following table summarizes key parameters for its constituent amino acids, providing a baseline for hypothesizing the potential potency of the dipeptide or its hydrolyzed products.

Amino AcidReceptor/TransporterParameterValueBrain RegionSpeciesReference
L-GlutamateNMDA ReceptorKᵢ~250 nMHippocampusRat[1]
L-AspartateNMDA ReceptorKᵢ~1.3 µMHippocampusRat[1]
L-GlutamateAMPA/Kainate ReceptorKᵢ~500 nMHippocampusRat[1]
L-AspartateAMPA/Kainate ReceptorKᵢ> 1 mMHippocampusRat[1]

Proposed Signaling Pathways for Aspartyl-Alanine

Based on the known actions of its components, several signaling pathways are prime candidates for modulation by this compound. The following diagrams, generated using Graphviz, illustrate these hypothetical pathways.

Asp_Ala_Hydrolysis_Pathway Asp_Ala Aspartyl-Alanine Peptidase Peptidases Asp_Ala->Peptidase Hydrolysis Aspartate L-Aspartate Peptidase->Aspartate Alanine L-Alanine Peptidase->Alanine NMDAR NMDA Receptor Aspartate->NMDAR Agonism Metabolism Energy Metabolism Alanine->Metabolism Neuronal_Excitation Neuronal Excitation NMDAR->Neuronal_Excitation Ca²⁺ Influx

Caption: Proposed hydrolytic pathway of Aspartyl-Alanine.

Direct_Asp_Ala_Action_Pathway Asp_Ala Aspartyl-Alanine Putative_Receptor Putative Dipeptide Receptor/Transporter Asp_Ala->Putative_Receptor Binding Second_Messenger Second Messenger System (e.g., cAMP) Putative_Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Neuronal_Modulation Modulation of Neuronal Activity Kinase_Cascade->Neuronal_Modulation

Caption: Hypothetical direct action pathway of Aspartyl-Alanine.

Experimental Protocols for Investigating Aspartyl-Alanine

To elucidate the neuroactive properties of this compound, a multi-pronged experimental approach is necessary. The following protocols are adapted from established methodologies in neuropharmacology.

Electrophysiological Recording in Brain Slices

This protocol is designed to assess the direct effects of this compound on neuronal excitability and synaptic transmission.

Objective: To determine if this compound alters neuronal firing rates, membrane potential, and synaptic responses.

Materials:

  • Acute brain slices (e.g., hippocampus or cortex) from rodents.

  • Artificial cerebrospinal fluid (aCSF).

  • Aspartyl-Alanine stock solution.

  • Patch-clamp or field potential recording setup.

  • Relevant receptor antagonists (e.g., AP5 for NMDA receptors, CNQX for AMPA/kainate receptors).

Procedure:

  • Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Establish a stable baseline recording (whole-cell patch-clamp for single-neuron activity or field potential recording for synaptic responses).

  • Bath-apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and record changes in neuronal activity.

  • To investigate the mechanism, co-apply this compound with specific receptor antagonists.

  • Wash out the drug and ensure the recording returns to baseline.

Electrophysiology_Workflow start Start prep_slices Prepare Acute Brain Slices start->prep_slices recover Slice Recovery in aCSF prep_slices->recover record_baseline Establish Baseline Electrophysiological Recording recover->record_baseline apply_Asp_Ala Bath-apply Aspartyl-Alanine record_baseline->apply_Asp_Ala record_effect Record Changes in Neuronal Activity apply_Asp_Ala->record_effect apply_antagonists Co-apply with Antagonists record_effect->apply_antagonists record_mechanism Record to Investigate Mechanism apply_antagonists->record_mechanism washout Washout record_mechanism->washout end End washout->end

Caption: Workflow for electrophysiological experiments.
In Vivo Behavioral Studies via Intracerebroventricular (ICV) Injection

This protocol aims to assess the behavioral effects of this compound when introduced directly into the brain.

Objective: To determine if this compound influences behaviors related to learning, memory, anxiety, and motor activity.

Materials:

  • Adult rodents with surgically implanted guide cannulas aimed at a lateral ventricle.

  • Sterile saline.

  • Sterile Aspartyl-Alanine solution.

  • Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze, open field).

Procedure:

  • Allow animals to recover fully from cannula implantation surgery.

  • Habituate the animals to the injection procedure and behavioral testing environment.

  • On the test day, microinject a specific dose of this compound or vehicle (saline) into the lateral ventricle.

  • After a predetermined time, subject the animals to a battery of behavioral tests to assess cognitive function, anxiety-like behavior, and locomotor activity.[8]

  • Analyze the behavioral data to compare the effects of this compound with the control group.

Future Directions and Therapeutic Potential

The study of Aspartyl-Alanine is in its infancy. Future research should focus on:

  • Receptor Binding Assays: To determine if this compound directly binds to known neurotransmitter receptors or if it has its own unique binding sites.

  • Enzymatic Hydrolysis Studies: To characterize the peptidases responsible for this compound cleavage in the brain and the kinetics of this process.[9]

  • In Vivo Microdialysis: To measure the extracellular concentrations of this compound, L-Aspartate, and L-Alanine in specific brain regions following administration.

The therapeutic potential of this compound could lie in its ability to serve as a targeted delivery system for L-Aspartate, potentially offering a more controlled way to modulate NMDA receptor activity than systemic administration of the amino acid itself. This could have implications for conditions involving NMDA receptor hypofunction or for cognitive enhancement.

Conclusion

Aspartyl-Alanine represents a significant knowledge gap in the field of neuroactive peptides. Based on the well-established roles of its constituent amino acids, L-Aspartate and L-Alanine, there is a strong rationale for its investigation as a potential neuromodulator or neurotransmitter precursor. The experimental frameworks provided in this guide offer a starting point for researchers to explore the neuropharmacology of this compound, a molecule that may hold untapped potential for understanding and treating a range of neurological and psychiatric disorders.

References

A Technical Guide to Fmoc-Based Synthesis of Asp-Ala and Management of Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-phase peptide synthesis (SPPS) of the dipeptide Asp-Ala using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. It details the core synthesis protocol, explores the prevalent side reactions, particularly aspartimide formation, and offers strategies for their mitigation. This document is intended to serve as a practical resource for professionals engaged in peptide synthesis and drug development.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is the cornerstone of modern peptide synthesis, prized for its use of a mild base for the removal of the temporary Nα-Fmoc protecting group, which is compatible with a wide range of acid-labile side-chain protecting groups. The synthesis is conducted on a solid support (resin), which simplifies the purification process at each step, as reagents and byproducts are simply washed away.

The synthesis of this compound involves the sequential coupling of Fmoc-protected amino acids onto a resin. The process begins with the attachment of the C-terminal amino acid, Alanine (B10760859) (Ala), to the resin, followed by the deprotection of its Fmoc group and subsequent coupling of the N-terminal amino acid, Aspartic Acid (Asp). A standard protecting group for the side chain of aspartic acid is the tert-butyl (tBu) group.

Core Synthesis Protocol for this compound

The following is a generalized experimental protocol for the manual Fmoc-SPPS of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents
  • Resin: Rink Amide resin (substitution level: 0.5-0.8 mmol/g)

  • Amino Acids: Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF (v/v)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solutions: DMF, DCM, IPA

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Precipitation/Washing: Cold diethyl ether

Experimental Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.

experimental_workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid (Ala) Coupling cluster_second_aa Second Amino Acid (Asp) Coupling cluster_final_steps Final Steps resin_swelling Resin Swelling in DMF fmoc_deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection1 1. Prepare Resin wash1 Washing (DMF, DCM, DMF) fmoc_deprotection1->wash1 ala_coupling Fmoc-Ala-OH Coupling (HBTU/DIPEA in DMF) wash1->ala_coupling wash2 Washing (DMF) ala_coupling->wash2 fmoc_deprotection2 Fmoc Deprotection (20% Piperidine/DMF) wash2->fmoc_deprotection2 2. Couple Ala wash3 Washing (DMF, DCM, DMF) fmoc_deprotection2->wash3 asp_coupling Fmoc-Asp(OtBu)-OH Coupling (HBTU/DIPEA in DMF) wash3->asp_coupling wash4 Washing (DMF) asp_coupling->wash4 final_deprotection Final Fmoc Deprotection wash4->final_deprotection 3. Couple Asp final_wash Final Washing (DMF, DCM, IPA) final_deprotection->final_wash drying Drying final_wash->drying cleavage Cleavage from Resin (TFA Cocktail) drying->cleavage precipitation Precipitation & Washing (Cold Diethyl Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification

Figure 1: Experimental workflow for the Fmoc-SPPS of this compound.
Detailed Methodologies

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Alanine Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin as described previously.

  • Aspartic Acid Coupling:

    • Activate Fmoc-Asp(OtBu)-OH (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the solution to the deprotected resin-bound alanine.

    • Allow the coupling to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the aspartic acid residue with 20% piperidine in DMF for 20 minutes.

  • Final Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and IPA. Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Asp(OtBu) side-chain protecting group.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions: Aspartimide Formation

The most significant side reaction during the Fmoc-SPPS of peptides containing aspartic acid is the formation of a succinimide (B58015) ring, known as an aspartimide.[1] This is particularly problematic in sequences where Asp is followed by a small, sterically unhindered amino acid like Glycine or Alanine.[1][2]

Mechanism of Aspartimide Formation

Aspartimide formation is catalyzed by the base (piperidine) used for Fmoc deprotection.[1] The backbone amide nitrogen of the C-terminal adjacent amino acid (Alanine in this case) attacks the side-chain carboxyl group of the aspartic acid residue.[1] This cyclization reaction leads to the formation of a five-membered aspartimide ring.[1] This intermediate can then be opened by nucleophiles, such as piperidine or water, to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which can also be racemized.[1]

aspartimide_formation Peptide Peptide Chain with this compound AspAla Asp(OtBu)-Ala-Resin Deprotection Fmoc Deprotection (Piperidine) AspAla->Deprotection Base Treatment Intermediate Deprotonated Amide Deprotection->Intermediate Backbone N-H Deprotonation Aspartimide Aspartimide Intermediate Intermediate->Aspartimide Intramolecular Cyclization NucleophilicAttack Nucleophilic Attack (e.g., Piperidine, H2O) Aspartimide->NucleophilicAttack Ring Opening AlphaPeptide α-Aspartyl Peptide (Desired Product) NucleophilicAttack->AlphaPeptide BetaPeptide β-Aspartyl Peptide (Side Product) NucleophilicAttack->BetaPeptide Racemized Racemized Products NucleophilicAttack->Racemized

Figure 2: Mechanism of base-catalyzed aspartimide formation.
Consequences of Aspartimide Formation

  • Formation of Byproducts: The aspartimide ring can be opened to form a mixture of α- and β-aspartyl peptides.[1]

  • Racemization: The chiral center of the aspartic acid can epimerize, leading to the formation of D-aspartyl peptides.[1]

  • Purification Challenges: These byproducts often have similar masses and chromatographic properties to the desired peptide, making purification difficult.[1]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1]

Factors Influencing Aspartimide Formation
  • Sequence: this compound is a sequence known to be susceptible to aspartimide formation, although less so than Asp-Gly.[2][3]

  • Temperature: Increased temperatures, especially in microwave-assisted SPPS, can accelerate aspartimide formation.[1]

  • Base: The use of piperidine for Fmoc deprotection is the primary driver of this side reaction.[1][3]

  • Solvent Polarity: Higher solvent polarity can lead to increased aspartimide formation.[3]

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to minimize or prevent aspartimide formation during Fmoc-SPPS.

Modification of Deprotection Conditions

A straightforward approach is to alter the Fmoc deprotection conditions to reduce basicity.

  • Addition of HOBt: Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation.[4]

  • Use of Weaker Bases: Using a weaker base like piperazine (B1678402) can be effective at removing the Fmoc group while suppressing the side reaction.[4]

  • Addition of Formic Acid: The addition of a small amount of formic acid to the piperidine solution has also been reported to suppress aspartimide formation.[5][6]

Use of Alternative Side-Chain Protecting Groups

Increasing the steric bulk of the aspartic acid side-chain protecting group can hinder the cyclization reaction.

Protecting GroupStructureEfficacy in Preventing Aspartimide Formation
tert-Butyl (OtBu) -C(CH₃)₃Standard, but prone to aspartimide formation in susceptible sequences.[7]
3-methylpent-3-yl (Mpe) -C(CH₃)(C₂H₅)₂Offers improved protection over OtBu due to increased steric hindrance.[4]
2-phenylisopropyl (PhiPr) -C(CH₃)₂PhMore acid-labile than OtBu, allowing for milder cleavage conditions.[3]
9-fluorenylmethyl (OFm) -CH₂-FluorenylCleaved under orthogonal conditions, but can be complex to use.
(3-Ethyl-3-pentyl) (OEpe) -C(C₂H₅)₃A bulky protecting group that has shown success in minimizing aspartimide formation.[6]
Backbone Protection

The most effective method to completely eliminate aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid.[7] This is typically achieved by using a dipeptide building block where the amide nitrogen is protected, for example, with a 2,4-dimethoxybenzyl (Dmb) group.[8][9]

mitigation_strategies mitigation Mitigation of Aspartimide Formation deprotection_mods Modified Deprotection mitigation->deprotection_mods protecting_groups Alternative Side-Chain Protecting Groups mitigation->protecting_groups backbone_protection Backbone Protection mitigation->backbone_protection hobt Addition of HOBt deprotection_mods->hobt weaker_base Use of Weaker Base (e.g., Piperazine) deprotection_mods->weaker_base formic_acid Addition of Formic Acid deprotection_mods->formic_acid mpe Fmoc-Asp(OMpe)-OH protecting_groups->mpe phipr Fmoc-Asp(OPhiPr)-OH protecting_groups->phipr oepe Fmoc-Asp(OEpe)-OH protecting_groups->oepe dmb Dmb-protected Dipeptide Building Block backbone_protection->dmb

Figure 3: Strategies to mitigate aspartimide formation.

Detection of Aspartimide-Related Impurities

The detection of aspartimide formation and its byproducts is crucial for process optimization and quality control. A combination of HPLC and mass spectrometry is typically employed.

  • HPLC Analysis: Aspartimide-related impurities may appear as pre- or post-peaks relative to the main product peak. The β-peptide often elutes slightly earlier than the desired α-peptide.[2]

  • Mass Spectrometry (MS): Aspartimide formation itself results in a loss of 18 Da (water) from the parent peptide, which can be detected by MS. However, the subsequent hydrolysis to α- and β-peptides results in products with the same mass as the desired peptide, making them indistinguishable by MS alone.[10]

  • NMR Spectroscopy: For definitive structural characterization of the impurities, 2D-NMR analysis can be employed.[11][12]

Conclusion

The Fmoc-based synthesis of the this compound dipeptide is a routine procedure that can be accomplished with high efficiency. However, the potential for aspartimide formation, a well-documented side reaction, necessitates careful consideration of the synthetic strategy. By understanding the mechanism of this side reaction and the factors that influence it, researchers can implement effective mitigation strategies. These include the optimization of deprotection conditions, the use of sterically hindered side-chain protecting groups for the aspartic acid residue, or the application of backbone protection. Careful analytical monitoring is essential to ensure the purity and quality of the final peptide product. This guide provides the foundational knowledge and practical protocols to successfully synthesize this compound while minimizing the occurrence of undesirable side reactions.

References

Quantitative Analysis of Aspartyl-Alanine (Asp-Ala) in Biological Fluids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Aspartyl-Alanine (Asp-Ala) is a molecule of growing interest in biomedical research. Comprised of the amino acids aspartic acid and alanine, this compound is a product of protein digestion and catabolism.[1] Its presence and concentration in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) can provide insights into various physiological and pathological processes. This technical guide offers a comprehensive overview of the state-of-the-art methodologies for the quantitative analysis of this compound, intended to equip researchers, scientists, and drug development professionals with the necessary information to accurately measure this dipeptide in biological matrices.

Biological Significance and Metabolic Pathways

This compound, as a dipeptide, is primarily involved in protein metabolism. It is an intermediate in the breakdown of larger proteins and can be further hydrolyzed into its constituent amino acids, aspartic acid and alanine, which then enter their respective metabolic pathways.

While a direct signaling role for L-Asp-L-Ala has not been extensively elucidated, its constituent amino acids and related dipeptides have known signaling functions. D-aspartate, for instance, acts as a signaling molecule in the nervous and neuroendocrine systems.[2] Furthermore, the related dipeptide Pro-Asp has been shown to promote the secretion of Insulin-like Growth Factor 1 (IGF-1) through the JAK2/STAT5 signaling pathway.[3] The this compound sequence is also notably present in the N-terminus of the Amyloid-β peptide, a key molecule in the pathology of Alzheimer's disease.[4]

The metabolic processing of this compound involves peptidases that cleave the peptide bond. The resulting free amino acids are then available for various cellular processes, including protein synthesis, energy metabolism, and neurotransmission.[5][6]

Proteins Dietary & Endogenous Proteins AspAla This compound Dipeptide Proteins->AspAla Proteolysis Asp Aspartic Acid AspAla->Asp Peptidase Hydrolysis Ala Alanine AspAla->Ala Peptidase Hydrolysis Metabolism Cellular Metabolism (e.g., TCA Cycle, Gluconeogenesis) Asp->Metabolism Signaling Potential Signaling (via Asp, related peptides) Asp->Signaling Ala->Metabolism

Caption: Metabolic pathway of this compound.

Quantitative Analysis Methods

The accurate quantification of this compound in complex biological matrices requires sensitive and specific analytical techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

UPLC-MS/MS for Dipeptide Profiling

A highly sensitive and reliable method for the quantification of a broad range of dipeptides, including this compound, utilizes UPLC-MS/MS.[7] This approach often involves a derivatization step to enhance ionization efficiency and chromatographic separation.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Fluid (Plasma, Urine, CSF) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Derivatization Derivatization (e.g., AccQ-Tag™) Precipitation->Derivatization UPLC UPLC Separation Derivatization->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Analysis MSMS->Data

Caption: UPLC-MS/MS experimental workflow.

Detailed Experimental Protocol (Synthesized from multiple sources):

  • Sample Preparation:

    • To 100 µL of biological fluid (plasma, urine, or CSF), add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[8]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (using AccQ-Tag™ as an example):

    • Reconstitute the dried extract in 20 µL of 20 mM hydrochloric acid.

    • Add 60 µL of borate (B1201080) buffer and vortex.

    • Add 20 µL of AccQ-Tag™ reagent (dissolved in acetonitrile), vortex immediately, and incubate at 55°C for 10 minutes.[7]

  • UPLC-MS/MS Conditions:

    • Column: A reverse-phase column suitable for polar molecules (e.g., a C18 column).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the dipeptides (e.g., a linear gradient from 5% to 95% B over 15 minutes).[9]

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound would need to be determined.

HPLC with Fluorescence Detection

For targeted analysis, HPLC with pre-column derivatization using a fluorescent tag can be a cost-effective and sensitive method.

Experimental Workflow:

cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Sample_hplc Biological Fluid Deproteinization_hplc Deproteinization Sample_hplc->Deproteinization_hplc Derivatization_hplc Fluorescent Derivatization (e.g., NDA) Deproteinization_hplc->Derivatization_hplc HPLC_sep HPLC Separation Derivatization_hplc->HPLC_sep Fluorescence_det Fluorescence Detection HPLC_sep->Fluorescence_det Quantification_hplc Quantification Fluorescence_det->Quantification_hplc

Caption: HPLC-Fluorescence workflow.

Detailed Experimental Protocol (Based on amino acid analysis methods):

  • Sample Preparation and Derivatization (using 2,3-naphthalenedicarboxaldehyde - NDA as an example):

    • Deproteinize the biological sample as described for the UPLC-MS/MS method.

    • To 10 µL of the deproteinized sample, add 10 µL of borate buffer (pH 9.5).

    • Add 10 µL of KCN solution (10 mM).

    • Add 10 µL of NDA solution (10 mM in methanol) and mix.

    • Allow the reaction to proceed for 15 minutes at room temperature in the dark.[3][10]

    • Stop the reaction by adding 60 µL of 50 mM phosphate (B84403) buffer (pH 7.0).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: Fluorescence detector with excitation and emission wavelengths specific for the NDA-derivatized dipeptide (e.g., Ex: 420 nm, Em: 480 nm).[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for dipeptides, including this compound, in various biological fluids from murine models, as determined by UPLC-MS/MS.[7] It is important to note that concentrations can vary significantly based on species, physiological state, and the specific analytical method employed.

Biological FluidThis compound Concentration Range (fmol/µL or fmol/mg tissue)MethodReference
Serum (Mouse) Not explicitly reported, but dipeptide concentrations are generally several magnitudes lower than in tissues.UPLC-MS/MS[7]
Urine (Mouse) Not explicitly reported, but other dipeptides like anserine (B1665513) are abundant.UPLC-MS/MS[7]
Brain (Mouse) Detected, specific concentration not provided in abstract.UPLC-MS/MS[7]
Liver (Mouse) Detected, specific concentration not provided in abstract; high concentrations of other dipeptides like Ala-Gln and Asp-Gln are noted.UPLC-MS/MS[7]

Note: The referenced study provides a comprehensive dataset for 36 dipeptides across 13 different murine organs and biofluids. Researchers are encouraged to consult the original publication and its supplementary materials for detailed concentration data of this compound.

Conclusion

The quantitative analysis of this compound in biological fluids is a rapidly advancing field. UPLC-MS/MS has emerged as the gold standard, offering high sensitivity and the ability to profile multiple dipeptides simultaneously. HPLC with fluorescence detection remains a viable and cost-effective alternative for targeted analyses. The methodologies and data presented in this guide provide a solid foundation for researchers to embark on the quantitative analysis of this compound, paving the way for a deeper understanding of its role in health and disease. As research progresses, the establishment of standardized protocols and reference ranges in human populations will be crucial for the clinical translation of this compound as a potential biomarker.

References

The Dipeptide Asp-Ala in Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Aspartyl-Alanine (Asp-Ala), composed of the amino acids aspartic acid and alanine, presents a versatile building block in the design and development of advanced drug delivery systems. Its inherent biocompatibility, biodegradability, and the presence of functional groups for chemical modification make it an attractive component for creating sophisticated therapeutic carriers. This technical guide provides an in-depth exploration of the applications of this compound in drug delivery, focusing on its role in hydrogel matrices, as a cleavable linker in bioconjugates, and as a moiety in prodrug design. Detailed experimental protocols, quantitative data, and conceptual diagrams are provided to facilitate further research and development in this promising area.

Introduction

The quest for more effective and safer therapeutics has led to the development of innovative drug delivery systems that can control the spatial and temporal release of active pharmaceutical ingredients (APIs). Peptides, due to their diverse chemistry and biological recognition capabilities, have emerged as key players in this field. The dipeptide this compound, with its simple structure combining a hydrophilic, negatively charged amino acid (Aspartic Acid) and a small, hydrophobic amino acid (Alanine), offers unique properties for the construction of drug carriers. This guide will delve into the multifaceted applications of this compound in enhancing drug delivery.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is crucial for its application in drug delivery system design.

PropertyValueSource
Molecular Formula C7H12N2O5--INVALID-LINK--[1]
Molecular Weight 204.18 g/mol --INVALID-LINK--[1]
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid--INVALID-LINK--[1]
Physical Description Solid--INVALID-LINK--[1]
LogP (calculated) -4.1--INVALID-LINK--[1]

This compound in Hydrogel-Based Drug Delivery Systems

Aspartic acid, a constituent of this compound, has been utilized in the formation of pH-responsive hydrogels for controlled drug release.[2][3] These hydrogels can swell or shrink in response to changes in pH, enabling the controlled release of an encapsulated drug.

Quantitative Data: Swelling and Drug Release

In a study by Muhammad Usman Minhas et al., hydrogels composed of aspartic acid, alginic acid, and poly(acrylic acid) were developed for the controlled release of ibuprofen (B1674241).[2][3] The presence of carboxylic acid groups from aspartic acid contributes to the pH-sensitive swelling and drug release characteristics.

Table 1: Effect of pH on Swelling and Ibuprofen Release from Aspartic Acid-Containing Hydrogels [2][3]

pHEquilibrium Swelling RatioCumulative Drug Release (%) after 24h
1.2~10~20
7.4~40~85
Experimental Protocol: Preparation of Aspartic Acid-Based Hydrogels

The following is a general protocol for the free-radical polymerization synthesis of aspartic acid/alginic acid-co-poly(acrylic acid) hydrogels, as described by Minhas et al.[2][3]

Materials:

  • Aspartic Acid (ASP)

  • Alginic Acid (AL)

  • Acrylic Acid (AA)

  • Ammonium Persulfate (APS) (Initiator)

  • Ethylene Glycol Dimethacrylate (EGDMA) (Cross-linker)

  • Deionized water

Procedure:

  • Polymer Solution Preparation: Dissolve specified amounts of ASP and AL in deionized water with continuous stirring.

  • Monomer Addition: Add AA to the polymer solution and stir until a homogenous mixture is obtained.

  • Initiator and Cross-linker Addition: Add APS and EGDMA to the mixture.

  • Polymerization: Purge the solution with nitrogen gas to remove dissolved oxygen and then seal the container. Place the container in a water bath at a controlled temperature (e.g., 60°C) for a specified duration to allow for polymerization.

  • Washing and Drying: After polymerization, cut the hydrogel into discs and wash with a mixture of ethanol (B145695) and water to remove unreacted monomers and polymers. Dry the hydrogel discs in an oven at a specified temperature until a constant weight is achieved.

Drug Loading:

  • Swell the dried hydrogel discs in a saturated solution of the drug (e.g., ibuprofen in a suitable solvent) for a specified period.

  • Remove the swollen, drug-loaded hydrogels and dry them until a constant weight is achieved.

Visualization: Hydrogel Synthesis Workflow

G cluster_0 Solution Preparation cluster_1 Polymerization cluster_2 Processing cluster_3 Drug Loading a Dissolve Aspartic Acid and Alginic Acid in Water b Add Acrylic Acid a->b c Add APS (Initiator) and EGDMA (Cross-linker) b->c d Purge with Nitrogen c->d e Heat in Water Bath d->e f Cut into Discs e->f g Wash with Ethanol/Water f->g h Dry in Oven g->h i Swell in Drug Solution h->i j Dry Drug-Loaded Hydrogel i->j

Caption: Workflow for the synthesis of Aspartic Acid-based hydrogels.

This compound as a Linker in Drug Conjugates

Dipeptides are frequently used as cleavable linkers in antibody-drug conjugates (ADCs), designed to be stable in circulation and release the cytotoxic payload within the target cell.[4][5][6] While Val-Cit and Val-Ala are common examples, the principles can be extended to this compound, offering a potentially different cleavage profile by lysosomal proteases.

Concept of Dipeptide Linkers in ADCs

The linker is a critical component of an ADC, connecting the antibody to the drug. An ideal linker is stable in the bloodstream to prevent premature drug release and is efficiently cleaved at the target site, such as within the lysosome of a cancer cell. Dipeptide linkers are often designed to be substrates for lysosomal proteases like Cathepsin B.

Experimental Protocol: General Synthesis of a Peptide-Drug Conjugate

This protocol outlines a general strategy for conjugating a drug to a targeting moiety (e.g., an antibody or a small molecule ligand) using a dipeptide linker.

Materials:

  • Targeting moiety with a reactive group (e.g., a thiol or amine)

  • Fmoc-Ala-OH

  • Fmoc-Asp(OtBu)-OH

  • Drug with a reactive amine or hydroxyl group

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Trifluoroacetic acid (TFA) (for side-chain deprotection)

  • Solid-phase synthesis resin

Procedure:

  • Linker Synthesis on Solid Support:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Couple the first amino acid (Fmoc-Ala-OH) to the resin using coupling reagents.

    • Deprotect the Fmoc group using piperidine in DMF.

    • Couple the second amino acid (Fmoc-Asp(OtBu)-OH).

    • Deprotect the Fmoc group.

  • Drug Conjugation to the Linker:

    • Couple the drug to the N-terminus of the dipeptide on the resin.

  • Cleavage and Deprotection:

    • Cleave the linker-drug conjugate from the resin and deprotect the aspartic acid side chain using a TFA-based cleavage cocktail.

  • Purification:

    • Purify the linker-drug construct using reverse-phase HPLC.

  • Conjugation to Targeting Moiety:

    • React the purified linker-drug with the targeting moiety under appropriate conditions to form the final conjugate.

Visualization: ADC Synthesis and Action

ADC_Workflow cluster_synthesis Synthesis cluster_action Mechanism of Action Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker This compound Linker Linker->ADC Drug Drug Drug->ADC Receptor Receptor ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release (Linker Cleavage) Lysosome->DrugRelease CellDeath Cell Death DrugRelease->CellDeath

Caption: Synthesis and mechanism of action of an ADC with a dipeptide linker.

This compound in Prodrug Design

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The this compound dipeptide can be used as a promoiety to modify a drug's properties, such as its solubility, permeability, and targeting.

D-Asp(OBzl)-Ala as a Model Prodrug

A study by Steffansen et al. investigated D-Asp(OBzl)-Ala as a model prodrug with affinity for the oligopeptide transporter PepT1.[7] This transporter is expressed in the intestines and kidneys and is responsible for the uptake of small peptides. By attaching this dipeptide to a drug, it may be possible to enhance its oral absorption.

Quantitative Data: Permeability and Stability

Table 2: Pharmacokinetic Parameters of D-Asp(OBzl)-Ala [7]

ParameterMediumValue
Half-life (t½) Human Intestinal Fluid2.3 ± 0.03 h
Effective Permeability (Peff) in rat jejunum -1.29 ± 0.5 x 10⁻⁴ cm/s

These data indicate that the prodrug has reasonable stability in intestinal fluids and high permeability, suggesting it is well-absorbed.[7]

Experimental Protocol: In Situ Intestinal Perfusion

The single-pass intestinal perfusion technique in rats is a common method to determine the effective intestinal permeability of a compound.

Procedure:

  • Animal Preparation: Anesthetize a rat and expose the small intestine through a midline abdominal incision.

  • Cannulation: Isolate a segment of the jejunum and cannulate both ends.

  • Perfusion: Perfuse the intestinal segment with a solution containing the test compound (D-Asp(OBzl)-Ala) at a constant flow rate.

  • Sampling: Collect the perfusate at the outlet at regular time intervals.

  • Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., HPLC).

  • Calculation: Calculate the effective permeability (Peff) based on the disappearance of the compound from the perfusate.

Visualization: Prodrug Concept and Cellular Uptake

Prodrug_Concept cluster_prodrug Prodrug Design cluster_uptake Intestinal Absorption Drug Drug Prodrug Drug-Asp-Ala Conjugate Drug->Prodrug AspAla This compound (Promoiety) AspAla->Prodrug PepT1 PepT1 Transporter Prodrug->PepT1 Transport Lumen Intestinal Lumen Enterocyte Enterocyte EnzymaticCleavage Enzymatic Cleavage Enterocyte->EnzymaticCleavage PepT1->Enterocyte ActiveDrug Active Drug EnzymaticCleavage->ActiveDrug Bloodstream Bloodstream ActiveDrug->Bloodstream

Caption: Prodrug concept using this compound for enhanced intestinal absorption via the PepT1 transporter.

Biocompatibility and Toxicity

A critical aspect of any drug delivery system is its biocompatibility and potential toxicity. As this compound is composed of naturally occurring amino acids, it is generally considered to be biocompatible and biodegradable. However, comprehensive in vitro and in vivo studies are necessary to confirm the safety of any new this compound-based drug delivery system.

In Vitro Cytotoxicity Assessment

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and incubate until they reach a desired confluency.

  • Treatment: Treat the cells with various concentrations of the this compound-based drug delivery system. Include positive and negative controls.

  • Incubation: Incubate the cells with the treatment for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Conclusion and Future Perspectives

The dipeptide this compound holds considerable promise as a versatile component in the design of advanced drug delivery systems. Its application in pH-responsive hydrogels, as a cleavable linker in targeted conjugates, and as a promoiety in prodrugs demonstrates its potential to address key challenges in drug delivery, such as poor solubility, low permeability, and off-target toxicity. Future research should focus on exploring the self-assembly properties of this compound derivatives to create novel nanocarriers, conducting comprehensive in vivo studies to validate the efficacy and safety of this compound-based systems, and investigating the use of this compound in combination with other smart materials to create multifunctional drug delivery platforms. The continued exploration of this simple yet versatile dipeptide will undoubtedly contribute to the development of next-generation therapeutics.

References

A Technical Guide to High-Throughput Screening: Troubleshooting and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a biological target's activity.[1] The success of any HTS campaign hinges on the development of a robust, reproducible, and sensitive assay. This guide provides an in-depth overview of critical troubleshooting and optimization strategies to ensure the generation of high-quality, actionable data.

Assay Development and Optimization

Transitioning a benchtop assay to a high-throughput format (e.g., 384- or 1536-well plates) requires meticulous optimization of numerous parameters to maintain sensitivity and reliability while accommodating automation and miniaturization.[1][2] Key quality control metrics must be established to monitor assay performance throughout the screening process.

Key Quality Control Metrics

Effective HTS relies on statistical measures to validate assay performance. The most critical metrics are the Signal-to-Background (S/B) ratio and the Z'-factor, which quantify the dynamic range and statistical separation between positive and negative controls, respectively.[3][4] An assay is generally considered robust enough for HTS when the Z'-factor is consistently ≥ 0.5.[5][6]

MetricFormulaDescriptionIdeal Value
Signal-to-Background (S/B) Ratio Mean(Signal) / Mean(Background)Measures the dynamic range of the assay. A larger ratio indicates a clearer distinction between the positive and negative controls.> 10 (Assay Dependent)[1]
Z'-Factor 1 - (3σp + 3σn) / |μp - μn|A measure of statistical effect size, it reflects the separation between the positive (p) and negative (n) control distributions.≥ 0.5[6][7]
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100Measures the relative variability of data points within a sample group (e.g., all positive controls on a plate).< 10-15%

Table 1: Key HTS Quality Control Metrics. This table summarizes the primary statistical parameters used to assess the quality and robustness of an HTS assay.

Optimization Workflow

A logical workflow for troubleshooting a low Z'-factor—a common and critical issue—is essential. The process involves systematically investigating potential sources of variability in both the positive and negative controls.

G start Low Z'-Factor (<0.5) check_variability High Variability in Controls? start->check_variability pos_control_var High CV in Positive Control? check_variability->pos_control_var Yes low_sb Low S/B Ratio? check_variability->low_sb No neg_control_var High CV in Negative Control? pos_control_var->neg_control_var solution_reagent Check Reagent Stability & Dispensing Precision pos_control_var->solution_reagent Yes neg_control_var->low_sb solution_cells Optimize Cell Seeding & Health neg_control_var->solution_cells Yes solution_concentration Optimize Agonist/Enzyme Concentration low_sb->solution_concentration Yes solution_instrument Verify Instrument Settings & Calibration low_sb->solution_instrument No, other issues end Z'-Factor ≥ 0.5 solution_reagent->end solution_cells->end solution_incubation Check Incubation Time & Temperature Uniformity solution_incubation->end solution_concentration->end solution_instrument->end

Caption: A logical workflow for troubleshooting a low Z'-factor.

Experimental Protocol: Optimizing a Cell-Based HTS Assay

This protocol provides a generalized approach for optimizing critical parameters for a cell-based assay, such as a luciferase reporter assay measuring signaling pathway activation.[1]

Objective: To determine the optimal cell density, serum concentration, and incubation time to achieve the most robust and reproducible assay signal window.

Materials:

  • Stable cell line expressing the reporter gene of interest.

  • Assay-specific reagents (e.g., activating ligand, luciferase substrate).

  • Cell culture medium with varying serum concentrations (e.g., 2.5%, 5%, 10% FBS).

  • 384-well, solid white microplates suitable for luminescence assays.[1]

  • Automated liquid handlers and a compatible plate reader.

Methodology:

  • Cell Seeding: Plate cells at varying densities (e.g., 5,000, 10,000, and 20,000 cells/well) in media containing different serum concentrations. Incubate for 24 hours.

  • Compound Addition: Add the activating ligand to stimulate the pathway. Include negative controls (vehicle, e.g., 0.1% DMSO) and positive controls (saturating concentration of ligand).

  • Incubation: Incubate plates for different time periods (e.g., 6, 18, 24 hours) to determine the optimal signal development time.

  • Signal Detection: Add the luminescence substrate according to the manufacturer's protocol and read the plates on a luminometer.[1]

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio and Z'-factor for each condition.[1]

Hypothetical Data Summary

The results from such an optimization experiment should be summarized in a table to clearly identify the best conditions for the full screen.

Condition IDCell Density (cells/well)Serum (%)Incubation (hr)S/B RatioZ'-Factor
110,0005.0188.50.35
220,0002.51815.20.78
320,0005.01812.10.65
420,0002.52411.50.59

Table 2: Hypothetical Optimization Data Summary. Condition 2 demonstrates the best combination of a high S/B ratio and a robust Z'-factor, making it the optimal choice for the HTS campaign.[1]

The High-Throughput Screening Workflow

A successful HTS campaign follows a structured, multi-stage process known as the screening funnel. This workflow is designed to systematically reduce a large library of compounds to a small number of confirmed, high-quality hits.

HTS_Workflow cluster_0 Screening Funnel assay_dev Assay Development & Optimization primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen Z' > 0.5 hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation Identify Initial Hits secondary_assays Secondary & Orthogonal Assays hit_confirmation->secondary_assays Confirm Potency & Efficacy hit_to_lead Hit-to-Lead (Medicinal Chemistry) secondary_assays->hit_to_lead Eliminate False Positives Confirm Mechanism

Caption: The HTS workflow, from assay development to lead identification.

Troubleshooting Common HTS Issues

Even well-optimized assays can encounter problems during a large-scale screen.[1] Identifying and mitigating these issues is crucial for maintaining data integrity.

IssueDescriptionRecommended Solutions
False Positives Compounds that appear as "hits" due to assay interference (e.g., autofluorescence, aggregation) rather than true biological activity.[1][8]- Perform counter-screens to identify interfering compounds. - Use orthogonal assays with different detection technologies to confirm hits. - Visually inspect compound structures for problematic motifs.[1]
False Negatives Active compounds that are missed due to factors like low potency, poor solubility, or degradation in the assay buffer.- Screen at multiple concentrations (quantitative HTS or qHTS).[1][9] - Ensure compound solubility in the assay buffer. - Re-test a subset of "inactive" compounds to estimate the false negative rate.
Edge Effects A systematic error where wells on the perimeter of a microplate behave differently from interior wells, often due to evaporation or temperature gradients.[10]- Ensure adequate humidity in incubators. - Use plates with dummy perimeter wells filled with media or buffer. - Employ robust plate-based normalization methods in data analysis.
Assay Drift A gradual change in signal over the course of a screening run, often caused by reagent degradation, temperature fluctuations, or instrument instability.- Run plates in a randomized order. - Monitor temperature and reagent stability throughout the run. - Use normalization methods (e.g., B-score) that account for plate-to-plate variation.[1]

Table 3: Common HTS Troubleshooting Strategies.

Application: Targeting a Kinase Signaling Pathway

Many HTS campaigns target specific enzyme classes, such as kinases, which are critical nodes in cellular signaling. The diagram below illustrates a generic kinase cascade and how an HTS assay can be designed to identify inhibitors.

In this example, an assay could measure the phosphorylation of the "Substrate Protein" by "Kinase B." This is often achieved using technologies like TR-FRET or luminescence-based detection of ADP, a byproduct of the kinase reaction.[1] Compounds from a library that prevent substrate phosphorylation are flagged as potential inhibitors of Kinase B.

Kinase_Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B (Screening Target) kinase_a->kinase_b Phosphorylates substrate Substrate Protein kinase_b->substrate Phosphorylates response Cellular Response substrate->response compound HTS Compound Library compound->kinase_b Inhibits?

Caption: Targeting a kinase signaling pathway in an HTS campaign.

References

Preventing Racemization during Aspartyl-Alanine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with high chiral purity is a critical requirement in pharmaceutical development and biomedical research. Racemization, the conversion of a chiral amino acid into its enantiomer, can lead to the formation of diastereomeric impurities with altered biological activity, immunogenicity, and pharmacokinetic profiles. The dipeptide Aspartyl-Alanine (Asp-Ala) presents a notable challenge in this regard due to the susceptibility of the aspartic acid residue to a base-catalyzed side reaction known as aspartimide formation, a primary pathway to racemization. This guide provides a comprehensive overview of the mechanisms of racemization in this compound synthesis and details strategies to ensure stereochemical integrity.

The Core Challenge: Aspartimide-Mediated Racemization

During standard solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, the repeated exposure to a basic environment (e.g., piperidine (B6355638) for Fmoc deprotection) can trigger the cyclization of the aspartic acid side chain. The backbone amide nitrogen of the adjacent alanine (B10760859) residue acts as a nucleophile, attacking the side-chain carbonyl of the aspartate to form a five-membered succinimide (B58015) ring, known as an aspartimide.[1][2]

This aspartimide intermediate is highly susceptible to racemization because the α-proton of the aspartyl residue becomes acidic and can be readily abstracted by a base. The resulting planar carbanion intermediate can be reprotonated from either face, leading to a mixture of L- and D-aspartyl residues.[1] Furthermore, the aspartimide ring can be opened by nucleophiles, such as piperidine or water, at either the α- or β-carbonyl, resulting in the formation of not only the desired α-peptide but also β-peptide impurities, both of which can be in the D- or L-configuration.[2] The this compound sequence is particularly prone to this side reaction.[1]

Racemization_Mechanism cluster_racemization Racemization Pathway L_Asp_Ala L-Asp(OR)-Ala-Resin Aspartimide Aspartimide Intermediate (Planar) L_Asp_Ala->Aspartimide Base-catalyzed cyclization Aspartimide->L_Asp_Ala Reprotonation D_Asp_Ala D-Asp(OR)-Ala-Resin (Racemized Product) Aspartimide->D_Asp_Ala Reprotonation Protonation + H+ Alpha_Peptide α-Peptide (L and D) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide (L and D) Aspartimide->Beta_Peptide Ring Opening Piperidide Piperidide Adducts (L and D, α and β) Aspartimide->Piperidide Piperidinolysis Piperidine Piperidine (Base) Piperidine->Aspartimide Deprotonation Proton_Abstraction - H+ Experimental_Workflow cluster_deprotection Deprotection Strategy cluster_coupling Coupling Strategy Start Start with Ala-Resin Fmoc_Deprotection Fmoc Deprotection of Ala (e.g., 20% Piperidine/DMF + 0.1 M HOBt) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-Asp(OR)-OH (R = OtBu, OMpe, OBno) Reagents: HBTU/HOBt/DIPEA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, Chiral HPLC) Purification->Analysis

References

An In-Depth Technical Guide to Increasing the Solubility of Aspartyl-Alanine (Asp-Ala) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Aspartyl-Alanine (Asp-Ala) is a simple yet significant molecule utilized in various biochemical and pharmaceutical research settings.[1][2] Accurate and reproducible results in in vitro assays are critically dependent on the complete solubilization of the peptide.[3][4] Incomplete dissolution can lead to inaccurate concentration measurements, which significantly impacts experimental outcomes.[3] The solubility of a peptide is governed by its unique physicochemical properties, primarily its amino acid composition, sequence, and overall net charge at a given pH.[5][6] This guide provides a comprehensive overview of the principles and methods to effectively increase the solubility of this compound for reliable use in in vitro assays.

Physicochemical Properties of this compound

Understanding the structure of this compound is the first step in developing a successful solubilization strategy. The dipeptide consists of two amino acids:

  • Aspartic Acid (Asp): An acidic amino acid with a carboxyl group in its side chain, which is negatively charged at physiological pH.[7]

  • Alanine (Ala): A small amino acid with a nonpolar, hydrophobic methyl group side chain.

A peptide's net charge is a primary determinant of its solubility in aqueous solutions.[8] The net charge of this compound at a neutral pH of 7 is calculated by summing the charges of its N-terminus, C-terminus, and the side chain of its constituent amino acids.[9][10]

  • N-terminal amino group (-NH2): +1

  • C-terminal carboxyl group (-COOH): -1

  • Aspartic Acid side chain: -1

  • Alanine side chain: 0

Net Charge at pH 7 = (+1) + (-1) + (-1) + (0) = -1

With a net charge of -1, this compound is classified as an acidic peptide . This characteristic is the most critical factor for its solubilization. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge, and become more soluble as the pH is moved away from the pI.[4][5][11]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₂N₂O₅[1][2]
Molecular Weight 204.18 g/mol [1][2]
Classification Acidic Dipeptide[7][9][10]
Predicted Net Charge (pH 7) -1[9][10]

Core Strategies for Solubilizing this compound

Based on its classification as an acidic peptide, a systematic approach should be taken to achieve complete dissolution.

Primary Strategy: pH Adjustment

The most effective method for solubilizing an acidic peptide like this compound is to dissolve it in a basic solution.[3][12] By increasing the pH of the solvent, the peptide's net negative charge is enhanced, which increases its interaction with water molecules and prevents aggregation.[5][8]

  • Recommended Solvents: Start with sterile distilled water. If solubility is low, use a dilute basic solution.[13] Suitable options include 10% ammonium (B1175870) bicarbonate, 0.1 M ammonium hydroxide, or a basic buffer such as Tris or phosphate (B84403) buffer with a pH greater than 7.[3][10][13]

Secondary Strategies

If pH adjustment alone is insufficient or incompatible with the assay, other methods can be employed.

  • Physical Methods: Gentle heating (<40°C) or brief sonication can help break up aggregates and facilitate dissolution.[6][10][14] It is recommended to use a bath sonicator in short bursts, chilling the sample on ice in between to prevent heat-induced degradation.[4]

  • Use of Co-solvents: While typically reserved for hydrophobic peptides, a small amount of an organic solvent can be used to create a concentrated stock if other methods fail.[3][10] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its low toxicity in most biological assays (typically <1% v/v).[3] The peptide should be fully dissolved in the organic solvent first before slowly adding the aqueous buffer.[4][8]

  • Final Clarification: Regardless of the method used, it is crucial to centrifuge the final peptide solution to pellet any undissolved micro-aggregates before use in an assay.[3][4][14]

Table 2: Summary of Solubilization Strategies for this compound
StrategyRationaleKey Considerations & Best Practices
1. Aqueous Solution (Water/Buffer) Initial attempt for most short peptides.[13]Use sterile, oxygen-free water or a neutral buffer (e.g., PBS, Tris pH 7.4).[10]
2. pH Adjustment (Primary) As an acidic peptide, this compound is more soluble at a pH above its isoelectric point (pI).[4][5]Add dilute basic solutions (e.g., 10% NH₄OH, ammonium bicarbonate) dropwise.[3][13] Ensure final pH is compatible with the assay.
3. Physical Methods (Secondary) Sonication and gentle warming provide energy to overcome intermolecular forces and break up aggregates.[4][14]Use a bath sonicator in short bursts on ice.[4] Avoid excessive heating to prevent degradation.[10]
4. Organic Co-solvents (Last Resort) For highly insoluble peptides, organic solvents can disrupt hydrophobic interactions.[10]Prepare a concentrated stock in 100% DMSO, then slowly dilute with aqueous buffer.[8][10] Verify assay tolerance for the solvent.[13]

Detailed Experimental Protocols

Always begin by attempting to dissolve a small test amount of the peptide before preparing a bulk solution.[3][10]

Protocol 1: General Solubilization Procedure
  • Allow the lyophilized peptide vial to warm to room temperature before opening.[4][10]

  • Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to collect all the powder at the bottom of the tube.[4][10]

  • Add the initial solvent of choice, such as sterile distilled water or a neutral buffer (e.g., Tris pH 7.4).

  • Gently vortex or sonicate the mixture to aid dissolution.[4]

  • Visually inspect the solution. A clear, particle-free solution indicates complete solubilization.[10] If the solution is cloudy or contains precipitates, proceed to Protocol 2.

Protocol 2: pH-Adjusted Solubilization for this compound
  • Follow steps 1-3 of Protocol 1, using sterile water as the initial solvent.

  • If the peptide does not dissolve, add a small amount (e.g., 10-20 µL) of a dilute basic solution, such as 10% ammonium bicarbonate, and vortex.[3][9]

  • Continue to add the basic solution dropwise, vortexing between additions, until the peptide is fully dissolved.

  • If dissolution is still slow, place the tube in a bath sonicator on ice for short 10-second intervals, repeating up to three times.[4][10]

  • Once the peptide is dissolved, you can dilute the concentrated stock solution with your desired assay buffer.

  • Before use, centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any remaining insoluble material and use the clear supernatant.[3][14]

Visualized Workflows

The following diagrams illustrate the decision-making process and experimental flow for solubilizing this compound.

G start Start: Lyophilized this compound equilibrate 1. Equilibrate vial to RT 2. Centrifuge to collect powder start->equilibrate add_water Add sterile H₂O or neutral buffer (e.g., PBS) equilibrate->add_water check_sol Is the solution clear? add_water->check_sol sonicate Try gentle sonication or warming (<40°C) check_sol->sonicate No end_success Success: Centrifuge to clarify, then use supernatant check_sol->end_success  Yes check_sol2 Is the solution clear? sonicate->check_sol2 add_base Add dilute basic solution (e.g., 10% NH₄HCO₃) dropwise with vortexing check_sol2->add_base No check_sol2->end_success  Yes check_sol3 Is the solution clear? add_base->check_sol3 use_cosolvent Last Resort: Dissolve in minimal DMSO, then dilute slowly into buffer check_sol3->use_cosolvent No check_sol3->end_success  Yes end_fail Insoluble: Re-evaluate solvent system or peptide concentration use_cosolvent->end_fail

Caption: Decision workflow for solubilizing the acidic dipeptide this compound.

G prep Preparation Equilibrate & Centrifuge Vial dissolve Initial Dissolution Add sterile H₂O and vortex prep->dissolve assess Visual Assessment Cloudy or Precipitate? dissolve->assess ph_adjust pH Adjustment Add dilute base (NH₄OH) dropwise assess->ph_adjust physical Physical Assistance Sonicate briefly on ice ph_adjust->physical final_clarify Final Clarification Centrifuge (10,000xg, 5 min) physical->final_clarify ready Ready for Use Use clear supernatant for assay final_clarify->ready

Caption: Experimental workflow for the pH-adjusted solubilization of this compound.

Conclusion

The successful solubilization of Aspartyl-Alanine is readily achievable by leveraging its inherent physicochemical properties. As an acidic peptide, its solubility in aqueous media is significantly enhanced by increasing the pH of the solvent. By following a systematic approach—starting with water, progressing to a basic solution, and employing physical methods as needed—researchers can prepare clear, accurate, and reliable this compound solutions for their in vitro assays. Always verify that the chosen solvent and final pH are compatible with the specific experimental conditions to ensure the integrity of the results.

References

Technical Guide: Overcoming Poor Fragmentation of Asp-Ala Containing Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptides containing the Aspartyl-Alanine (Asp-Ala) sequence, and more broadly Asp-Xxx motifs, are notoriously challenging in tandem mass spectrometry (MS/MS) due to poor fragmentation efficiency. This phenomenon, often termed the "aspartic acid effect," leads to incomplete sequence information, hindering confident peptide identification and characterization. The core of the problem lies in the chemical nature of the aspartic acid side chain, which promotes specific, often undesirable, cleavage pathways that suppress backbone fragmentation. This guide provides an in-depth analysis of the underlying mechanisms responsible for poor this compound fragmentation and details actionable strategies, including chemical derivatization and advanced fragmentation techniques, to overcome this critical analytical challenge. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to enable researchers to implement these solutions effectively.

The Core Problem: Understanding the "Aspartic Acid Effect"

In typical collision-induced dissociation (CID), protonated peptides fragment along the amide backbone, generating a ladder of b- and y-type ions that allows for sequence determination. However, the presence of an aspartic acid residue dramatically alters this process.

The primary mechanism involves the nucleophilic attack of the Asp side-chain carboxyl group on the adjacent peptide bond's carbonyl carbon.[1] This action forms a stable five-membered cyclic anhydride (B1165640) or succinimide (B58015) intermediate.[1][2] This energetically favorable pathway effectively directs fragmentation energy away from the desired backbone cleavages, leading to a dominant, but often uninformative, cleavage C-terminal to the Asp residue.[3][4] This results in a mass spectrum with a few intense fragment ions, rather than a rich series of sequence ions, making de novo sequencing and database identification difficult.

This effect is particularly pronounced in low charge state protein ions and is a dominant fragmentation mechanism in techniques like Post-Source Decay (PSD) in MALDI-TOF/TOF instruments.[3]

G Figure 1. Mechanism of Poor this compound Fragmentation cluster_0 Peptide Backbone with this compound cluster_1 Intermediate cluster_2 Result Peptide_N ...-NH-CH(R)-CO- Asp NH-CH(CH2-COOH)-CO Peptide_N->Asp Ala NH-CH(CH3)-CO-... Asp->Ala Peptide Bond Anhydride Cyclic Anhydride Intermediate Asp->Anhydride Nucleophilic Attack by Side Chain Cleavage Dominant C-Terminal Cleavage Anhydride->Cleavage Hydrolysis Suppression Suppressed b/y Ions Anhydride->Suppression Energy Sink

Figure 1. Mechanism of Poor this compound Fragmentation

Strategies for Enhanced Fragmentation

Several strategies can be employed to mitigate the aspartic acid effect and promote comprehensive backbone fragmentation. These can be broadly categorized into chemical modification of the peptide and the use of alternative fragmentation technologies.

Strategy 1: Chemical Derivatization

The most direct approach is to chemically modify the Asp side-chain carboxyl group to prevent the formation of the cyclic intermediate. Esterification is a common and effective method. By converting the carboxylic acid to an ester, its nucleophilicity is eliminated, thus promoting "normal" backbone fragmentation under CID.

Experimental Protocol: Fischer Esterification of Peptides

This protocol is adapted for microscale peptide samples prior to LC-MS/MS analysis.

  • Sample Preparation : Lyophilize 1-10 µg of the purified peptide sample to complete dryness in a microcentrifuge tube.

  • Reagent Preparation : Prepare a 2 M solution of HCl in methanol (B129727) (methanolic HCl). This can be done by carefully adding 160 µL of acetyl chloride to 1 mL of anhydrous methanol, chilled in an ice bath. Caution: This reaction is exothermic and should be performed in a fume hood.

  • Reaction : Add 50 µL of the 2 M methanolic HCl to the dried peptide. Vortex briefly to dissolve the peptide.

  • Incubation : Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours. For more sterically hindered carboxyl groups, the temperature can be increased to 60°C for 1 hour, but this risks side reactions.

  • Quenching & Desalting : Dry the sample completely using a vacuum centrifuge to remove the methanolic HCl. Reconstitute the derivatized peptide in 0.1% formic acid for direct MS analysis or perform C18 ZipTip desalting to remove any residual reagents before LC-MS/MS.

  • MS Analysis : During MS/MS analysis, remember to account for the mass shift. Each esterified carboxylic acid group (Asp, Glu, C-terminus) will result in a mass increase of 14.02 Da (CH₂) per modification site.

Expected Outcome:

The derivatization neutralizes the problematic Asp side chain, leading to a significant increase in the number and intensity of b- and y-type fragment ions, providing more complete sequence coverage.

Peptide Method Fragment Ions Observed Sequence Coverage Reference
H-Gly-Asp-Gly-Arg-Ala-Leu-NH₂Standard CIDb₂, y₅ (dominant)35%Fictional Data
H-Gly-Asp(OMe)-Gly-Arg-Ala-Leu-NH₂CID post-Esterificationb₂, b₃, b₄, b₅, y₁, y₂, y₃, y₄, y₅95%Fictional Data
Table 1. Comparison of Fragmentation Before and After Esterification (Illustrative Data)
Strategy 2: Advanced Fragmentation Techniques

When chemical modification is not feasible or desired, alternative fragmentation methods that do not rely on the same mechanisms as CID can provide superior results.

Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD)

ETD and ECD are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply protonated peptide precursor.[5] This induces cleavage of the N-Cα backbone bond, generating c- and z-type fragment ions.[5][6] This process is largely independent of the peptide's sequence and vibrational energy landscape, making it highly effective at cleaving the this compound bond without being influenced by the side chain. ETD is particularly advantageous for peptides that are large, highly charged, or contain labile post-translational modifications.[7]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It involves fragmentation in a higher-pressure HCD cell before ions are passed to the Orbitrap for detection. While it still generates b- and y-type ions, the higher activation energy and shorter activation time can lead to more diverse fragmentation pathways compared to traditional ion trap CID. For some Asp-containing peptides, HCD can provide more sequence information than CID, although it may not completely eliminate the aspartic acid effect.

Ultraviolet Photodissociation (UVPD)

UVPD is a powerful, emerging technique that uses high-energy UV photons to induce fragmentation. This method deposits a large amount of internal energy into the ion on a very fast timescale, leading to extensive and diverse fragmentation, including backbone cleavages that are not observed with CID or ETD. It is highly effective for difficult-to-fragment peptides.

G Figure 2. Decision Workflow for this compound Peptides Start Peptide with this compound Check_CID Analyze with Standard CID Start->Check_CID CID_OK Sufficient Fragmentation Check_CID->CID_OK Yes CID_Poor Poor Fragmentation (Asp-Effect) Check_CID->CID_Poor No End Complete Sequence Coverage CID_OK->End Strategy Select Mitigation Strategy CID_Poor->Strategy Derivatize Chemical Derivatization (Esterification) Strategy->Derivatize Modification Allowed Alt_Frag Alternative Fragmentation Strategy->Alt_Frag Non-Invasive Required Analyze_Deriv Analyze via CID Derivatize->Analyze_Deriv Choose_Frag Choose Method: ETD, HCD, or UVPD Alt_Frag->Choose_Frag Analyze_Deriv->End Choose_Frag->End

Figure 2. Decision Workflow for this compound Peptides

Experimental Protocol: Alternating CID and ETD

Modern hybrid mass spectrometers allow for data-dependent acquisition workflows that alternate between different fragmentation methods on the same precursor ion.

  • LC-MS Setup : Configure a standard nanoLC-MS/MS method appropriate for peptide analysis.

  • Acquisition Method : In the instrument control software, create a data-dependent acquisition (DDA) method.

  • MS1 Scan : Set up a high-resolution MS1 scan in the Orbitrap or TOF analyzer to detect precursor ions.

  • Data-Dependent MS2 :

    • Enable selection of the top N most intense precursor ions (e.g., Top 10) for fragmentation.

    • For each selected precursor, program the instrument to perform two sequential fragmentation scans:

      • Scan 1 : A CID or HCD scan, with collision energy optimized for the peptide's m/z and charge state.

      • Scan 2 : An ETD scan, with appropriate reagent anion target values and reaction times.

  • Data Analysis : Use software capable of handling mixed fragmentation data.[8] The software should be configured to search the resulting c/z-ions from ETD and b/y-ions from CID/HCD against the sequence database and combine the results for a more confident peptide identification.

Fragmentation Method Primary Ion Types Best For Limitations
CID (Collision-Induced Dissociation)b, ySmall, low-charged peptidesSusceptible to Asp-effect; loss of PTMs
HCD (Higher-Energy Collisional Dissociation)b, yGeneral peptides; provides high-resolution fragmentsCan still be influenced by Asp-effect
ETD (Electron Transfer Dissociation)c, zHighly charged peptides (>2+), labile PTMs, long peptidesLow efficiency for low charge states (e.g., 2+)
UVPD (Ultraviolet Photodissociation)a, b, c, x, y, z"Difficult" peptides, top-down proteomicsRequires specialized instrumentation
Table 2. Comparison of Common Fragmentation Techniques

Conclusion and Recommendations

The poor fragmentation of this compound containing peptides is a significant but surmountable obstacle in proteomics and peptide analysis. The "aspartic acid effect" can be effectively countered through two primary routes:

  • Chemical Derivatization : For workflows where sample modification is acceptable, esterification of the aspartic acid side chain is a robust and effective method to restore normal CID fragmentation patterns.

  • Advanced Fragmentation : When sample integrity is paramount, leveraging advanced fragmentation techniques is the ideal solution. ETD is the most widely recommended method for specifically overcoming the Asp-effect, as its mechanism is orthogonal to that of CID. Combining CID and ETD in a single analysis provides complementary data that can dramatically increase sequence coverage and confidence.[8]

For routine analysis, we recommend implementing an alternating ETD/HCD decision-tree method. In this approach, the instrument intelligently selects the fragmentation method based on the precursor ion's charge state and m/z, using HCD for lower charge states and ETD for higher charge states, maximizing the quality of data for every peptide analyzed. By understanding the underlying chemistry and employing the appropriate analytical strategy, researchers can confidently sequence through the challenging this compound motif.

References

Strategies to Minimize Hydrolysis of Aspartyl-Alanine (Asp-Ala) in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical instability of the Aspartyl-Alanine (Asp-Ala) dipeptide in aqueous solutions, focusing on the mechanisms of hydrolysis and strategies for its minimization. This information is critical for the formulation and development of peptide-based therapeutics and other biotechnological products where the stability of this specific peptide linkage is paramount.

Core Concepts: The Instability of the this compound Linkage

The peptide bond following an aspartic acid (Asp) residue is known to be susceptible to degradation in aqueous solutions. The primary pathway for this degradation is not direct hydrolysis of the peptide bond, but rather an intramolecular reaction leading to the formation of a cyclic succinimide (B58015) intermediate. This intermediate is then susceptible to hydrolysis, which can result in two outcomes: regeneration of the original this compound peptide, or the formation of an isomeric β-peptide, isothis compound. Furthermore, the succinimide intermediate can also lead to cleavage of the peptide backbone.

The rate of this degradation is significantly influenced by the amino acid residue C-terminal to the Asp. Sequences with small, flexible amino acids like glycine (B1666218) (Asp-Gly) are particularly unstable. While the this compound linkage is generally more stable than Asp-Gly, it remains a significant liability in peptide and protein formulations.

Mechanism of this compound Degradation

The degradation of the this compound dipeptide proceeds through a two-step mechanism involving the formation of a succinimide intermediate.

Step 1: Succinimide Formation (Intramolecular Cyclization)

Under both acidic and neutral to slightly alkaline conditions, the lone pair of electrons on the backbone nitrogen atom of the alanine (B10760859) residue attacks the carbonyl carbon of the aspartic acid side chain. This intramolecular nucleophilic attack results in the formation of a five-membered succinimide ring and the expulsion of the peptide bond nitrogen.

Step 2: Hydrolysis of the Succinimide Intermediate

The succinimide intermediate is unstable in aqueous solution and readily undergoes hydrolysis. The attack of a water molecule can occur at either of the two carbonyl carbons of the succinimide ring, leading to two possible products:

  • α-cleavage: Attack at the original peptide carbonyl carbon regenerates the native this compound peptide bond.

  • β-cleavage: Attack at the side-chain carbonyl carbon results in the formation of an isoaspartyl-alanine (isothis compound) peptide. This creates a β-peptide bond, which can alter the structure and function of the peptide.

In addition to isomerization, the formation of the succinimide intermediate can also lead to cleavage of the peptide backbone, resulting in the formation of separate aspartic acid and alanine molecules.

Factors Influencing the Rate of this compound Hydrolysis

Several factors in the solution environment can significantly impact the rate of this compound degradation. Understanding and controlling these factors are key to minimizing hydrolysis.

pH

The pH of the solution is a critical determinant of the rate of succinimide formation and subsequent hydrolysis.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, direct acid-catalyzed hydrolysis of the peptide bond can occur, although the succinimide pathway is also active. The rate of succinimide formation is generally slower at very low pH.

  • Near-Neutral and Slightly Acidic pH (pH 4-6): This is often the range of maximum instability for Asp-containing peptides. The rate of succinimide formation is typically highest in this pH range.

  • Neutral to Alkaline Conditions (pH > 6): As the pH increases, the rate of succinimide formation generally increases due to the increased nucleophilicity of the backbone amide nitrogen. The subsequent hydrolysis of the succinimide is also base-catalyzed.

Temperature

As with most chemical reactions, temperature has a profound effect on the rate of this compound hydrolysis. Higher temperatures significantly accelerate the rate of succinimide formation and subsequent hydrolysis. Therefore, maintaining low temperatures is a crucial strategy for preserving the integrity of this compound containing peptides in solution.

Buffer Composition

The choice of buffer can influence the stability of the this compound linkage. While specific quantitative data for this compound is limited, general principles for peptide stability suggest:

  • Phosphate (B84403) Buffers: Commonly used but can sometimes accelerate degradation, particularly during freeze-thaw cycles.

  • Citrate Buffers: Often provide better stability for peptides compared to phosphate buffers, especially in frozen solutions.

  • Histidine Buffers: Frequently used in protein and peptide formulations due to their buffering capacity in the physiological pH range and their potential to stabilize against aggregation.[1]

  • Acetate Buffers: Can be a good alternative, particularly in the acidic pH range.

The ionic strength of the buffer can also play a role, with higher ionic strengths sometimes leading to increased degradation rates.

Presence of Excipients

Excipients are often added to peptide formulations to enhance stability. Their effects on this compound hydrolysis can be complex:

  • Sugars (e.g., Sucrose (B13894), Trehalose): These are commonly used as cryoprotectants and lyoprotectants. In the solid state, they can significantly slow down degradation by reducing molecular mobility. In solution, their effect on the rate of this compound hydrolysis is less pronounced but they can contribute to overall formulation stability.

  • Polyols (e.g., Mannitol, Sorbitol): Similar to sugars, these are used to stabilize peptides, particularly in frozen and lyophilized formulations.

  • Amino Acids (e.g., Arginine, Glycine): Some amino acids can act as stabilizers by various mechanisms, including preferential exclusion and inhibition of aggregation.

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Primarily used to prevent surface adsorption and aggregation, which can indirectly improve the overall stability of a peptide in solution.

Data Presentation: Quantitative Insights into Asp-X Degradation

While specific kinetic data for the hydrolysis of the this compound dipeptide is not extensively available in the public domain, the following tables summarize general trends and comparative data for the degradation of Asp-X sequences. This information provides a basis for understanding the relative stability of the this compound linkage.

Table 1: Relative Rates of Succinimide Formation for Different Asp-X Sequences

Asp-X SequenceRelative Rate of Succinimide FormationReference
Asp-GlyHighestGeneral knowledge
Asp-SerIntermediateGeneral knowledge
This compound Lower than Asp-Gly and Asp-Ser General knowledge
Asp-ProLowest (due to rigid Proline structure)General knowledge

Table 2: General Effect of pH on Asp-X Degradation Rate

pH RangeGeneral Effect on Degradation RatePrimary Degradation Pathway
< 4ModerateSuccinimide formation and direct acid hydrolysis
4 - 6HighSuccinimide formation
> 6Moderate to HighSuccinimide formation (base-catalyzed)

Table 3: General Effect of Temperature on Asp-X Degradation Rate

TemperatureGeneral Effect on Degradation Rate
Low (e.g., 2-8 °C)Significantly reduced degradation rate
Room Temperature (e.g., 25 °C)Moderate degradation rate
Elevated (e.g., > 40 °C)Significantly accelerated degradation rate

Experimental Protocols: Studying this compound Hydrolysis

The following section outlines a detailed methodology for conducting a study to quantify the hydrolysis of this compound in solution.

Objective

To determine the rate of this compound hydrolysis as a function of pH and temperature in a selected buffer system.

Materials
  • This compound dipeptide (high purity)

  • Buffer salts (e.g., sodium phosphate monobasic and dibasic, citric acid and sodium citrate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC or UPLC system with a UV detector

  • Reversed-phase C18 column suitable for peptide analysis

  • Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Procedure

1. Preparation of Buffer Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0). For example, to prepare a phosphate buffer, mix appropriate ratios of sodium phosphate monobasic and dibasic solutions to achieve the target pH.

  • Ensure all buffers are prepared with high-purity water and filtered through a 0.22 µm filter.

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound dipeptide and dissolve it in a known volume of high-purity water to create a concentrated stock solution.

3. Incubation of Samples:

  • For each pH and temperature condition to be tested, pipette a known volume of the this compound stock solution into a series of vials.

  • Add the appropriate buffer to each vial to achieve the final desired dipeptide concentration (e.g., 1 mg/mL).

  • Place the vials in a temperature-controlled environment (e.g., incubators at 4°C, 25°C, and 40°C).

4. Sample Collection and Analysis:

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.

  • Immediately quench any further reaction by diluting the sample in a cold, acidic mobile phase (e.g., 0.1% TFA in water).

  • Analyze the samples by reversed-phase HPLC.

5. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized to achieve good separation between the parent this compound peak and any degradation products (e.g., isothis compound, free Asp, and free Ala).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 220 nm.

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.

  • Plot the natural logarithm of the remaining this compound concentration (or peak area) versus time.

  • The slope of this line will be the negative of the apparent first-order rate constant (k) for the degradation of this compound under that specific condition.

  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

Hydrolysis_Mechanism AspAla This compound Dipeptide Succinimide Succinimide Intermediate AspAla->Succinimide Intramolecular Cyclization Succinimide->AspAla Hydrolysis (α-cleavage) isoAspAla isothis compound (β-peptide) Succinimide->isoAspAla Hydrolysis (β-cleavage) Cleavage Cleavage Products (Asp + Ala) Succinimide->Cleavage Hydrolysis (Backbone Cleavage)

Caption: Mechanism of this compound degradation via a succinimide intermediate.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Buffer Prepare Buffers (Varying pH) Incubate Incubate Samples (Varying Temperature) Prep_Buffer->Incubate Prep_Peptide Prepare this compound Stock Solution Prep_Peptide->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by RP-HPLC Quench->HPLC Integrate Integrate Peak Areas HPLC->Integrate Plot Plot ln(Conc) vs. Time Integrate->Plot Calculate Calculate Rate Constants and Half-life Plot->Calculate

Caption: Workflow for studying this compound hydrolysis kinetics.

Strategies for Minimizing this compound Hydrolysis

Based on the understanding of the degradation mechanism and influencing factors, the following strategies can be employed to minimize the hydrolysis of this compound in solution:

  • pH Optimization: The most effective strategy is to formulate the peptide solution at a pH where the rate of succinimide formation is at a minimum. This "sweet spot" is typically in the acidic range (around pH 4-5), but needs to be empirically determined for the specific peptide and formulation.

  • Temperature Control: Maintaining low temperatures (refrigerated or frozen) is crucial for slowing down the degradation kinetics. For long-term storage, frozen solutions are generally preferred.

  • Buffer Selection: Choose a buffer system that is known to be gentle on peptides and provides optimal stability. Citrate and histidine buffers are often good starting points. The buffer concentration should also be optimized.

  • Use of Stabilizing Excipients:

    • For liquid formulations, the addition of co-solvents or polyols may offer some protection.

    • For frozen or lyophilized formulations, the inclusion of cryo/lyoprotectants like sucrose or trehalose (B1683222) is highly recommended. These excipients form a glassy matrix that restricts molecular mobility and inhibits chemical degradation.

  • Lyophilization (Freeze-Drying): For long-term stability, removing water through lyophilization is a very effective strategy. In the solid state, the degradation reactions are significantly retarded.

  • Chemical Modification (for drug design): In the context of designing new peptide therapeutics, if the this compound sequence is not essential for biological activity, it could be substituted with a more stable sequence. For example, replacing Asp with Glutamic acid (Glu) can sometimes reduce the rate of degradation.

Conclusion

The hydrolysis of the this compound dipeptide in solution is a significant challenge in the development of peptide-based products. The primary degradation pathway involves the formation of a succinimide intermediate, which is influenced by pH, temperature, and the formulation matrix. By understanding these factors and implementing the strategies outlined in this guide, researchers and drug development professionals can significantly improve the stability of this compound containing peptides, ensuring their efficacy and shelf-life. Careful formulation design, including pH optimization, temperature control, and the judicious use of buffers and excipients, is paramount to minimizing hydrolysis and preserving the integrity of the final product.

References

Method Refinement for Scaling Up Aspartyl-Alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl-Alanine, a dipeptide composed of the amino acids aspartic acid and alanine (B10760859), serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. As the demand for peptide-based therapeutics and complex molecules grows, the need for robust, scalable, and economically viable synthesis methods for key intermediates like Aspartyl-Alanine becomes paramount. Scaling up peptide synthesis from the laboratory bench to industrial production presents significant challenges, including maintaining yield and purity, managing large volumes of solvents and reagents, and controlling process parameters to ensure consistency and safety.

This technical guide provides a comprehensive overview of refined methods for the large-scale synthesis of Aspartyl-Alanine. It focuses on two primary strategies: enzymatic synthesis, which offers high selectivity and milder reaction conditions, and chemical synthesis, which provides versatility. By leveraging detailed data from analogous industrial processes, such as the multi-ton production of the closely related dipeptide derivative, Aspartame (B1666099), this document offers detailed protocols, process parameters, and purification strategies tailored for an industrial setting.

Synthesis Strategies: A Comparative Overview

The industrial production of dipeptides like Aspartyl-Alanine primarily revolves around enzymatic and chemical approaches. The choice of method depends on factors such as cost of raw materials, desired stereoselectivity, and environmental impact.

Enzymatic Synthesis: A Green and Efficient Approach

Enzymatic synthesis has become a cornerstone of large-scale peptide production due to its high stereoselectivity, mild reaction conditions, and reduced environmental footprint. The protease thermolysin is a well-established biocatalyst for this purpose, widely used in the industrial synthesis of the Aspartame precursor, which involves the coupling of a protected aspartic acid derivative with a phenylalanine ester.[1] This process is directly analogous to the synthesis of Aspartyl-Alanine.

The key advantages of this method are:

  • High Stereoselectivity: The enzyme specifically catalyzes the formation of the desired L-L isomer, eliminating the need for chiral separation of the final product.

  • Aqueous or Biphasic Systems: Reactions can often be carried out in environmentally benign solvent systems.

  • Reduced Side Reactions: Enzymatic catalysis minimizes the formation of byproducts compared to chemical methods.

The general workflow for enzymatic synthesis involves the condensation of an N-protected L-aspartic acid with an L-alanine ester, catalyzed by immobilized thermolysin.

G cluster_reaction Enzymatic Coupling cluster_downstream Downstream Processing S1 N-Protected L-Aspartic Acid (e.g., Z-Asp) R1 Bioreactor with Immobilized Thermolysin S1->R1 S2 L-Alanine Ester (e.g., Ala-OMe) S2->R1 R3 Reaction at 40°C R2 Solvent System (e.g., t-amyl alcohol/ethyl acetate) R2->R1 P1 Filtration (Removal of Enzyme) R3->P1 Reaction Mixture P2 Product Precipitation or Crystallization P1->P2 Product Solution P3 Deprotection (e.g., Hydrogenolysis) P2->P3 Protected Dipeptide P4 Final Purification (e.g., Recrystallization) P3->P4 Crude Aspartyl-Alanine Final Final P4->Final Pure Aspartyl-Alanine

Caption: Enzymatic Synthesis Workflow for Aspartyl-Alanine.

The table below summarizes key quantitative data for a scaled-up, thermolysin-catalyzed synthesis, adapted from established protocols for an Aspartame precursor.[2]

ParameterValue / ConditionRationale / Comment
Enzyme Immobilized ThermolysinAllows for easy separation from the reaction mixture and reuse, crucial for cost-effectiveness at scale.
Substrates N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)Z-group protects the amino group of aspartic acid.[1][3]
L-alanine methyl ester (Ala-OMe)Esterification of alanine's carboxyl group prevents self-condensation.
Substrate Conc. Z-Asp: 40 mMOptimized concentrations to maximize yield while avoiding substrate inhibition.[2]
Ala-OMe: 200 mMAn excess of the amine component is often used to drive the reaction towards product formation.[2]
Solvent System tert-amyl alcohol / ethyl acetate (B1210297) (33:67 v/v)A mixed organic solvent system can improve substrate solubility and enzyme stability.[2]
Reaction Temp. 40°CBalances enzyme activity, stability, and reaction rate for industrial application.[2]
Reactor Type Packed Bed Column ReactorSuitable for continuous processing with an immobilized enzyme, leading to high space-time yield.[2]
Yield ~99% (for protected dipeptide)High conversion rates are achievable under optimized continuous flow conditions.[2]
Deprotection Catalytic HydrogenationA standard method to remove the Z-group, yielding the final dipeptide.[1]
Chemical Synthesis: The Versatile, Traditional Route

Chemical synthesis, particularly solution-phase (or liquid-phase) peptide synthesis (LPPS), remains a viable option for large-scale production of short peptides. While solid-phase peptide synthesis (SPPS) is dominant for laboratory-scale and longer peptides, LPPS is often more cost-effective for dipeptides as it avoids the high cost of resins and can be adapted for large reactor vessels.[4][5]

The primary challenges in chemical synthesis at scale include:

  • Racemization: Activation of the carboxyl group can lead to a loss of stereochemical integrity, requiring careful selection of coupling reagents and control of reaction conditions.

  • Waste Generation: The use of protecting groups, coupling reagents, and solvents results in a significant amount of chemical waste.[6]

  • Complex Purifications: Side reactions necessitate multi-step purification processes to achieve high-purity final products.

The workflow involves the protection of functional groups, activation of the carboxylic acid, coupling, and subsequent deprotection steps.

G cluster_coupling Coupling Reaction cluster_deprotection Deprotection & Isolation S1 Protect Aspartic Acid (e.g., Boc-Asp(OBzl)-OH) R1 Dissolve Protected Asp in Organic Solvent (e.g., DMF) S1->R1 S2 Protect Alanine (e.g., H-Ala-OMe) R3 Add Protected Ala; React at 0°C to RT S2->R3 R2 Add Coupling Reagent (e.g., DCC/HOBt) R1->R2 R2->R3 P1 Work-up & Isolation of Protected Dipeptide R3->P1 P2 Stepwise or Final Deprotection (e.g., Acidolysis) P1->P2 P3 Purification (Crystallization/Chromatography) P2->P3 Final Final P3->Final Pure Aspartyl-Alanine

Caption: Chemical Synthesis (LPPS) Workflow for Aspartyl-Alanine.

The following table provides a qualitative comparison of the two primary synthesis strategies for scale-up.

FeatureEnzymatic Synthesis (Thermolysin)Chemical Synthesis (LPPS)
Stereoselectivity Excellent (inherently stereospecific)Risk of racemization; requires careful control.
Reaction Conditions Mild (e.g., 40-50°C, near-neutral pH)Often requires low temperatures (to suppress side reactions) or heating.
Raw Materials Requires specific protected amino acids, enzyme.Requires protected amino acids, coupling reagents, organic solvents.
Byproducts MinimalStoichiometric amounts of byproducts from coupling agents.
Solvent Usage Can be performed in aqueous or mixed organic systems.Typically requires large volumes of anhydrous organic solvents.
Scalability Highly scalable, especially with immobilized enzymes.[1]Well-established for large-scale production.
Purification Simpler, often involving crystallization of the product.More complex, may require chromatography to remove impurities.
Environmental Impact Generally lower ("greener")Higher due to solvent and reagent waste.[5]

Key Process Consideration: Protecting Group Strategy

A robust protecting group strategy is critical to prevent unwanted side reactions during synthesis. For Aspartyl-Alanine, the α-amino group and the side-chain β-carboxyl group of aspartic acid, as well as the α-carboxyl group of alanine, must be appropriately masked.

A common and effective strategy, particularly for enzymatic synthesis, involves the use of the benzyloxycarbonyl (Z) group for the N-terminus and a benzyl (B1604629) (Bzl) or methyl (Me) ester for the C-terminus.

G cluster_Asp Aspartic Acid Protection cluster_Ala Alanine Protection Asp Aspartic Acid N_Prot Protect α-Amino Group (e.g., Z-group) Asp->N_Prot Side_Chain β-Carboxyl Group (Remains free for α-peptide bond) Asp->Side_Chain Ala Alanine C_Prot Protect α-Carboxyl Group (e.g., Methyl Ester) Ala->C_Prot Amino_Ala α-Amino Group (Free for coupling) Ala->Amino_Ala Coupling Enzymatic or Chemical Coupling N_Prot->Coupling Side_Chain->Coupling C_Prot->Coupling Amino_Ala->Coupling Dipeptide Protected Aspartyl-Alanine Coupling->Dipeptide

Caption: Protecting Group Strategy for Aspartyl-Alanine Synthesis.

A significant challenge when using aspartic acid is the risk of aspartimide formation, especially during chemical synthesis under basic or acidic conditions.[7] This side reaction can lead to a mixture of α- and β-linked peptides and racemization. Strategies to mitigate this include:

  • Using bulky protecting groups on the side-chain carboxyl group.

  • Employing coupling reagents known to suppress this side reaction, such as HOBt or Oxyma Pure.[6]

  • Careful control of pH and temperature during both coupling and deprotection steps.

Purification and Analysis at Scale

Purification is a critical step that can significantly impact the overall yield and cost of the final product. For large-scale production, the ideal method is crystallization, which is highly efficient for isolating a single, high-purity compound.

  • Primary Purification (Crystallization): In many enzymatic synthesis protocols, the protected dipeptide product is sparingly soluble in the reaction medium and precipitates out, which drives the reaction to completion and simplifies isolation.[1] The crude product can then be further purified by recrystallization from a suitable solvent like ethanol.[8]

  • Chromatographic Purification: While less desirable for multi-ton scale due to high solvent consumption, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for achieving very high purity, especially when crystallization is not effective.[9][10] Modern techniques like multicolumn countercurrent solvent gradient purification (MCSGP) are being implemented to reduce solvent use by over 30% and increase yield by 10% compared to traditional batch chromatography.[9]

  • Purity Analysis: Analytical RP-HPLC is the standard method for determining the purity of the final Aspartyl-Alanine product and quantifying any related impurities.

ParameterTypical Value / ConditionPurpose
Column C18, 5 µm, 4.6 x 250 mmStandard stationary phase for peptide and amino acid separation.[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is the organic modifier used to elute the analytes.
Gradient 0-30% B over 20 minutes (example)A shallow gradient is used to resolve closely related impurities, such as diastereomers or decomposition products.[11]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 210-220 nmThe peptide bond absorbs strongly in this range, allowing for sensitive detection.[12]
Quantification Limit ~0.03%Achievable with modern detectors, allowing for precise control of impurities in the final Active Pharmaceutical Ingredient (API).[11]

Detailed Experimental Protocols

The following protocols are adapted from established industrial methods for dipeptide synthesis and provide a starting point for process development and scale-up.

Protocol 4.1: Enzymatic Synthesis of Z-Aspartyl-Alanine Methyl Ester

This protocol is based on the thermolysin-catalyzed synthesis of the Aspartame precursor and is adapted for Aspartyl-Alanine.[2]

  • Enzyme Immobilization: Immobilize thermolysin on a suitable support (e.g., macroporous resin) according to standard procedures to enhance stability and allow for reuse. Pack the immobilized enzyme into a column reactor equipped with temperature control.

  • Substrate Preparation: Prepare a feed solution by dissolving N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) (40 mM) and L-alanine methyl ester (Ala-OMe) (200 mM) in a solvent mixture of tert-amyl alcohol and ethyl acetate (33:67 v/v).

  • Enzymatic Reaction: Heat the column reactor to 40°C. Pump the substrate solution through the packed bed reactor at a controlled flow rate. The product, Z-Asp-Ala-OMe, will begin to precipitate in the eluent if its solubility is exceeded.

  • Product Isolation: Continuously collect the eluent from the reactor. Cool the mixture to further promote precipitation/crystallization of the protected dipeptide.

  • Filtration and Washing: Filter the crystalline product and wash with a cold solvent (e.g., ethyl acetate) to remove unreacted substrates and soluble impurities.

  • Drying: Dry the purified Z-Asp-Ala-OMe under vacuum.

  • Deprotection:

    • Dissolve the protected dipeptide in a suitable solvent (e.g., methanol).

    • Add a palladium on carbon catalyst (Pd/C).

    • Pressurize the reactor with hydrogen gas and stir the reaction until the Z-group is completely cleaved (monitored by HPLC).

    • Filter off the catalyst and remove the solvent under reduced pressure to yield crude Aspartyl-Alanine methyl ester.

  • Final Purification: Purify the final product by recrystallization or other suitable methods to meet the required specifications.

Protocol 4.2: Chemical Coupling Step (LPPS)

This protocol outlines a general procedure for a solution-phase coupling reaction.

  • Reactant Preparation:

    • In a primary reactor, dissolve N-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH) (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

  • Activation: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DMF to the cooled mixture. Stir for 1 hour at 0°C. A precipitate of dicyclohexylurea (DCU) will form.

  • Coupling:

    • In a separate vessel, dissolve L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.2 eq.) in DMF and neutralize with a non-nucleophilic base like N-methylmorpholine (NMM) (1.2 eq.).

    • Add the neutralized alanine solution to the primary reactor containing the activated aspartic acid.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by HPLC.

  • Work-up and Isolation:

    • Filter off the precipitated DCU.

    • Quench the reaction and perform an aqueous work-up (e.g., extraction with ethyl acetate and washing with dilute acid and base) to remove unreacted starting materials and coupling reagents.

    • Dry the organic phase, concentrate under vacuum, and purify the resulting protected dipeptide (Boc-Asp(OBzl)-Ala-OMe) by crystallization or flash chromatography.

Conclusion

The successful scale-up of Aspartyl-Alanine synthesis requires a careful evaluation of both enzymatic and chemical methodologies. For large-scale, cost-effective, and environmentally sustainable production, the enzymatic approach using immobilized thermolysin presents a compelling case. It offers high stereoselectivity, operates under mild conditions, and simplifies downstream processing, as demonstrated by its successful implementation in the multi-ton production of the analogous Aspartame precursor.[1] Chemical synthesis, particularly LPPS, remains a viable alternative, though it necessitates rigorous control over reaction conditions to minimize racemization and requires more complex purification strategies.

Refinement of these methods involves optimizing process parameters such as substrate concentration, solvent systems, and temperature, as well as implementing a robust protecting group strategy to prevent side reactions like aspartimide formation.[7] By leveraging continuous processing technologies with immobilized enzymes and advanced purification techniques like MCSGP, manufacturers can significantly improve efficiency, reduce waste, and meet the growing demand for high-purity dipeptides in the pharmaceutical and chemical industries.

References

Validation and Comparative Analysis of Epidermal Growth Factor Receptor (EGFR) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the validation and comparative analysis of the Epidermal Growth Factor Receptor (EGFR), a key transmembrane protein in cellular signaling.[1] Abnormalities in EGFR signaling are implicated in various cancers, making it a critical target for therapeutic intervention.[2][3] This document outlines key experimental protocols, presents comparative data for EGFR inhibitors, and visualizes the core signaling pathways and experimental workflows.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases (RTKs).[2] Upon binding to ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2][4] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways that are crucial for regulating fundamental cellular processes like proliferation, differentiation, survival, and migration.[2][5]

The primary signaling cascades activated by EGFR include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation and survival.[3][6][7]

  • PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, metabolism, and suppression of apoptosis.[2][3][7]

  • PLCγ-PKC Pathway: This pathway is involved in calcium signaling and cytoskeletal rearrangements.[2][4]

  • JAK/STAT Pathway: This pathway mediates responses to cytokines and is involved in inflammation, immune response, and cell proliferation.[2][4]

Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and contributing to the development and progression of cancer.[3][4]

Validation of EGFR Pathway Activation

Validating the activation state of the EGFR pathway is fundamental for both basic research and drug development. This typically involves measuring the phosphorylation status of EGFR itself and key downstream effector proteins.

Experimental Protocol: Western Blotting for Phospho-Protein Detection

Western blotting is a widely used technique to detect and quantify the phosphorylation of specific proteins in cell lysates.

Objective: To determine the phosphorylation levels of EGFR, ERK, and AKT in response to EGF stimulation and/or inhibitor treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, HaCaT) in 6-well plates and grow to 70-80% confluency.[5]

    • Serum-starve the cells for 12-16 hours to reduce basal signaling activity.[5]

    • For inhibitor studies, pre-treat cells with the desired concentration of an EGFR inhibitor (e.g., Gefitinib, Erlotinib) for 1-2 hours.[5]

    • Stimulate the cells with EGF (e.g., 1-10 ng/mL) for a specified time (e.g., 15-60 minutes).[5]

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[5]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[5]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[5]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[5]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-ERK, p-AKT).[5] A loading control antibody (e.g., β-actin, GAPDH) should also be used.[5]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.

    • Quantify band intensities using densitometry software and normalize the phospho-protein signal to the total protein and/or loading control.

Comparative Analysis of EGFR Inhibitors

The development of EGFR inhibitors has been a major advancement in cancer therapy. These inhibitors are typically small molecules (Tyrosine Kinase Inhibitors or TKIs) that compete with ATP for the binding site in the EGFR kinase domain, or monoclonal antibodies that block ligand binding to the extracellular domain.[4] A comparative analysis of their potency is crucial for drug selection and development.

Data Presentation: In Vitro Efficacy (IC50) of EGFR Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes representative IC50 values for different generations of EGFR TKIs against various cell lines with different EGFR mutation statuses.

Inhibitor (Generation) Cell Line EGFR Mutation Status IC50 (µM) Reference
Gefitinib (1st) H3255L858R0.075[8]
H1975L858R, T790M>10[8]
Erlotinib (1st) A431Wild-Type (Overexpressed)0.1[8]
Afatinib (2nd) PC-9Del190.001N/A
Dacomitinib (2nd) H3255L858R0.007[8]
H1975L858R, T790M0.096[8]
Osimertinib (3rd) PC-9Del19, T790M0.015N/A
H1975L858R, T790M0.01N/A

Note: IC50 values can vary significantly based on experimental conditions and the specific assay used.[1]

Experimental Protocol: Cell Viability Assay

Cell viability assays are used to determine the IC50 value of an inhibitor by measuring its effect on cell proliferation.

Objective: To determine the concentration of an EGFR inhibitor required to inhibit cell proliferation by 50%.[9]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, H1975) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9][10]

  • Compound Treatment:

    • Prepare serial dilutions of the EGFR inhibitors in the appropriate cell culture medium.[9][10]

    • Treat the cells with the different inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[9][10]

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell divisions, typically 72 hours.[1][9]

  • Viability Assessment:

    • At the end of the incubation, add a cell viability reagent to each well. Common reagents include:

      • MTT: A colorimetric assay where a tetrazolium salt is reduced to formazan (B1609692) by metabolically active cells.[5]

      • CellTiter-Glo®: A luminescent assay that measures ATP levels, which correlate with the number of viable cells.[1][9]

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.[9]

    • Normalize the data to the vehicle control to calculate the percentage of inhibition.[10]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression (sigmoidal dose-response) curve to determine the IC50 value.[9][10]

Visualizations: Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of EGFR activation.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGF EGF / TGF-α EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLC PLCγ EGFR->PLC STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival, Differentiation) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus PLC->Nucleus Ca2+ Signaling STAT->Nucleus

Caption: Simplified EGFR signaling pathways leading to cellular responses.[10]

Experimental Workflow for Inhibitor Screening

The diagram below outlines a typical workflow for screening and validating potential drug candidates targeting the EGFR pathway.

Inhibitor_Screening_Workflow start Hypothesis: Compound inhibits EGFR design 1. Design of Experiment (Cell lines, concentrations) start->design assay_plate 2. Assay Plate Preparation (Cell seeding, compound plating) design->assay_plate incubation 3. Incubation (e.g., 72 hours) assay_plate->incubation viability 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability data_acq 5. Data Acquisition (Plate reader) viability->data_acq data_analysis 6. Data Analysis (IC50 Calculation) data_acq->data_analysis hit_id 7. Hit Identification (Potency & Selectivity) data_analysis->hit_id hit_id->design No Hit / Refine validation 8. Mechanistic Validation (Western Blot for p-EGFR/p-ERK) hit_id->validation Potent Hit end Lead Candidate validation->end

Caption: High-level workflow for in vitro screening of EGFR inhibitors.

References

Unraveling the Fragmentation Fingerprint of Asp-Ala: A Technical Guide for Mass Spectrometry-Based Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. This in-depth technical guide details the mass spectrometric fragmentation pattern of the dipeptide Aspartyl-Alanine (Asp-Ala), providing a foundational dataset and experimental methodology for its validation and analysis.

The predictable fragmentation of peptides in a mass spectrometer provides a unique "fingerprint" for sequence confirmation and structural elucidation. This guide focuses on the collision-induced dissociation (CID) of this compound, a process that yields characteristic fragment ions, primarily of the b and y series. Understanding this fragmentation is crucial for confident identification in complex matrices and for quality control in synthetic peptide production.

Quantitative Fragmentation Analysis of this compound

The fragmentation of protonated this compound ([M+H]⁺) primarily occurs at the peptide bond, generating N-terminal b-ions and C-terminal y-ions. The relative abundance of these ions is influenced by the "aspartic acid effect," which can promote cleavage at the C-terminal side of the aspartic acid residue. Below is a summary of the expected and observed fragment ions for this compound.

Precursor Ion (m/z)Fragment Ion TypeTheoretical m/zObserved m/zRelative Intensity (%)
205.08b₁116.03116.0100.0
205.08y₁90.0590.086.0
205.08Immonium (Ala)44.0544.119.0
205.08Immonium (Asp)88.0488.017.0
205.08a₁88.0488.017.0
205.08b₁ - H₂O98.0298.09.0

Note: The observed m/z values and relative intensities are based on publicly available mass spectral data. Theoretical m/z values are calculated based on monoisotopic masses.

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a directed graph, illustrating the precursor ion and its resulting product ions.

Asp_Ala_Fragmentation cluster_products Fragment Ions Precursor This compound [M+H]⁺ m/z = 205.08 b1 b₁ m/z = 116.03 Precursor->b1 Cleavage of peptide bond y1 y₁ m/z = 90.05 Precursor->y1 Cleavage of peptide bond Immonium_Asp Immonium (Asp) m/z = 88.04 b1->Immonium_Asp Side-chain loss Immonium_Ala Immonium (Ala) m/z = 44.05 y1->Immonium_Ala Side-chain loss

Caption: Fragmentation cascade of the this compound dipeptide.

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of a synthetic this compound dipeptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Reconstitution: Dissolve the lyophilized this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for direct infusion or 1 µg/mL for LC-MS analysis.

2. Liquid Chromatography (for LC-MS/MS)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm ID x 50 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole-time-of-flight (Q-TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan Range: m/z 100-500.

  • Data-Dependent Acquisition (DDA):

    • Select the most intense precursor ion from the MS1 scan for fragmentation.

    • Collision Energy: Use a normalized collision energy (NCE) of 20-30 or a stepped NCE to acquire a range of fragment ions.

    • Isolation Window: m/z 1.0-2.0.

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

  • MS/MS Scan Range: m/z 50-250.

4. Data Analysis

  • Process the raw data using the instrument's software.

  • Identify the precursor ion corresponding to [this compound+H]⁺ (m/z 205.08).

  • Analyze the corresponding MS/MS spectrum to identify the b₁ and y₁ fragment ions, as well as any other characteristic fragments.

  • Compare the observed fragment masses to the theoretical masses to confirm the peptide sequence.

This guide provides a comprehensive overview of the mass spectrometric fragmentation of this compound, offering a robust framework for its validation. The provided data and protocols can be adapted for various research and development applications, ensuring the accurate and reliable characterization of this fundamental dipeptide.

A Comparative Study of Asp-Ala and Ala-Asp Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sequential arrangement of amino acids in peptides dictates their three-dimensional structure and, consequently, their biological function. This technical guide provides a comparative framework for understanding the anticipated differences in biological activity between the dipeptide isomers Aspartyl-Alanine (Asp-Ala) and Alanyl-Aspartate (Ala-Asp). While direct comparative quantitative data in the public domain is scarce, this document synthesizes established principles of peptide biochemistry and provides detailed experimental protocols to enable researchers to conduct a thorough comparative analysis. We will explore hypothesized differences in their physicochemical properties, cellular uptake, metabolism, and potential interactions with signaling pathways. This guide is intended to be a foundational resource for researchers investigating the nuanced roles of these dipeptides in biological systems and for professionals in drug development exploring their therapeutic potential.

Introduction

Dipeptides, the simplest form of peptides, are not merely intermediates in protein metabolism but are increasingly recognized as bioactive molecules with diverse physiological roles, including anti-oxidative and carbonyl sequestering activities[1]. The constituent amino acids and their sequence are critical determinants of a dipeptide's biological activity. This is exemplified in structure-activity relationship studies where the position of specific amino acids dramatically influences their inhibitory effects on enzymes like dipeptidyl peptidase IV (DPP-IV)[2][3].

Aspartyl-Alanine (this compound) and Alanyl-Aspartate (Ala-Asp) are structural isomers, differing only in the sequence of their constituent amino acids: the acidic amino acid, L-aspartic acid, and the nonpolar amino acid, L-alanine. This seemingly minor difference is expected to have profound implications for their biological activity due to altered physicochemical properties, interactions with cellular transport mechanisms, and recognition by enzymes and receptors. For instance, this compound has been observed to stimulate cell proliferation in vascular tissues in rats[4], while Ala-Asp is recognized as a metabolite[5]. This guide will delve into the anticipated disparities in their biological activities and provide the necessary tools for their empirical investigation.

Physicochemical Properties

The primary amino acid sequence dictates the overall charge, hydrophobicity, and hydrogen bonding potential of a peptide. These properties, in turn, influence its solubility, stability, and ability to interact with biological macromolecules.

PropertyThis compound (Aspartyl-Alanine)Ala-Asp (Alanyl-Aspartate)
N-terminus Aspartic Acid (acidic, negatively charged at physiological pH)Alanine (B10760859) (nonpolar, neutral)
C-terminus Alanine (nonpolar, neutral)Aspartic Acid (acidic, negatively charged at physiological pH)
Overall Charge (pH 7.4) NegativeNegative
Isoelectric Point (pI) Predicted to be lowerPredicted to be higher
Hydrophilicity The exposed N-terminal carboxyl group of Asp suggests higher hydrophilicity at that terminus.The exposed C-terminal carboxyl group of Asp suggests higher hydrophilicity at that terminus.

Experimental Protocols

To facilitate a direct comparative study, detailed protocols for the synthesis, purification, and biological evaluation of this compound and Ala-Asp are provided below.

Dipeptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is a standard and efficient method for the synthesis of short peptides like this compound and Ala-Asp.

Protocol: Solid-Phase Peptide Synthesis (Fmoc-based)

  • Resin Preparation: Start with a rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • For This compound , couple Fmoc-Ala-OH to the resin.

    • For Ala-Asp , couple Fmoc-Asp(OtBu)-OH to the resin.

    • Use a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 2 hours at room temperature.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a 20% piperidine (B6355638) solution in DMF for 20 minutes.

  • Second Amino Acid Coupling:

    • For This compound , couple Fmoc-Asp(OtBu)-OH to the deprotected Alanine on the resin.

    • For Ala-Asp , couple Fmoc-Ala-OH to the deprotected Aspartate on the resin.

    • Use the same coupling conditions as in step 2.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 3.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu from Asp) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the synthesized dipeptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

In Vitro Biological Assays

This assay will determine the effect of this compound and Ala-Asp on the proliferation of a selected cell line (e.g., human umbilical vein endothelial cells - HUVECs, based on the known effect of this compound on vessel tissue[4]).

Protocol: MTT Assay

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Ala-Asp (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium only).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

This assay will investigate the potential inhibitory effects of this compound and Ala-Asp on a relevant enzyme. As aspartate and alanine are substrates for aminotransferases, these enzymes represent a logical starting point.

Protocol: Aspartate Aminotransferase (AST) Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5), a solution of L-aspartic acid and α-ketoglutarate, and a solution of NADH and malate (B86768) dehydrogenase (MDH) for the coupled enzyme reaction.

  • Enzyme and Inhibitor Incubation: In a 96-well UV-transparent plate, add AST enzyme solution and varying concentrations of this compound or Ala-Asp. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the L-aspartic acid/α-ketoglutarate and NADH/MDH solutions.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADH oxidation is proportional to the AST activity.

  • Data Analysis: Calculate the percentage of inhibition for each dipeptide concentration and determine the IC50 value.

Hypothesized Differential Biological Activities and Signaling Pathways

The structural differences between this compound and Ala-Asp are likely to lead to distinct biological activities.

Cellular Uptake and Metabolism

The exposed N- and C-terminal residues will likely influence how these dipeptides are transported into cells and subsequently metabolized. Peptide transporters in the gut and other tissues often exhibit substrate specificity based on the terminal amino acids. It is plausible that one isomer is more readily absorbed or transported than the other, leading to different bioavailability and tissue distribution. Furthermore, intracellular peptidases may exhibit differential activity towards this compound and Ala-Asp, leading to different rates of hydrolysis and release of their constituent amino acids.

Receptor Binding and Signaling

The N-terminal amino group and C-terminal carboxyl group, along with the side chains, are key determinants for receptor binding. The different spatial arrangement of the aspartic acid side chain in this compound versus Ala-Asp will present a different pharmacophore to potential receptors.

It is hypothesized that these dipeptides could modulate signaling pathways sensitive to nutrient availability and cellular stress, such as the mTORC1, AMPK, and MAPK pathways . Amino acids are known to play regulatory roles in these cascades[5]. For instance, a dipeptide with a more readily available aspartate might influence pathways related to nucleotide synthesis or the urea (B33335) cycle, given aspartate's role in these processes[6][7].

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Dipeptide Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison synthesis Solid-Phase Peptide Synthesis (this compound & Ala-Asp) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization proliferation Cell Proliferation Assay (MTT) characterization->proliferation enzyme Enzyme Inhibition Assay (AST) characterization->enzyme quant_data Quantitative Data (e.g., % Proliferation, IC50) proliferation->quant_data enzyme->quant_data comparison Comparative Analysis of This compound vs. Ala-Asp quant_data->comparison

Caption: General experimental workflow for the comparative study.

Hypothesized Signaling Pathway Modulation

Signaling_Pathway Dipeptides This compound / Ala-Asp Transporter Peptide/Amino Acid Transporters Dipeptides->Transporter Uptake Receptor Cell Surface Receptor (Hypothetical) Dipeptides->Receptor Binding mTORC1 mTORC1 Pathway Transporter->mTORC1 AMPK AMPK Pathway Transporter->AMPK MAPK MAPK Pathway Receptor->MAPK Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Metabolism Cellular Metabolism AMPK->Metabolism MAPK->Cell_Growth

Caption: Hypothesized modulation of key cellular signaling pathways.

Conclusion

References

Technical Guide: FT-IR Analysis for the Confirmation of Peptide Bond Formation in Aspartyl-Alanine (Asp-Ala)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of materials. It operates by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds within the molecule. In peptide synthesis and drug development, FT-IR spectroscopy serves as a rapid and reliable method to confirm the formation of the crucial amide linkage (peptide bond) that defines the peptide backbone.[1][2]

This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for using FT-IR spectroscopy to verify the successful synthesis of the dipeptide Aspartyl-Alanine (Asp-Ala) from its constituent amino acid precursors, L-Aspartic Acid and L-Alanine.

Principle of Confirmation

The formation of a peptide bond between Aspartic Acid and Alanine involves a condensation reaction where the carboxylic acid group (-COOH) of one amino acid reacts with the amino group (-NH₂) of the other, eliminating a molecule of water. This process creates an amide linkage (-CONH-).

FT-IR analysis confirms this transformation by tracking two key spectral events:

  • Appearance of Amide Bands: The newly formed peptide bond gives rise to a set of characteristic absorption bands, most notably the Amide I and Amide II bands, which are absent in the spectra of the individual amino acid reactants.[2]

  • Disappearance of Reactant Bands: The consumption of the free carboxylic acid and primary amine functional groups during the reaction leads to a significant reduction or complete disappearance of their characteristic vibrational signals in the product spectrum.

By comparing the FT-IR spectrum of the synthesized product against the spectra of the starting materials, one can unequivocally confirm the formation of the this compound dipeptide.

Characteristic Vibrational Frequencies

Quantitative analysis relies on identifying key vibrational bands. The tables below summarize the critical FT-IR absorption frequencies for the reactants and the characteristic bands of the peptide bond that appears in the product.

Table 1: Key FT-IR Absorption Bands of Reactant Amino Acids (Zwitterionic State) Note: Amino acids in the solid state typically exist as zwitterions (H₃N⁺-CHR-COO⁻). Band positions can vary slightly based on sample preparation and environment.

Functional GroupVibrational ModeL-Aspartic Acid (cm⁻¹)L-Alanine (cm⁻¹)
Ammonium (-NH₃⁺)Asymmetric/Symmetric Stretching3200 - 2600 (broad)3150 - 2500 (broad)
Ammonium (-NH₃⁺)Asymmetric Bending~1680, ~1509[3][4]~1623
Carboxylate (-COO⁻)Asymmetric Stretching~1607[4]~1592
Carboxylate (-COO⁻)Symmetric Stretching~1421[4]~1412
Carboxylic Acid (-COOH)C=O Stretching (Side Chain)~1700 - 1680[4]N/A
Methylene/Methyl (-CH₂-/-CH₃)C-H Stretching~2962[4]~2980

Table 2: Characteristic FT-IR Absorption Bands of the Peptide Bond (Amide Linkage) These bands are the primary indicators of successful peptide synthesis.

Band NameApproximate Wavenumber (cm⁻¹)Primary Vibrational Mode Contribution
Amide A 3300 - 3270N-H Stretching (often in Fermi resonance with an overtone of Amide II)
Amide I 1700 - 1600 C=O Stretching (~80%) ; this is the most intense and sensitive probe for peptide secondary structure.[2]
Amide II 1600 - 1500 N-H Bending (~60%) and C-N Stretching (~40%)
Amide III 1300 - 1200C-N Stretching and N-H Bending (complex mixture)

Logical & Experimental Workflow

Visualizing the chemical transformation and the analytical process is crucial for understanding the methodology.

Caption: Chemical scheme of this compound peptide bond formation.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (ATR-FTIR) cluster_proc 3. Spectral Processing cluster_analysis 4. Data Analysis & Confirmation p1 Prepare solid samples: (A) L-Aspartic Acid (B) L-Alanine (C) Synthesized this compound product p2 Collect background spectrum of clean ATR crystal p1->p2 p3 Place sample on ATR crystal and apply pressure p2->p3 p4 Acquire sample spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) p3->p4 p5 Perform background subtraction p4->p5 p6 Apply ATR correction (if available) p5->p6 p7 Compare product spectrum to reactant spectra p6->p7 p8 Identify appearance of Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands p7->p8 p9 Confirm reduction of reactant -NH₃⁺ and -COO⁻ bands p8->p9 p10 Conclusion: Peptide bond formation confirmed p9->p10

Caption: Experimental workflow for FT-IR confirmation of synthesis.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a widely used FT-IR sampling technique that requires minimal to no sample preparation, making it ideal for solid powders.[5][6][7]

5.1 Materials and Instrumentation

  • Samples: Dry, powdered samples of L-Aspartic Acid, L-Alanine, and the synthesized this compound product.

  • Instrument: FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Supplies: Spatula, lint-free wipes (e.g., Kimwipes™), and a suitable solvent for cleaning the ATR crystal (e.g., isopropanol).

5.2 Methodology

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

    • Turn on the instrument and allow it to stabilize as per the manufacturer's recommendations.

  • Background Collection:

    • Before analyzing any samples, collect a background spectrum. This measurement accounts for the absorbance from the ATR crystal, ambient water vapor, and carbon dioxide.

    • Ensure the ATR crystal surface is perfectly clean and dry.

    • Acquire the background spectrum using the same scan parameters as for the samples (e.g., 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Sample Analysis (Reactants):

    • Place a small amount of L-Aspartic Acid powder onto the center of the diamond ATR crystal using a clean spatula, ensuring the crystal is fully covered.

    • Lower the ATR pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum. Save and label the data appropriately.

    • Release the pressure arm, remove the sample, and thoroughly clean the crystal surface with a dry wipe, followed by a wipe lightly moistened with isopropanol, and a final dry wipe.

    • Repeat the process for the L-Alanine sample.

  • Sample Analysis (Product):

    • Using a fresh, clean spatula, place a small amount of the synthesized this compound product onto the ATR crystal.

    • Apply the same consistent pressure and acquire the spectrum using identical scan parameters.

    • Clean the ATR crystal thoroughly after analysis.

5.3 Data Processing

  • The instrument software automatically ratios the sample scans against the collected background spectrum to produce the final absorbance spectrum.

  • If available, an ATR correction algorithm can be applied. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.[7]

Data Interpretation and Confirmation

A successful synthesis of this compound is confirmed by a direct comparison of the product spectrum with the reactant spectra.

Table 3: Expected Spectral Changes for this compound Formation

Wavenumber Region (cm⁻¹)Observation in Reactant Spectra (Asp + Ala)Expected Observation in Product Spectrum (this compound)Interpretation
~3300N/A (masked by broad -NH₃⁺ stretches)A sharper peak (Amide A) may emerge.Formation of N-H bond in the amide.
~1700 - 1600Multiple sharp peaks from -NH₃⁺ bending and -COO⁻ stretching.[3]A new, strong, and prominent band appears (Amide I). Unambiguous evidence of C=O in a peptide bond.
~1600 - 1500Peaks from -NH₃⁺ bending.[3]A new, strong band appears (Amide II). Unambiguous evidence of N-H bending/C-N stretching in a peptide bond.
~1450 - 1400Strong peaks from -COO⁻ symmetric stretching.The intensity and position of these bands will change significantly.Consumption of free carboxylate groups.

The most critical evidence is the concurrent appearance of the strong Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands in the this compound spectrum. These bands are the characteristic fingerprints of the peptide bond and will be absent from the spectra of the starting amino acids. Their presence provides definitive confirmation of a successful synthesis.

References

Structural Showdown: A Technical Guide to α- and β-Aspartyl-Alanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide chemistry and drug development, the subtle distinction between isomers can have profound implications for biological activity and therapeutic efficacy. This whitepaper provides an in-depth structural and functional comparison of two such isomers: α-L-aspartyl-L-alanine and β-L-aspartyl-L-alanine. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structural nuances, experimental characterization, and potential biological significance.

Introduction: The Significance of Isomeric Variation

Alpha (α) and beta (β) amino acids are constitutional isomers that differ in the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon, the first carbon atom adjacent to the carboxyl group. In contrast, β-amino acids have their amino group attached to the β-carbon, the second carbon atom from the carboxyl group. This seemingly minor shift in the molecular backbone profoundly influences the three-dimensional structure, flexibility, and ultimately, the biological properties of peptides incorporating these isomers.

This guide focuses on the dipeptides formed from the linkage of L-aspartic acid and L-alanine: α-aspartyl-alanine, where the peptide bond is formed with the α-carboxyl group of aspartic acid, and β-aspartyl-alanine, where the β-carboxyl group of the aspartic acid side chain is involved in the peptide linkage.

Structural Elucidation: A Tale of Two Conformations

The most definitive insights into the structural differences between α- and β-aspartyl-alanine come from X-ray crystallography. These studies reveal significant variations in bond lengths, bond angles, and overall molecular conformation.

Crystallographic Data

The crystal structures of both α-L-aspartyl-L-alanine and β-L-aspartyl-L-alanine have been determined, providing a wealth of quantitative data for comparison. Both peptides crystallize as zwitterions with the side-chain acidic groups ionized. Each molecule adopts a trans configuration at the peptide bond.

Parameterα-L-Aspartyl-L-alanineβ-L-Aspartyl-L-alanineReference
Space Group P2(1)P2(1)2(1)2(1)
Cell Parameters
a (Å)4.788(1)4.845(1)
b (Å)16.943(4)9.409(2)
c (Å)5.807(1)19.170(3)
β (°)107.55(2)90
Peptide Bond Length (C-N) (Å) 1.328(4)1.344(3)

A key structural differentiator is the length of the peptide bond, which is significantly longer in the β-isomer. This elongation in β-aspartyl-alanine is attributed to the different electronic environment of the β-carboxyl group compared to the α-carboxyl group.

Conformational Analysis

The distinct linkage in the β-isomer introduces an additional carbon atom into the peptide backbone, increasing its flexibility. This is reflected in the torsion angles that define the peptide's conformation.

Torsion Angleα-L-Aspartyl-L-alanineβ-L-Aspartyl-L-alanineReference
ω (Peptide Bond) ~180° (trans)~180° (trans)
φ (Phi) -152.1(3)°Not explicitly stated in the same format[1]
ψ (Psi) 161.8(3)°Not explicitly stated in the same format[1]

Note: The provided crystallographic data for β-L-aspartyl-L-alanine in the cited source does not list the φ and ψ angles in the same directly comparable manner as for the α-isomer. However, the different backbone structure inherently leads to different preferred φ and ψ angles.

The structural differences are visually represented below:

G cluster_alpha α-Aspartyl-Alanine cluster_beta β-Aspartyl-Alanine N1_a N Ca1_a N1_a->Ca1_a C1_a C Ca1_a->C1_a Cb1_a Ca1_a->Cb1_a O1_a O C1_a->O1_a N2_a N C1_a->N2_a α-peptide bond Cg1_a Cb1_a->Cg1_a Od1_a Oδ1 Cg1_a->Od1_a Od2_a Oδ2 Cg1_a->Od2_a Ca2_a N2_a->Ca2_a C2_a C Ca2_a->C2_a Cb2_a Ca2_a->Cb2_a O2_a O C2_a->O2_a N1_b N Ca1_b N1_b->Ca1_b C1_b Cα' Ca1_b->C1_b Cb1_b Ca1_b->Cb1_b O1_b O C1_b->O1_b Cg1_b Cβ' Cb1_b->Cg1_b Og1_b O Cg1_b->Og1_b N2_b N Cg1_b->N2_b β-peptide bond Ca2_b N2_b->Ca2_b C2_b C Ca2_b->C2_b Cb2_b Ca2_b->Cb2_b O2_b O C2_b->O2_b

Caption: Chemical structures of α- and β-Aspartyl-Alanine.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of α- and β-aspartyl-alanine require distinct strategies to ensure the correct isomeric linkage and to subsequently verify the structure.

Synthesis of α-L-Aspartyl-L-alanine

Standard solid-phase peptide synthesis (SPPS) is the method of choice for preparing the α-isomer.

Protocol: Solid-Phase Synthesis of α-L-Aspartyl-L-alanine

  • Resin Preparation: Swell a suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) pre-loaded with Fmoc-L-alanine in a non-polar solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of alanine (B10760859) by treating the resin with a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling: Couple Fmoc-L-Asp(OtBu)-OH to the deprotected alanine on the resin. This is achieved using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. The β-carboxyl group of aspartic acid is protected with a tert-butyl (OtBu) group to prevent side reactions.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Final Deprotection: Remove the Fmoc group from the N-terminal aspartic acid with 20% piperidine in DMF.

  • Cleavage and Global Deprotection: Cleave the dipeptide from the resin and simultaneously remove the OtBu side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

G start Fmoc-Ala-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-Asp(OtBu)-OH (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 deprotection2 Final Fmoc Deprotection wash2->deprotection2 cleavage Cleavage from Resin & Side-chain Deprotection (TFA) deprotection2->cleavage purification RP-HPLC Purification cleavage->purification end α-Asp-Ala purification->end

Caption: Solid-phase synthesis workflow for α-Aspartyl-Alanine.

Synthesis of β-L-Aspartyl-L-alanine

The synthesis of the β-isomer is more complex and often involves solution-phase chemistry or specialized solid-phase techniques using orthogonally protected aspartic acid derivatives. A common route involves the enzymatic conversion of L-aspartate.

Protocol: Enzymatic Synthesis of β-L-Aspartyl-L-alanine (Conceptual Outline)

  • Enzyme Production: Clone and express L-aspartate-α-decarboxylase in a suitable host organism like E. coli.[2][3]

  • Enzymatic Reaction: Incubate L-aspartic acid with the purified L-aspartate-α-decarboxylase to produce β-alanine.[2][3]

  • Peptide Coupling: Couple the synthesized β-alanine to a protected L-alanine derivative using standard peptide coupling reagents in solution.

  • Deprotection: Remove protecting groups to yield β-L-aspartyl-L-alanine.

  • Purification and Characterization: Purify and characterize the final product as described for the α-isomer.

A more direct chemical synthesis can be achieved using appropriately protected aspartic acid where the α-carboxyl group is blocked, allowing for peptide bond formation at the β-carboxyl.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful for distinguishing between the isomers. The chemical shifts of the α- and β-protons of the aspartyl residue will be significantly different due to their proximity to the peptide bond.

Mass Spectrometry (MS): While α- and β-aspartyl-alanine have the same mass, tandem mass spectrometry (MS/MS) can differentiate them. The fragmentation patterns of the two isomers will differ due to the different locations of the peptide bond, leading to unique fragment ions.

Biological Activity and Signaling Pathways

The structural differences between α- and β-aspartyl-alanine translate into distinct biological roles.

α-L-Aspartyl-L-alanine

This dipeptide is recognized as a metabolite, likely resulting from the breakdown of larger proteins.[4][5] It is a component of the widely used artificial sweetener aspartame (B1666099) (N-L-α-aspartyl-L-phenylalanine 1-methyl ester). The metabolism of aspartame releases α-aspartic acid, which can act as an excitatory neurotransmitter.[6][7]

β-L-Aspartyl-L-alanine and β-Alanine

β-alanine, a constituent of β-aspartyl-alanine, has well-documented biological activities. It is a precursor to the dipeptide carnosine (β-alanyl-L-histidine), which is a potent antioxidant and pH buffer in muscle and brain tissue.[8][9] β-alanine itself also functions as a neurotransmitter, with inhibitory effects in the central nervous system.[10][11]

Carnosine Synthesis Pathway:

G beta_ala β-Alanine carnosine_synthase Carnosine Synthase (ATP-dependent) beta_ala->carnosine_synthase l_his L-Histidine l_his->carnosine_synthase carnosine Carnosine carnosine_synthase->carnosine adp_pi ADP + Pi carnosine_synthase->adp_pi atp ATP atp->carnosine_synthase

Caption: Biosynthesis of carnosine from β-alanine and L-histidine.

Proposed Neuronal Signaling of β-Alanine:

β-alanine can modulate neuronal activity through its interaction with various receptors, including glycine (B1666218) and GABA receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron beta_ala_vesicle β-Alanine glyr Glycine Receptor beta_ala_vesicle->glyr Binds gabar GABA Receptor beta_ala_vesicle->gabar Binds ion_channel Ion Channel Opening (Cl- influx) glyr->ion_channel gabar->ion_channel hyperpolarization Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization

Caption: Proposed mechanism of β-alanine's inhibitory neurotransmission.

Conclusion and Future Directions

The structural isomerism of α- and β-aspartyl-alanine provides a compelling example of how subtle changes in molecular architecture can lead to significant differences in physicochemical and biological properties. The longer, more flexible backbone of the β-isomer suggests that it may interact with biological targets in a manner distinct from its α-counterpart.

For drug development professionals, the incorporation of β-amino acids into peptide-based therapeutics offers a promising strategy to enhance proteolytic stability and modulate conformational preferences. Further research is warranted to fully elucidate the specific biological roles of endogenous β-aspartyl-alanine and to explore the therapeutic potential of synthetic analogues. The detailed experimental protocols and structural data presented in this whitepaper provide a solid foundation for such future investigations.

This comprehensive analysis underscores the importance of considering isomeric forms in peptide research and highlights the potential of β-peptides as a valuable class of molecules for the development of novel therapeutics.

References

Biological activity of Asp-Ala compared to its constituent amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities of the dipeptide Aspartyl-Alanine (Asp-Ala) in comparison to its constituent amino acids, L-aspartic acid and L-alanine. While direct quantitative comparative studies on this compound are limited in publicly available literature, this document synthesizes existing data on the individual amino acids and related dipeptides to extrapolate the potential bioactivities of this compound. This guide covers potential antioxidant, angiotensin-converting enzyme (ACE) inhibitory, and neuroprotective activities. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support researchers in their investigation of this and other dipeptides.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities, which can differ significantly from their constituent amino acids. The unique structural arrangement of a dipeptide can lead to novel interactions with biological targets, enhanced stability, and altered bioavailability. This guide focuses on the dipeptide this compound, formed from the acidic amino acid L-aspartic acid and the nonpolar amino acid L-alanine. We will explore the established biological roles of aspartic acid and alanine (B10760859) and hypothesize how their combination in this compound may modulate or introduce new biological functions.

L-Aspartic Acid: An excitatory neurotransmitter that plays a crucial role in synaptic plasticity, learning, and memory.[1] It is also involved in the urea (B33335) cycle, nucleotide synthesis, and can contribute to antioxidant activities by chelating metal ions.[2][3][4][5]

L-Alanine: A non-essential amino acid central to energy metabolism through the glucose-alanine cycle, providing a substrate for gluconeogenesis in the liver.[6][7][8] It is also involved in the synthesis of other amino acids and plays a role in the immune system.[9][10]

The combination of these two amino acids into the dipeptide this compound presents the potential for synergistic or unique biological activities, which will be explored in the subsequent sections.

Comparative Biological Activity: A Data-Driven Overview

Table 1: Potential Antioxidant Activity

CompoundProposed Mechanism of ActionExpected Relative Activity
This compound Radical scavenging (potential hydrogen donation), Metal ion chelation (from Asp residue)Potentially higher than individual amino acids due to synergistic effects and increased stability.
L-Aspartic Acid Metal ion chelation via its carboxylic acid side chain.[5]Moderate
L-Alanine Limited direct antioxidant activity.Low

Table 2: Potential ACE Inhibitory Activity

CompoundProposed Mechanism of ActionExpected Relative Activity
This compound Competitive or non-competitive inhibition of the angiotensin-converting enzyme (ACE). The C-terminal alanine may interact with the hydrophobic pockets of the ACE active site.Potentially significant. Dipeptides are known to be effective ACE inhibitors.[2][3]
L-Aspartic Acid Weak to no inhibitory activity.Low
L-Alanine Weak to no inhibitory activity.Low

Table 3: Potential Neuroprotective Activity

CompoundProposed Mechanism of ActionExpected Relative Activity
This compound Modulation of excitatory neurotransmission, reduction of oxidative stress in neuronal cells.Potentially significant, combining the neurotransmitter role of aspartic acid with potential antioxidant properties.
L-Aspartic Acid Excitatory neurotransmitter; however, can be excitotoxic at high concentrations.[1]Dose-dependent, potentially neurotoxic
L-Alanine Limited direct neuroprotective activity.Low

Detailed Experimental Protocols

To facilitate the investigation of the biological activities of this compound and its constituent amino acids, this section provides detailed methodologies for key in vitro assays.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials: DPPH solution (0.1 mM in methanol), test compounds (this compound, aspartic acid, alanine) at various concentrations, methanol, 96-well microplate, spectrophotometer.

  • Protocol:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., water or methanol).

    • In a 96-well plate, add 100 µL of the test compound solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution), test compounds, distilled water, 96-well microplate, spectrophotometer.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃ (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • In a 96-well plate, add 20 µL of the test compound solution at different concentrations.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known antioxidant (e.g., Trolox), and the results are expressed as Trolox equivalents.

ACE (Angiotensin-Converting Enzyme) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACE, which converts angiotensin I to the vasoconstrictor angiotensin II.

  • Materials: ACE from rabbit lung, substrate (Hippuryl-L-Histidyl-L-Leucine, HHL), borate (B1201080) buffer, test compounds, ethyl acetate, spectrophotometer.

  • Protocol:

    • Prepare a solution of ACE in borate buffer.

    • Prepare a solution of the substrate HHL in borate buffer.

    • In a test tube, mix the test compound solution with the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Add the HHL solution to initiate the reaction and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid (HA) produced from the reaction with ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Re-dissolve the residue in distilled water and measure the absorbance at 228 nm.

    • The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

    • The IC50 value can be determined from a dose-response curve.[2]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

Hypothesized Signaling Pathway for Antioxidant Activity

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress AspAla This compound AspAla->ROS Scavenging Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AspAla This compound AspAla->ACE Inhibition Experimental_Workflow Start Sample Preparation (this compound, Asp, Ala) In_Vitro_Assays In Vitro Bioactivity Assays (Antioxidant, ACE Inhibition) Start->In_Vitro_Assays Data_Analysis Data Analysis (IC50 Calculation) In_Vitro_Assays->Data_Analysis Cell_Culture Cell Culture Studies (e.g., Neuroprotection) Data_Analysis->Cell_Culture Promising Results Mechanism_Study Mechanism of Action Studies (Signaling Pathway Analysis) Cell_Culture->Mechanism_Study Conclusion Conclusion Mechanism_Study->Conclusion

References

An In-depth Technical Guide: Aspartyl-Alanine (Asp-Ala) versus Aspartyl-Glycine (Asp-Gly) in Neuronal Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide or whitepaper.

Introduction

The study of small peptides in neuroscience is a rapidly evolving field, offering potential insights into novel signaling molecules and therapeutic agents. Dipeptides, consisting of two amino acids, are particularly intriguing due to their potential to be transported across membranes and their ability to be rapidly synthesized and degraded, suggesting roles in dynamic cellular processes. This guide focuses on two such dipeptides: Aspartyl-Alanine (Asp-Ala) and Aspartyl-Glycine (Asp-Gly). Both are composed of the excitatory amino acid aspartate, linked to either alanine (B10760859) or glycine (B1666218), two non-essential amino acids with known roles in the central nervous system.

While direct comparative studies on this compound and Asp-Gly in neuronal cell cultures are limited, this technical guide aims to provide a comprehensive overview based on the known properties of their constituent amino acids and the general principles of dipeptide metabolism and action in the brain. We will explore their synthesis and degradation, potential receptor interactions and signaling pathways, and propose experimental protocols for their investigation in neuronal cell culture models. This document serves as a foundational resource for researchers seeking to explore the neurobiological significance of these simple yet potentially impactful dipeptides.

Synthesis and Degradation of this compound and Asp-Gly

The presence and physiological roles of this compound and Asp-Gly in the brain are contingent upon their synthesis and degradation pathways. While specific enzymes dedicated to the synthesis of these particular dipeptides have not been extensively characterized, their formation and breakdown are likely governed by general peptide metabolism processes.

Synthesis

The synthesis of dipeptides can occur through the enzymatic activity of various peptidases acting in reverse or through non-ribosomal peptide synthetases, although the latter are more common in microorganisms. In mammalian cells, the formation of this compound and Asp-Gly is likely a result of the incomplete breakdown of larger proteins and peptides.[1]

Alternatively, specific dipeptidyl peptidases could potentially synthesize these dipeptides under certain physiological conditions. The necessary precursors, L-aspartate, L-alanine, and L-glycine, are all readily available in the brain. L-aspartate is a non-essential amino acid synthesized from oxaloacetate, a key intermediate in the Krebs cycle.[2] L-alanine and L-glycine are also non-essential amino acids with established metabolic pathways in the central nervous system.[3]

Degradation

The degradation of dipeptides in the brain is primarily carried out by a variety of peptidases, including aminopeptidases and dipeptidyl peptidases, which are present in both intracellular and extracellular compartments. These enzymes would hydrolyze this compound and Asp-Gly into their constituent amino acids: aspartate and alanine, or aspartate and glycine. The liberated amino acids can then enter their respective metabolic or signaling pathways. The Human Metabolome Database lists Aspartyl-Alanine as a dipeptide that is an incomplete breakdown product of protein digestion or catabolism.[1]

Proposed Signaling Pathways and Mechanisms of Action

The biological effects of this compound and Asp-Gly in neuronal cell cultures are likely mediated through two primary mechanisms: direct interaction with receptors or transporters as intact dipeptides, or indirect action following their hydrolysis into constituent amino acids.

Dipeptide Transport

dot

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PEPT2 PEPT2 This compound->PEPT2 Uptake Asp-Gly Asp-Gly Asp-Gly->PEPT2 Uptake Asp-Ala_int This compound PEPT2->Asp-Ala_int Asp-Gly_int Asp-Gly PEPT2->Asp-Gly_int Hydrolysis Hydrolysis Asp-Ala_int->Hydrolysis Asp-Gly_int->Hydrolysis Aspartate Aspartate Hydrolysis->Aspartate Alanine Alanine Hydrolysis->Alanine Glycine Glycine Hydrolysis->Glycine

Caption: Proposed uptake and hydrolysis of this compound and Asp-Gly in neurons.

Actions of Constituent Amino Acids

Upon hydrolysis, the constituent amino acids of this compound and Asp-Gly can exert significant effects on neuronal function, primarily through their interactions with N-methyl-D-aspartate (NMDA) receptors.

  • Aspartate: Both L-aspartate and D-aspartate can act as agonists at the glutamate-binding site of the NMDA receptor.[7] This activation can lead to an influx of Ca²⁺ into the neuron, triggering a cascade of downstream signaling events. However, excessive activation of NMDA receptors by aspartate can lead to excitotoxicity and neuronal cell death.[7][8]

  • Glycine: Glycine is a required co-agonist at the NMDA receptor, binding to the Glycine B site on the GluN1 subunit. Its presence is necessary for the glutamate (B1630785) (or aspartate) mediated opening of the NMDA receptor channel.[3]

  • Alanine: D-alanine has been shown to act as a co-agonist at the glycine site of the NMDA receptor, similar to glycine itself. L-alanine is less potent in this regard.[9]

The differential effects of this compound and Asp-Gly could, therefore, arise from the distinct actions of alanine and glycine at the NMDA receptor co-agonist site.

dot

cluster_dipeptides Dipeptides cluster_receptor NMDA Receptor This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Asp-Gly Asp-Gly Asp-Gly->Hydrolysis Aspartate Aspartate Hydrolysis->Aspartate Alanine Alanine Hydrolysis->Alanine Glycine Glycine Hydrolysis->Glycine NMDA_Receptor NMDA Receptor (GluN1/GluN2) Aspartate->NMDA_Receptor Agonist (GluN2) Alanine->NMDA_Receptor Co-agonist (GluN1) Glycine->NMDA_Receptor Co-agonist (GluN1) Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Neuroprotection Neuroprotection Signaling->Neuroprotection Excitotoxicity Excitotoxicity Signaling->Excitotoxicity

Caption: Proposed signaling pathway via NMDA receptor activation.

Experimental Protocols

To systematically compare the effects of this compound and Asp-Gly on neuronal cells, a series of in vitro experiments can be conducted using primary neuronal cultures or neuronal cell lines.

Primary Neuronal Cell Culture

Primary cortical or hippocampal neurons from embryonic rodents are a suitable model system.

Protocol:

  • Plate Coating: Coat culture plates with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, followed by three washes with sterile water. Then, coat with Laminin (10 µg/mL) overnight at 4°C.

  • Tissue Dissociation: Dissect cortices or hippocampi from E18 rat or mouse embryos. Mince the tissue and incubate in a dissociation solution (e.g., papain or trypsin) at 37°C.

  • Cell Plating: Gently triturate the dissociated tissue to obtain a single-cell suspension. Determine cell viability and density using a hemocytometer and trypan blue. Plate the cells onto the coated plates at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

  • Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Perform partial media changes every 3-4 days.

dot

start Start plate_coating Plate Coating (Poly-D-Lysine, Laminin) start->plate_coating dissection Embryonic Brain Dissection (Cortex/Hippocampus) start->dissection plating Cell Plating in Neuronal Medium plate_coating->plating dissociation Tissue Dissociation (Enzymatic Digestion) dissection->dissociation trituration Trituration to Single-Cell Suspension dissociation->trituration cell_count Cell Counting & Viability Assessment trituration->cell_count cell_count->plating maintenance Culture Maintenance (37°C, 5% CO₂) plating->maintenance end Ready for Experiments maintenance->end

Caption: Workflow for primary neuronal cell culture.

Dipeptide Treatment and Viability Assays

Protocol:

  • Dipeptide Preparation: Prepare stock solutions of this compound and Asp-Gly in sterile, buffered saline.

  • Treatment: After 7-10 days in vitro (DIV), treat the neuronal cultures with varying concentrations of this compound or Asp-Gly (e.g., 1 µM to 1 mM). Include control groups treated with vehicle, aspartate alone, alanine alone, and glycine alone.

  • Viability Assessment: After 24-48 hours of treatment, assess cell viability using standard assays:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

    • Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) for visualization by fluorescence microscopy.

Neurotoxicity Assay

Protocol:

  • Induce Excitotoxicity: Co-treat neuronal cultures with a sub-lethal concentration of glutamate or NMDA along with varying concentrations of this compound or Asp-Gly.

  • Assess Neuroprotection/Exacerbation: After 24 hours, assess neuronal viability using the methods described in section 4.2. This will determine if the dipeptides offer protection against or exacerbate excitotoxic cell death.

Data Presentation

The following tables summarize the properties of the constituent amino acids and provide a template for presenting hypothetical comparative data for this compound and Asp-Gly.

Table 1: Properties of Constituent Amino Acids

Amino AcidRole in CNSReceptor Interaction
L-Aspartate Excitatory neurotransmitterAgonist at NMDA receptors
L-Alanine Precursor for neurotransmitter synthesisWeak co-agonist at NMDA receptors
L-Glycine Inhibitory neurotransmitter; Co-agonist at NMDA receptorsAgonist at glycine receptors; Co-agonist at NMDA receptors

Table 2: Hypothetical Comparative Data for this compound vs. Asp-Gly in Neuronal Culture

ParameterThis compoundAsp-Gly
Neuronal Viability (MTT Assay, % of control)
10 µM
100 µM
1 mM
Neurotoxicity (LDH Release, % of max)
10 µM
100 µM
1 mM
Neuroprotection against Glutamate (Viability, %)
10 µM
100 µM

Conclusion

While direct experimental evidence remains scarce, a comparative analysis of this compound and Asp-Gly in neuronal cell culture is a promising area of research. Based on the known functions of their constituent amino acids, it is plausible that these dipeptides could modulate neuronal activity, survival, and excitotoxicity, primarily through the NMDA receptor system. The differential effects of alanine and glycine at the NMDA receptor co-agonist site may lead to distinct biological outcomes for this compound and Asp-Gly. The experimental protocols outlined in this guide provide a framework for systematically investigating these possibilities. Further research in this area will be crucial to unravel the potential roles of these simple dipeptides in neuronal function and to explore their therapeutic potential in neurological disorders.

References

Comparative Analysis of Aspartyl-Alanine (Asp-Ala) Uptake in Different Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular uptake of dipeptides is a critical process in nutrient absorption, drug delivery, and overall cell metabolism. Aspartyl-Alanine (Asp-Ala), a dipeptide composed of aspartic acid and alanine, serves as a valuable model for studying the transport of acidic dipeptides. Understanding the comparative uptake of this compound across various cell lines is essential for applications ranging from optimizing cell culture media in biopharmaceutical production to designing peptide-based drugs and prodrugs.

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and signaling pathways involved in this compound uptake. Due to a lack of direct comparative studies on this compound across multiple cell lines in publicly available literature, this guide synthesizes information on the primary dipeptide transporter, PepT1 (SLC15A1), and uses data from a structurally similar dipeptide, D-Asp(OBzl)-Ala, to provide a framework for analysis.

Data Presentation: Quantitative Analysis of Dipeptide Uptake

DipeptideCell Line/SystemTransporterParameterValueCitation
D-Asp(OBzl)-AlaRat Jejunum (in situ perfusion)PepT1Peff (effective permeability)1.29 ± 0.5 x 10-4 cm/s[1]
D-Asp(OBzl)-AlaCaco-2 cellsPepT1Peff (effective permeability)~4.0 x 10-6 cm/s (calculated based on 32-fold lower permeability than in rat jejunum)[1]
Glycylsarcosine (B1347041) (Gly-Sar)Caco-2 cellsPepT1Km0.7 - 2.4 mM[2]
Glycylsarcosine (Gly-Sar)Caco-2 cellsPepT1Vmax8.4 - 21.0 nmol/mg protein/10 min[2]

Note: The data for D-Asp(OBzl)-Ala should be interpreted with caution as the benzyl (B1604629) group modification can influence transporter affinity. Gly-Sar is a commonly used model substrate for PepT1 and its kinetic parameters are provided for reference. The significant difference in Peff for D-Asp(OBzl)-Ala between the in situ rat model and Caco-2 cells is likely due to higher functional expression of the oligopeptide transporter in the native intestine.[1]

Key Transporter: PepT1 (SLC15A1)

The primary transporter responsible for the uptake of di- and tripeptides in intestinal epithelial cells (like Caco-2) and other cell types is the proton-coupled peptide transporter 1 (PepT1), encoded by the SLC15A1 gene.[3][4]

  • Mechanism: PepT1 is a low-affinity, high-capacity transporter that co-transports di/tripeptides with protons (H+) down an electrochemical gradient.[3][5]

  • Substrate Specificity: PepT1 has a broad substrate specificity, accommodating over 400 different dipeptides and 8000 tripeptides, including those with acidic, basic, and neutral side chains.[2][4] Studies have shown that PepT1 can transport dipeptides containing acidic amino acids.[6][7] The N-terminal residue of a dipeptide is suggested to be a key determinant of substrate specificity.[6]

  • Expression in Different Cell Lines:

    • Caco-2: Widely used as a model for intestinal absorption, Caco-2 cells express high levels of PepT1 on their apical membrane, making them an excellent system for studying dipeptide uptake.[2][8] However, PepT1 expression can vary between different Caco-2 clones and passages.

    • CHO (Chinese Hamster Ovary): While CHO cells are known to take up dipeptides to improve culture performance, the specific transporters involved are less characterized than in Caco-2 cells.[1][9] However, the observation of competitive uptake among different dipeptides suggests the presence of specific transporter systems.[1]

    • HEK293 (Human Embryonic Kidney): Standard HEK293 cells are not typically high expressers of PepT1. However, they are frequently used for transient or stable overexpression of transporters like PepT1 to study their function in a controlled manner.[7]

Experimental Protocols

Cell Culture
  • Caco-2 Cells:

    • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Culture Conditions: Cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with a well-defined brush border membrane expressing transporters like PepT1.

    • Monitoring Differentiation: Transepithelial electrical resistance (TEER) is monitored to assess the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered indicative of a confluent and polarized monolayer.

  • CHO Cells:

    • Media: Ham's F-12 or a specialized CHO medium, supplemented with 10% FBS and antibiotics. For suspension cultures, serum-free, chemically defined media are often used.

    • Culture Conditions: Cells are grown in T-flasks or shaker flasks at 37°C in a humidified atmosphere with 5% CO2.

  • HEK293 Cells:

    • Media: DMEM supplemented with 10% FBS and antibiotics.

    • Culture Conditions: Maintained in T-flasks at 37°C and 5% CO2. For uptake studies involving transporter overexpression, cells are typically transfected 24-48 hours prior to the experiment.

Dipeptide Uptake Assay (General Protocol)

This protocol can be adapted for different cell lines.

  • Cell Seeding: Seed cells in 12- or 24-well plates at an appropriate density to reach confluence on the day of the experiment. For polarized Caco-2 cells, use Transwell® inserts.

  • Pre-incubation: On the day of the experiment, wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with MES to pH 6.0, to provide the proton gradient for PepT1). Incubate the cells in the transport buffer for 15-30 minutes at 37°C.

  • Initiation of Uptake: Remove the pre-incubation buffer and add the transport buffer containing the desired concentration of this compound (either unlabeled or radiolabeled, e.g., with 3H or 14C).

  • Incubation: Incubate the cells for a specific time course (e.g., 2, 5, 10, 15, 30 minutes) at 37°C. For kinetic studies, a range of this compound concentrations should be used.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with downstream analysis).

  • Quantification:

    • Radiolabeled this compound: Measure the radioactivity in the cell lysate using a scintillation counter.

    • Unlabeled this compound: Quantify the intracellular concentration of this compound using a validated LC-MS/MS method.

  • Data Normalization: Normalize the uptake data to the protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).

  • Kinetic Analysis: For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

LC-MS/MS Quantification of Intracellular this compound
  • Sample Preparation:

    • After the uptake experiment and cell lysis, precipitate the proteins in the lysate by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) and centrifuge to pellet the protein.

    • Collect the supernatant containing the intracellular metabolites, including this compound.

    • The sample may require derivatization (e.g., with dansyl chloride) to improve chromatographic retention and sensitivity.[9]

  • LC Separation:

    • Use a suitable HPLC or UPLC system with a column appropriate for polar analytes (e.g., a HILIC column).

    • Develop a gradient elution method using mobile phases typically consisting of an aqueous buffer with an organic modifier (e.g., acetonitrile).

  • MS/MS Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions (precursor ion -> product ion) for both this compound and an appropriate internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the cell lysates based on the standard curve.

Mandatory Visualization

Signaling Pathway of Dipeptide Uptake

Dipeptide_Signaling Dipeptide Dipeptide (e.g., this compound) PepT1 PepT1 (SLC15A1) Dipeptide->PepT1 Transport CaSR_GPR93 CaSR / GPR93 Dipeptide->CaSR_GPR93 Activation Depolarization Membrane Depolarization PepT1->Depolarization PLC PLC CaSR_GPR93->PLC Activation ERK_PKA ERK1/2 or PKA Activation CaSR_GPR93->ERK_PKA Ca_increase Intracellular Ca²⁺ Increase PLC->Ca_increase Cellular_Response Cellular Response Ca_increase->Cellular_Response VDCC Voltage-gated Ca²⁺ Channel VDCC->Ca_increase Ca²⁺ Influx Gene_Transcription Gene Transcription (e.g., CCK) ERK_PKA->Gene_Transcription Gene_Transcription->Cellular_Response Depolarization->VDCC Activation

Caption: Signaling pathways activated by dipeptide uptake.[10]

Experimental Workflow for Comparative Dipeptide Uptake Analysis

Experimental_Workflow start Start cell_culture Cell Culture (Caco-2, HEK293, CHO) start->cell_culture uptake_assay Dipeptide Uptake Assay (Time & Concentration Dependent) cell_culture->uptake_assay sample_prep Cell Lysis & Sample Preparation uptake_assay->sample_prep quantification Quantification (LC-MS/MS or Scintillation) sample_prep->quantification data_analysis Data Analysis (Normalization, Kinetic Modeling) quantification->data_analysis comparison Comparative Analysis of Uptake Across Cell Lines data_analysis->comparison end End comparison->end

Caption: General workflow for comparative dipeptide uptake studies.

Conclusion

While a direct comparative analysis of this compound uptake across different cell lines with established kinetic parameters is currently lacking in the scientific literature, this guide provides a robust framework for conducting such investigations. The primary transporter, PepT1, is well-characterized, and its broad substrate specificity strongly suggests it mediates this compound uptake. By employing the detailed experimental protocols outlined here, researchers can generate valuable quantitative data on this compound transport in cell lines relevant to their specific field, be it drug delivery, cell culture optimization, or fundamental nutritional science. The provided diagrams of the associated signaling pathways and experimental workflow offer a clear visual guide for planning and interpreting these crucial experiments. Future research should focus on generating specific kinetic data for this compound and other acidic dipeptides to build a more comprehensive understanding of their transport and cellular fate.

References

Head-to-head comparison of Asp-Ala synthesis protection groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Protecting Group Strategies for Asp-Ala Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues, such as this compound, presents significant challenges. The primary obstacle is the propensity of the aspartic acid side chain to undergo intramolecular cyclization, forming an aspartimide intermediate.[1] This side reaction can lead to a mixture of impurities, including α- and β-peptides and their racemized forms, complicating purification and reducing the final yield.[1] The selection of an appropriate protecting group for the β-carboxyl group of aspartic acid is therefore a critical decision that dictates the success of the synthesis.[1]

This technical guide provides a head-to-head comparison of various protecting group strategies for this compound synthesis, focusing on both N-terminal and, most critically, side-chain protection. It summarizes quantitative performance, details relevant experimental protocols, and visualizes key workflows to inform the rational design of peptide synthesis routes.

Core Synthesis Strategies: Fmoc vs. Boc

The two predominant methodologies in solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups for the α-amino terminus.[2] The choice between them fundamentally dictates the selection of compatible side-chain protecting groups due to the principle of orthogonality, which requires that protecting groups can be removed under distinct chemical conditions without affecting others.[3][4]

The Fmoc/tBu strategy is the most widely used approach in modern SPPS, favored for its milder deprotection conditions which are compatible with a wider range of sensitive peptides.[2][5] The Boc/Bzl strategy, while older, remains a robust method, particularly for long or hydrophobic sequences where aggregation can be an issue.[2]

FeatureFmoc StrategyBoc Strategy
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)[6]Boc (tert-butoxycarbonyl)[6]
Deprotection Condition Base-mediated (e.g., 20% piperidine (B6355638) in DMF)[6][]Acid-mediated (e.g., neat TFA)[6][]
Side-Chain Protection Acid-labile (e.g., tBu - tert-butyl)[]Strong-acid labile (e.g., Bzl - benzyl)[]
Final Cleavage Strong acid (e.g., TFA)[5]Very strong acid (e.g., anhydrous HF)[5]
Advantages Milder overall conditions, true orthogonality, amenable to automation.[2][5]Robust for long/hydrophobic peptides, lower-cost reagents.[2][]
Disadvantages Base-labile peptides are incompatible; piperidine can be problematic.[3]Repetitive acid treatment can degrade sensitive sequences; HF is highly hazardous.[5][8]

Head-to-Head Comparison of Aspartic Acid Side-Chain Protection

The most critical choice in this compound synthesis is the protection of the Asp β-carboxyl group to prevent aspartimide formation.[1] The primary strategy involves the use of sterically hindering ester-based groups.[1]

Protecting GroupStructure ClassRemoval ConditionsAspartimide PreventionOrthogonality & Use Case
OtBu (tert-Butyl)Standard EsterTFA (strong acid), simultaneous with final cleavage[9]Baseline: Prone to high levels of aspartimide formation in sensitive sequences.[1]Standard group for Fmoc/tBu strategy. Not orthogonal to other tBu groups.[9]
OMpe, OEpe, OPhp, OBno Bulky Alkyl EstersTFA (strong acid), simultaneous with final cleavage[10]High: A clear trend shows that increased steric bulk significantly reduces aspartimide formation.[1][10]Direct, more effective replacements for OtBu in the standard Fmoc/tBu strategy.[1]
OAll (Allyl)Orthogonal EsterPd(PPh₃)₄ / Phenylsilane[11]Baseline: Similar to OtBu.Fully Orthogonal: Stable to both acid (TFA) and base (piperidine). Used for on-resin side-chain modification, such as cyclization.[9][11]
O-2-PhiPr (2-phenylisopropyl)Orthogonal Ester1-2% TFA in DCM (very mild acid)[9]Good: Offers significant protection against aspartimide formation.Quasi-Orthogonal: Selectively removed in the presence of tBu groups. Ideal for on-resin synthesis of side-chain lactam bridges.
CSY (Cyanosulfurylide)Non-Ester YlideOxidizing agent (e.g., N-chlorosuccinimide)[1]Complete: As a non-ester C-C bonded ylide, it completely prevents aspartimide formation.[1][12]Fully Orthogonal: A robust solution for the most challenging sequences where zero aspartimide is critical, but requires an extra deprotection step.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible success in peptide synthesis. The following protocols outline key procedures for the synthesis of an this compound dipeptide via the prevalent Fmoc/tBu strategy.

Protocol 1: Standard Fmoc SPPS Cycle (Addition of Ala then Asp)

This protocol describes a manual cycle for coupling an Fmoc-protected amino acid to a resin-bound peptide. This cycle would be performed first for Fmoc-Ala-OH and then for Fmoc-Asp(OR)-OH, where 'R' is the chosen side-chain protecting group (e.g., OtBu).

  • Resin Swelling: Swell the starting resin (e.g., Leu-OCH₂-Pam-resin or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[13][14]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture at room temperature for 5 minutes.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for an additional 10 minutes to ensure complete removal of the Fmoc group.[14]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (using HBTU activation):

    • In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and let it stand for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.[13]

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Drain the coupling solution and wash the peptidyl-resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times). The cycle can now be repeated for the next amino acid.

Protocol 2: Final Cleavage and Deprotection of Asp(OtBu)-Ala

This protocol is for the final step, where the completed dipeptide is cleaved from the solid support and the tBu side-chain protecting group is removed.

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.[14]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding it to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash it with cold ether to remove scavengers, and dry it under vacuum.[14]

  • Purification: The crude peptide is typically dissolved in an aqueous acetonitrile (B52724) solution and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Protocol 3: Aspartimide Formation Stress Test

This protocol is used to evaluate the stability of different Asp side-chain protecting groups by simulating prolonged exposure to basic conditions.[1]

  • Synthesis: Synthesize a model peptide up to the residue following the Asp, for example, Resin-Gly-Asp(OR).

  • Extended Piperidine Treatment: After coupling the amino acid following the Asp residue, wash the peptidyl-resin with DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.[1]

  • Washing: After the treatment, wash the resin thoroughly with DMF and DCM and dry it.

  • Cleavage and Analysis: Cleave the peptide from the resin using the protocol described above (Protocol 2). Analyze the crude product by HPLC and Mass Spectrometry to quantify the level of aspartimide-related byproducts.

Visualization of Synthesis Workflows

Diagrams illustrating the chemical workflows provide a clear understanding of the strategic choices involved in peptide synthesis. The following are generated using the Graphviz DOT language, adhering to the specified design constraints.

fmoc_spps_workflow start Start: Resin-Bound Amino Acid (AA_n) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA_n+1, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle_end End of Cycle: Resin-Bound Peptide (AA_n+1 - AA_n) wash2->cycle_end repeat Repeat for Next Amino Acid cycle_end->repeat final_cleavage Final Cleavage & Deprotection (TFA) cycle_end->final_cleavage orthogonal_protection_comparison cluster_0 Strategy A: Standard Fmoc/tBu Synthesis cluster_1 Strategy B: Orthogonal Protection for On-Resin Modification A_start Resin-Ala-Asp(OtBu) A_cleavage Global Deprotection (TFA Cocktail) A_start->A_cleavage Single Step A_end Final Peptide H-Asp-Ala-OH A_cleavage->A_end B_start Resin-Ala-Asp(OAll) B_selective 1. Selective Deprotection (Pd(PPh₃)₄) B_start->B_selective B_modify 2. On-Resin Modification (e.g., Amidation, Ligation) B_selective->B_modify B_cleavage 3. Global Deprotection (TFA Cocktail) B_modify->B_cleavage B_end Modified Peptide H-Asp(X)-Ala-OH B_cleavage->B_end

References

Safety Operating Guide

Proper Disposal Procedures for Asp-Ala: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like Asp-Ala (Aspartyl-alanine) is a critical component of laboratory operations and environmental responsibility. While this compound is not classified as an acutely hazardous substance, its full toxicological properties may not be extensively documented. Therefore, it is imperative to handle it with care and adhere to proper disposal protocols, treating it as a potentially hazardous chemical.[1]

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles and best practices for chemical waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[1][2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. The following personal protective equipment (PPE) is mandatory when handling this compound:[1][3]

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Wear safety goggles or a face shield.[1][3]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1]

All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[1] In case of accidental exposure, follow these first-aid measures:

  • Inhalation: May cause irritation. Remove to fresh air.[4]

  • Eye Contact: May cause irritation. Flush with copious quantities of water.[4]

  • Skin Contact: May cause irritation. Flush with copious quantities of water.[4]

  • Ingestion: May cause irritation. Flush out mouth with water.[4]

Quantitative Data Summary

PropertyValueSource
Chemical Name Aspartyl-alanineN/A
Synonyms This compound, L-Aspartyl-L-alanineN/A
Molecular Formula C₇H₁₂N₂O₅N/A
Molecular Weight 204.18 g/mol N/A
Appearance White to off-white powder[4]
Hazards Not classified as a dangerous substance. May cause irritation upon contact with eyes, skin, or if inhaled or ingested.[4][4]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and the specific guidelines of your institution.

Solid this compound Waste:

Solid waste includes the pure compound, as well as contaminated items like pipette tips, gloves, and empty vials.[1]

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][5]

  • Labeling: The container should be clearly labeled as "Hazardous Waste" and list the contaminant ("this compound").[1]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal through a certified hazardous waste management service.[1]

Liquid this compound Waste:

Liquid waste includes solutions containing this compound and contaminated buffers.

  • Inactivation (Recommended): While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[1] A common method is hydrolysis through the addition of a strong acid or base to break the peptide bonds. Allow the mixture to react for at least 24 hours to ensure complete degradation.[1]

  • Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[1] For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide (B78521).

  • Collection: Collect the neutralized liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[5]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1] Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS office for neutralized liquid waste. [5]

Experimental Protocol: Chemical Inactivation of this compound Waste

This protocol outlines a general procedure for the chemical inactivation of liquid this compound waste through hydrolysis.

Materials:

  • Liquid this compound waste

  • Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH)

  • pH indicator strips or a pH meter

  • Appropriate PPE (gloves, goggles, lab coat)

  • Fume hood

  • Labeled hazardous waste container

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood.

  • Acid or Base Addition: Slowly add a strong acid (e.g., HCl to a final concentration of 1M) or a strong base (e.g., NaOH to a final concentration of 1M) to the liquid this compound waste.

  • Reaction Time: Loosely cap the container to prevent pressure buildup and allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis of the dipeptide.

  • Neutralization: Carefully neutralize the solution by adding a base (if acidified) or an acid (if basified) until the pH is between 6.0 and 8.0. Monitor the pH using indicator strips or a pH meter.

  • Collection and Storage: Transfer the neutralized solution to a clearly labeled hazardous waste container.

  • Disposal: Store the container in a designated hazardous waste accumulation area and contact your institution's EHS department for proper disposal.

Disposal Workflow Diagram

This compound Disposal Decision Workflow cluster_start Start cluster_form Determine Form cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal start Identify this compound Waste form Solid or Liquid? start->form solid_waste Segregate in Labeled Hazardous Waste Container form->solid_waste Solid inactivate Inactivate (Recommended) (e.g., Hydrolysis) form->inactivate Liquid store_solid Store in Designated Area solid_waste->store_solid dispose_solid Contact EHS for Disposal store_solid->dispose_solid neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid store_liquid Store in Designated Area collect_liquid->store_liquid dispose_liquid Contact EHS for Disposal store_liquid->dispose_liquid

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Handling of Asp-Ala in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling the dipeptide Aspartame-Alanine (Asp-Ala), including personal protective equipment (PPE), operational protocols, and disposal plans.

This compound is a dipeptide composed of the amino acids Aspartic acid and Alanine. Based on the safety data for its constituent amino acids, this compound is not classified as a hazardous substance.[1][2][3][4][5][6][7] However, standard laboratory best practices should always be followed to minimize any potential risks associated with handling fine powders.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory environment.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable GlovesNitrile or latex gloves should be worn to prevent skin contact.[1]
Eye Protection Safety GlassesSafety glasses with side shields or goggles are required to protect against airborne particles.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from potential contamination.
Respiratory Dust Mask (Optional)In situations where dust generation is likely, a dust mask can be worn to prevent inhalation.[1]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area. If significant dust is expected, use a fume hood or a ventilated enclosure.[1]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling the compound.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Spill Management:

  • Containment: For spills, avoid generating dust.

  • Cleanup: Gently sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1][8]

  • Decontamination: Clean the spill area with water.

Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. While not classified as hazardous, it should be disposed of as chemical waste. Do not dispose of down the drain.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_for_Asp_Ala cluster_0 Handling this compound Start Start: Handling this compound Powder Assess_Risk Assess Risk of Exposure Start->Assess_Risk Standard_Handling Standard Handling Procedure Assess_Risk->Standard_Handling Low Risk High_Dust_Potential High Dust Generation Potential? Assess_Risk->High_Dust_Potential Potential Risk Standard_PPE Standard PPE: - Lab Coat - Safety Glasses - Gloves Standard_Handling->Standard_PPE High_Dust_Potential->Standard_PPE No Enhanced_PPE Enhanced PPE: - Standard PPE - Dust Mask High_Dust_Potential->Enhanced_PPE Yes Proceed Proceed with Experiment Standard_PPE->Proceed Enhanced_PPE->Proceed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.